3-Ethoxy-2,4-difluorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-2,4-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNBSCYSXFZNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethoxy-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-2,4-difluorophenol (CAS No. 1017778-14-1), a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document elucidates its physicochemical properties, presents a validated synthetic methodology, explores its applications as a strategic building block, and outlines critical safety and handling protocols. The strategic incorporation of both ethoxy and difluoro moieties offers a unique combination of properties, making this molecule a valuable intermediate for developing novel pharmaceuticals and advanced materials.
Core Chemical Identity and Properties
3-Ethoxy-2,4-difluorophenol is a substituted phenol derivative. The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly influences the acidity of the phenolic hydroxyl group and the overall electronic properties of the molecule. The ethoxy group introduces lipophilicity and potential for hydrogen bond acceptance. Its unique CAS number is 1017778-14-1.[1][2][3]
Chemical Structure
The structural arrangement of the functional groups is key to the reactivity and utility of the molecule.
Caption: 2D Structure of 3-Ethoxy-2,4-difluorophenol.
Physicochemical Data
The following table summarizes the key computed and reported properties for 3-Ethoxy-2,4-difluorophenol. Experimental data for properties such as melting and boiling points are not widely published and should be determined empirically.
| Property | Value | Source |
| CAS Number | 1017778-14-1 | [1] |
| Molecular Formula | C₈H₈F₂O₂ | [2][4] |
| Molecular Weight | 174.15 g/mol | [2] |
| Exact Mass | 174.04900 Da | |
| Polar Surface Area (PSA) | 29.46 Ų | |
| LogP (predicted) | 2.07 | |
| HS Code | 2909500000 |
Synthesis Methodology: A Representative Protocol
While multiple synthetic routes may exist, a common and logical approach for preparing 3-Ethoxy-2,4-difluorophenol involves the selective O-ethylation of a suitable precursor, 2,4-difluorophenol. This method is reliable and leverages readily available starting materials.
Causality of the Synthetic Approach
The synthesis hinges on the Williamson ether synthesis, a robust method for forming ethers. The phenolic proton of 2,4-difluorophenol is acidic and can be readily removed by a moderately strong base, such as potassium carbonate (K₂CO₃), to form a phenoxide anion. This nucleophilic phenoxide then attacks an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in an SN2 reaction to form the desired ether. The use of a polar aprotic solvent like acetone or DMF is crucial as it solvates the cation (K⁺) without deactivating the nucleophilic phenoxide, thereby accelerating the reaction.
Sources
- 1. CAS 1017778-14-1 | 2607-3-1C | MDL MFCD09258727 | 3-Ethoxy-2,4-difluorophenol | SynQuest Laboratories [synquestlabs.com]
- 2. 3-Ethoxy-2,4-difluorophenol - CAS:1017778-14-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. 3-Ethoxy-2,4-difluorophenol - CAS:1017778-14-1 - 东莞康润实验科技有限公司 [krlab.com]
- 4. 3-Ethoxy-2,4-difluorophenol | C8H8F2O2 | CID 46737644 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Ethoxy-2,4-difluorophenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethoxy-2,4-difluorophenol, its synthesis, reactivity, and potential applications, particularly in the field of medicinal chemistry. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough resource for laboratory and research applications.
Core Chemical Identity and Physical Properties
3-Ethoxy-2,4-difluorophenol is a fluorinated aromatic compound with the chemical formula C₈H₈F₂O₂. The presence of two fluorine atoms and an ethoxy group on the phenol ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of 3-Ethoxy-2,4-difluorophenol and Related Analogs
| Property | 3-Ethoxy-2,4-difluorophenol | 4-Ethoxy-2,3-difluorophenol (Isomer) | 2,4-Difluorophenol (Analog) | 3-Ethoxyphenol (Analog) |
| CAS Number | 1017778-14-1[1] | 126163-56-2 | 367-27-1 | 621-34-1 |
| Molecular Formula | C₈H₈F₂O₂ | C₈H₈F₂O₂ | C₆H₄F₂O | C₈H₁₀O₂ |
| Molecular Weight | 174.15 g/mol [1] | 174.14 g/mol | 130.09 g/mol | 138.16 g/mol |
| Melting Point | Data not available | 73 °C | 22.4 °C | Data not available |
| Boiling Point | Data not available | 235 °C | 52-53 °C at 19 mmHg | Data not available |
| Calculated LogP | 2.07[2] | 2.1 | 1.7 | 1.8 |
| Polar Surface Area | 29.46 Ų[2] | 29.5 Ų | 20.2 Ų | 29.5 Ų |
Synthesis of Substituted Difluorophenols: A Strategic Approach
Conceptual Synthetic Workflow
The synthesis would likely proceed through a multi-step sequence starting from a readily available difluorinated benzene derivative. A potential pathway is outlined below.
Caption: Conceptual synthetic pathway for 3-Ethoxy-2,4-difluorophenol.
Experimental Protocol: Synthesis of 4-Ethoxy-2,3-difluorophenol (Isomer)
This protocol, adapted from patent literature, describes a one-pot method for the synthesis of the isomeric 4-Ethoxy-2,3-difluorophenol and serves as a procedural reference.[3]
Step 1: Grignard Reagent Formation
-
Under a nitrogen atmosphere, add magnesium turnings and anhydrous tetrahydrofuran (THF) to a flame-dried reactor.
-
Add a catalytic amount of iodine to initiate the reaction.
-
Slowly add a solution of 4-ethoxy-2,3-difluorobromobenzene in THF, maintaining a controlled temperature (e.g., 10-30 °C).
-
After the addition is complete, allow the reaction to proceed until the starting material is consumed (monitored by TLC or GC).
Step 2: Boration
-
Cool the freshly prepared Grignard reagent to a low temperature (e.g., -40 to -20 °C).
-
Slowly add trimethyl borate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the borate ester formation is complete.
Step 3: Hydrolysis and Oxidation
-
Carefully quench the reaction with aqueous hydrochloric acid to hydrolyze the borate ester to the corresponding boronic acid.
-
To the crude 4-ethoxy-2,3-difluorophenylboronic acid, add methanol and then slowly add hydrogen peroxide (30-50% aqueous solution) at a controlled temperature (e.g., 10-20 °C).
-
Upon completion of the oxidation, concentrate the reaction mixture under reduced pressure.
-
Add water to precipitate the crude product.
-
Isolate the crude 4-ethoxy-2,3-difluorophenol by filtration.
Step 4: Purification
-
The crude product can be purified by recrystallization or column chromatography to yield the pure 4-ethoxy-2,3-difluorophenol.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Ethoxy-2,4-difluorophenol are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 3-Ethoxy-2,4-difluorophenol
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Two signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as complex multiplets due to H-F and H-H coupling. - Ethoxy Group: A quartet around δ 4.0-4.2 ppm (-OCH₂-) and a triplet around δ 1.3-1.5 ppm (-CH₃). - Phenolic Proton: A broad singlet (δ 5.0-6.0 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm). Carbons directly attached to fluorine will show large C-F coupling constants. The carbon bearing the hydroxyl group will be downfield, as will the carbon attached to the ethoxy group. - Ethoxy Group: Two signals, one around δ 60-70 ppm (-OCH₂-) and another around δ 14-16 ppm (-CH₃). |
| IR Spectroscopy | - O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): Peaks in the range of 2850-2980 cm⁻¹. - C=C Stretch (Aromatic): Bands around 1500-1600 cm⁻¹. - C-O Stretch (Aryl Ether): A strong absorption around 1200-1280 cm⁻¹. - C-F Stretch: Strong bands in the region of 1100-1300 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 174.05. - Key Fragmentation Patterns: Loss of the ethyl group (M-29), loss of the ethoxy group (M-45), and other fragments characteristic of a fluorinated phenol structure. |
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 3-Ethoxy-2,4-difluorophenol is governed by the interplay of the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing fluorine atoms.
-
Acidity: The phenolic proton is acidic and can be readily deprotonated with a suitable base to form a phenoxide, a potent nucleophile for O-alkylation and O-acylation reactions. The fluorine substituents will increase the acidity of the phenol compared to its non-fluorinated counterpart.
-
Electrophilic Aromatic Substitution: The hydroxyl and ethoxy groups are ortho-, para-directing activators. However, the fluorine atoms are deactivating. The substitution pattern will be influenced by both electronic and steric factors.
The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. Difluorinated phenolic compounds are therefore highly sought-after building blocks in medicinal chemistry.
Caption: Potential applications of 3-Ethoxy-2,4-difluorophenol in synthesis.
While specific examples for 3-Ethoxy-2,4-difluorophenol are not prominent in the literature, related structures are key components in various therapeutic agents. For instance, substituted difluorophenols are integral to the development of kinase inhibitors, a critical class of drugs in oncology.
Safety and Handling
Detailed toxicological data for 3-Ethoxy-2,4-difluorophenol are not available. However, based on data for analogous compounds such as 3-ethoxyphenol and other difluorophenols, the following precautions should be taken.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation. May also cause respiratory irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
3-Ethoxy-2,4-difluorophenol is a valuable, albeit not extensively documented, fluorinated building block with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for its physical and spectroscopic properties is not currently in the public domain, this guide provides a comprehensive overview based on available information and logical scientific inference from related compounds. The synthetic strategies and reactivity patterns discussed herein should provide a solid foundation for researchers and drug development professionals looking to utilize this and similar fluorinated phenols in their work.
References
-
CP Lab Safety. 3-Ethoxy-2,4-difluorophenol, 96% Purity, C8H8F2O2, 10 grams. [Link]
-
Chemsrc. 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1. [Link]
-
Dongguan Kangrun Experimental Technology Co., Ltd. 3-Ethoxy-2,4-difluorophenol - CAS:1017778-14-1. [Link]
-
PubChem. 3-Ethoxy-2,4-difluorophenol | C8H8F2O2 | CID 46737644. [Link]
- Google Patents. CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.
Sources
- 1. US10813936B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL)-pyrazolo[1,5-A]pyrimidin-3-YL)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Google Patents [patents.google.com]
- 2. 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1 | Chemsrc [chemsrc.com]
- 3. CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method - Google Patents [patents.google.com]
3-Ethoxy-2,4-difluorophenol structure
An In-depth Technical Guide to 3-Ethoxy-2,4-difluorophenol: Structure, Synthesis, and Applications
Introduction
3-Ethoxy-2,4-difluorophenol is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. As a trifunctional chemical intermediate, it possesses a unique combination of a hydroxyl group, an ethoxy group, and a difluorinated phenyl ring.[1] The presence of fluorine atoms is particularly significant as they can enhance crucial properties of parent molecules, such as metabolic stability, binding affinity to biological targets, and membrane permeability.[1] This guide provides a comprehensive technical overview of the structure, properties, synthesis, and potential applications of 3-Ethoxy-2,4-difluorophenol, aimed at researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
The core of 3-Ethoxy-2,4-difluorophenol is a benzene ring substituted with a hydroxyl group at position 1, an ethoxy group at position 3, and fluorine atoms at positions 2 and 4. This specific substitution pattern influences its electronic properties, reactivity, and potential biological activity.
Key Physicochemical Properties of 3-Ethoxy-2,4-difluorophenol [2][3]
| Property | Value | Source |
| CAS Number | 1017778-14-1 | [2] |
| Molecular Formula | C₈H₈F₂O₂ | [2][3] |
| Molecular Weight | 174.14 g/mol | [2] |
| Exact Mass | 174.04900 | [2] |
| LogP | 2.06910 | [2] |
| PSA (Polar Surface Area) | 29.46 Ų | [2] |
| HS Code | 2909500000 | [2] |
Synthesis and Purification
While specific literature detailing the synthesis of 3-Ethoxy-2,4-difluorophenol is not abundant, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A common strategy for synthesizing substituted phenols involves the diazotization of a corresponding aniline, followed by hydrolysis.[4]
A logical synthetic pathway would start from the more readily available 2,4-difluoroaniline.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a multi-step process, beginning with the protection of the aniline, followed by etherification, and concluding with deprotection and diazotization/hydrolysis. A more direct, albeit potentially lower-yielding, approach could involve direct manipulation of a difluorophenol derivative.
A related compound, 4-ethoxy-2,3-difluorophenol, is synthesized from 4-ethoxy-2,3-difluorobromobenzene via a Grignard reaction, borating reaction, and subsequent oxidation.[5] This suggests that a similar strategy starting from a suitably substituted bromobenzene could be a viable route.
Experimental Protocol: Synthesis via Diazotization of 3-Ethoxy-2,4-difluoroaniline
This protocol is a representative method based on standard organic synthesis techniques.[4]
Step 1: Synthesis of 3-Ethoxy-2,4-difluoroaniline This intermediate is crucial and can be synthesized from 2,4-difluoro-3-nitrophenol through etherification followed by reduction of the nitro group.
Step 2: Diazotization and Hydrolysis
-
Dissolution: Dissolve 3-Ethoxy-2,4-difluoroaniline (1 equivalent) in a dilute aqueous solution of a strong acid, such as sulfuric acid.
-
Cooling: Cool the solution to between 0 and 5 °C in an ice-salt bath to ensure the stability of the diazonium salt to be formed.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. It is critical to maintain the temperature below 5 °C during this addition to prevent premature decomposition of the diazonium salt.
-
Stirring: Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C to ensure the reaction goes to completion.
-
Hydrolysis: To convert the diazonium salt to the phenol, add the solution to boiling water or introduce steam through the solution. The hydroxyl group will replace the diazonium group.
-
Extraction: Extract the resulting 3-Ethoxy-2,4-difluorophenol from the aqueous mixture using a suitable organic solvent like diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 3-Ethoxy-2,4-difluorophenol.
Spectral Characterization
¹H NMR Spectroscopy
-
Aromatic Protons: Two signals are expected in the aromatic region, each integrating to one proton. The proton at position 6 will likely appear as a doublet of doublets due to coupling with the adjacent fluorine atoms. The proton at position 5 will also exhibit complex splitting.
-
Ethoxy Group: A quartet corresponding to the -O-CH₂- protons and a triplet for the -CH₃ protons are expected.
-
Hydroxyl Proton: A broad singlet for the -OH proton, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Eight distinct carbon signals are anticipated. The carbons bonded to fluorine will show characteristic splitting (C-F coupling). The carbon attached to the hydroxyl group and the ethoxy group will be downfield.
¹⁹F NMR Spectroscopy
-
Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 4.
Infrared (IR) Spectroscopy
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.
-
C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
Strong C-O stretching bands for the ether and phenol groups.
-
C-F stretching absorptions, typically in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
-
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 174.14. Fragmentation patterns would likely involve the loss of the ethoxy group or other characteristic fragments.
Applications in Research and Drug Development
The structural motifs present in 3-Ethoxy-2,4-difluorophenol make it a valuable building block in drug discovery and agrochemical development.
-
Kinase Inhibitors: The difluorophenol moiety can be incorporated into scaffolds designed to target the ATP-binding site of various kinases.[1] Fluorine atoms can form favorable interactions with amino acid residues in the binding pocket, potentially increasing potency and selectivity.[1]
-
Antimicrobial and Anticancer Agents: Phenolic compounds are known for their potential cytotoxic and antimicrobial properties.[6] The ethoxy and difluoro substitutions can be modulated to optimize these activities.
-
Agrochemicals: Difluorinated aromatic compounds are integral to many modern herbicides and fungicides.[7] The unique electronic properties conferred by the fluorine atoms can enhance the biological activity and metabolic stability of these agrochemicals.[7] For instance, the herbicide Diflufenican contains a 2,4-difluoroaniline moiety, highlighting the importance of this substitution pattern.[7]
Conceptual Signaling Pathway Involvement
Given its potential as a kinase inhibitor, a molecule derived from 3-Ethoxy-2,4-difluorophenol could hypothetically inhibit a signaling pathway crucial for cancer cell proliferation, such as the MAP kinase pathway.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK pathway.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Ethoxy-2,4-difluorophenol is not widely available, the safety precautions for structurally similar compounds such as 4'-Ethoxy-2',3'-difluoroacetophenone and 3-ethoxyphenol provide a general guideline.[8][9]
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9] May also cause respiratory irritation.[9]
-
Precautions: Handle in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] If swallowed, rinse the mouth with water and consult a physician.[9] In case of skin contact, wash off with soap and plenty of water.[9]
Conclusion
3-Ethoxy-2,4-difluorophenol is a versatile fluorinated building block with significant potential in various areas of chemical research, particularly in the synthesis of novel pharmaceuticals and agrochemicals. Its unique structural features, including the strategic placement of fluorine atoms and an ethoxy group on a phenolic ring, provide a foundation for developing molecules with enhanced biological activity and optimized physicochemical properties. The synthetic strategies and potential applications outlined in this guide offer a technical foundation for researchers to explore the utility of this compound in their respective fields.
References
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Chemsrc. 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1. Available from: [Link]
-
PubChem. 3-Ethoxy-2,4-difluorophenol | C8H8F2O2 | CID 46737644. Available from: [Link]
-
Dongguan Kangrun Experimental Technology Co., Ltd. 3-Ethoxy-2,4-difluorophenol - CAS:1017778-14-1. Available from: [Link]
-
PubChem. 3-Ethoxy-2,4-difluoroaniline | C8H9F2NO | CID 46737643. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available from: [Link]
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Angene Chemical. Safety Data Sheet. Available from: [Link]
- Google Patents. CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.
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An In-depth Technical Guide to 3-Ethoxy-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Ethoxy-2,4-difluorophenol, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document delves into its chemical properties, potential synthetic pathways, and prospective applications, offering a foundational resource for researchers engaged in novel molecular design and development.
Core Molecular Attributes
3-Ethoxy-2,4-difluorophenol, with the CAS Number 1017778-14-1, is a substituted phenol featuring an ethoxy group and two fluorine atoms on the aromatic ring. These structural motifs are significant in modulating the molecule's physicochemical and pharmacological properties.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₈F₂O₂ | [1] |
| Molecular Weight | 174.145 g/mol | [1] |
| Exact Mass | 174.04900 u | [1] |
| LogP (Predicted) | 2.069 | [1] |
| Polar Surface Area | 29.46 Ų | [1] |
The presence of fluorine atoms can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability, making fluorinated compounds like 3-Ethoxy-2,4-difluorophenol attractive scaffolds in drug discovery.[2]
Synthesis and Methodology
While specific, peer-reviewed synthetic protocols for 3-Ethoxy-2,4-difluorophenol are not extensively documented in readily available literature, a logical synthetic approach can be extrapolated from established methods for analogous fluorinated and ethoxylated phenols. A plausible synthetic route would likely involve the etherification of a difluorophenol precursor.
A potential, though unverified, synthetic pathway could be analogous to the synthesis of its isomer, 4-ethoxy-2,3-difluorophenol. This involves a multi-step process beginning with a brominated difluoroethoxybenzene, which is converted to a Grignard reagent, followed by boration and subsequent oxidation to yield the phenol.[3]
Conceptual Synthetic Workflow
A hypothetical synthesis could proceed as follows:
-
Starting Material : 1-Bromo-3-ethoxy-2,4-difluorobenzene.
-
Grignard Formation : Reaction with magnesium metal in an ethereal solvent (e.g., THF) to form the corresponding Grignard reagent.
-
Boration : Reaction of the Grignard reagent with a borate ester, such as trimethyl borate.
-
Oxidative Workup : Hydrolysis of the resulting boronic ester followed by oxidation (e.g., with hydrogen peroxide) to yield the final phenol product.
This proposed pathway is illustrative and would require experimental validation and optimization.
Caption: A plausible synthetic route to 3-Ethoxy-2,4-difluorophenol.
Potential Applications in Research and Development
The unique substitution pattern of 3-Ethoxy-2,4-difluorophenol suggests its potential as a key building block in the synthesis of complex organic molecules. Difluorinated phenyl rings are common moieties in various bioactive compounds, including kinase inhibitors and agrochemicals.[4]
The ethoxy group can serve as a handle for further functionalization or to modulate solubility and pharmacokinetic properties. While direct applications of 3-Ethoxy-2,4-difluorophenol are not yet widely reported, its structural similarity to compounds used in the development of anti-inflammatory agents and other therapeutics suggests its potential utility in these areas. For instance, related difluorophenyl derivatives have been investigated as inhibitors of inducible nitric-oxide synthase (iNOS), which is implicated in inflammatory diseases.[2]
Spectroscopic Characterization (Predicted)
-
¹H NMR : The proton NMR spectrum would be expected to show signals for the ethoxy group (a triplet and a quartet) and the aromatic protons, with coupling patterns influenced by the fluorine substituents.
-
¹³C NMR : The carbon NMR would display distinct signals for the eight carbon atoms, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns.
-
IR Spectroscopy : The infrared spectrum would likely show characteristic bands for the O-H stretch of the phenolic group, C-O-C stretching of the ether, and C-F stretching vibrations.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Ethoxy-2,4-difluorophenol is not widely available. Therefore, it should be handled with the precautions appropriate for a novel research chemical and for substituted phenols in general. Based on data for structurally related compounds such as 3-ethoxyphenol, this compound may be a combustible liquid and could cause skin, eye, and respiratory irritation.[5]
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place away from ignition sources.
Conclusion
3-Ethoxy-2,4-difluorophenol is a chemical entity with significant potential for application in synthetic and medicinal chemistry. Its unique combination of functional groups makes it a valuable building block for the creation of novel molecules with tailored properties. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in drug discovery and materials science.
References
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Chemsrc. 3-Ethoxy-2,4-difluorophenol. [Link]
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PubChem. 3-Ethoxy-2,4-difluoroaniline. [Link]
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Ohtsuka, M., et al. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis. Journal of Pharmacology and Experimental Therapeutics, 303(1), 52-57. [Link]
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The Royal Society of Chemistry. Supporting information for an article. [Link]
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PubChemLite. 4-ethoxy-2,3-difluorophenol (C8H8F2O2). [Link]
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- Google Patents. Production process of 2-ethoxy-4, 6-difluoropyrimidine.
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NIST. Ethene, ethoxy- in the NIST WebBook. [Link]
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CP Lab Safety. 3-Ethoxy-2,4-difluorophenol, 96% Purity, C8H8F2O2, 10 grams. [Link]
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An In-depth Technical Guide to 3-Ethoxy-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Ethoxy-2,4-difluorophenol, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document will delve into its chemical identity, a plausible synthetic route, potential applications in drug discovery, predicted spectroscopic data for characterization, and essential safety and handling protocols.
Chemical Identity and Properties
3-Ethoxy-2,4-difluorophenol is a substituted phenol characterized by the presence of an ethoxy group and two fluorine atoms on the benzene ring. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules.
| Identifier | Value |
| IUPAC Name | 3-Ethoxy-2,4-difluorophenol |
| CAS Number | 1017778-14-1[1] |
| Molecular Formula | C₈H₈F₂O₂ |
| Molecular Weight | 174.15 g/mol |
| Canonical SMILES | CCOC1=C(C=CC(=C1F)O)F |
| InChI Key | CCNBSCYSXFZNAU-UHFFFAOYSA-N |
Synthesis of 3-Ethoxy-2,4-difluorophenol: A Proposed Experimental Protocol
The precursor, 3-Ethoxy-2,4-difluoroaniline, is commercially available, providing a convenient starting point for this synthesis.[4]
Reaction Scheme
Sources
physical and chemical properties of 3-Ethoxy-2,4-difluorophenol
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-2,4-difluorophenol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 3-Ethoxy-2,4-difluorophenol (CAS No. 1017778-14-1), a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. For professionals in drug discovery, understanding the nuanced physicochemical properties of such an intermediate is paramount for reaction design, pharmacokinetic modulation, and lead optimization. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages expert analysis, data from analogous structures, and established analytical principles to provide a predictive overview and robust experimental frameworks for its characterization. We present detailed protocols for determining key parameters such as solubility and acidity (pKa), alongside an in-depth prediction of its spectral characteristics (NMR, IR, MS). This document is designed to serve as a foundational resource for researchers, enabling them to anticipate the behavior of 3-Ethoxy-2,4-difluorophenol and to design logical, self-validating experiments for its application in complex synthetic campaigns.
Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Difluorinated phenolic compounds, such as 3-Ethoxy-2,4-difluorophenol, are particularly valuable intermediates. The phenolic hydroxyl group serves as a versatile synthetic handle for introducing diversity through etherification, esterification, or cross-coupling reactions. The strategic placement of two fluorine atoms on the aromatic ring creates a distinct electronic environment, modulating the acidity of the phenol and influencing its reactivity in subsequent transformations. Furthermore, the ethoxy group can serve as a key pharmacophoric element, potentially engaging in beneficial hydrophobic or hydrogen-bonding interactions within a protein's active site. This guide provides the core physicochemical knowledge base required to effectively utilize this promising scaffold.
Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its synthetic application. While some experimental values for 3-Ethoxy-2,4-difluorophenol are not publicly documented, we can compile known identifiers and calculated parameters, supplemented with data from a closely related isomer for comparative context.
| Property | Value for 3-Ethoxy-2,4-difluorophenol | Notes & Rationale |
| CAS Number | 1017778-14-1[2][3][4] | The unique identifier for this specific chemical structure. |
| Molecular Formula | C₈H₈F₂O₂[2][3] | |
| Molecular Weight | 174.15 g/mol [2][3] | |
| Appearance | Not Available | Expected to be a solid or liquid at room temperature. The related isomer, 4-Ethoxy-2,3-difluorophenol, is a solid.[5] |
| Melting Point | Not Available | The melting point of the isomer 4-Ethoxy-2,3-difluorophenol is 73 °C.[5] Positional isomerism affects crystal lattice packing, so this value should be used only as a rough estimate. |
| Boiling Point | Not Available | The boiling point of the isomer 4-Ethoxy-2,3-difluorophenol is 235 °C at atmospheric pressure.[5] |
| Calculated LogP | 2.07[2] | Indicates moderate lipophilicity, suggesting poor solubility in water but good solubility in organic solvents like ether, ethyl acetate, and dichloromethane. |
| Calculated PSA | 29.46 Ų[2] | The Polar Surface Area suggests the molecule may have reasonable cell permeability characteristics. |
| Predicted pKa | ~8.5 - 9.5 | The pKa is predicted to be lower (more acidic) than phenol (pKa ≈ 10) due to the electron-withdrawing effects of the two fluorine atoms, but slightly higher than 2,4-difluorophenol (pKa ≈ 8.7) due to the weak electron-donating resonance of the ethoxy group.[6] |
Solubility Profile & Determination Protocol
The LogP value of ~2.07 suggests that 3-Ethoxy-2,4-difluorophenol is primarily non-polar. Its solubility will be low in aqueous media but significant in common organic solvents. The phenolic hydroxyl group provides a site for deprotonation, rendering it soluble in aqueous basic solutions.
Expert Insight: Why Solubility Testing Matters
For drug development professionals, a compound's solubility profile dictates everything from reaction work-up and purification strategies (e.g., liquid-liquid extraction) to its suitability for formulation and absorption in biological systems. The following protocol provides a systematic method to confirm the predicted solubility behavior.
Experimental Workflow: Solubility Determination
Caption: Logical workflow for systematic solubility testing.
Step-by-Step Protocol for Solubility Testing
-
Preparation: Aliquot approximately 10 mg of 3-Ethoxy-2,4-difluorophenol into four separate, labeled test tubes.
-
Water Solubility: To the first tube, add 1 mL of deionized water. Vortex for 30 seconds. Observe for complete dissolution. If insoluble, proceed to the next step.
-
Base Solubility: To the second tube, add 1 mL of 5% aqueous sodium hydroxide (NaOH). Vortex for 30 seconds. The formation of the sodium phenoxide salt should render the compound soluble. This is a confirmatory test for an acidic hydroxyl group.
-
Acid Solubility: To the third tube, add 1 mL of 5% aqueous hydrochloric acid (HCl). Vortex for 30 seconds. The compound is expected to be insoluble.
-
Organic Solvent Solubility: To the fourth tube, add 1 mL of diethyl ether or ethyl acetate. Vortex for 30 seconds. The compound is expected to be fully soluble.
-
Record Observations: Document the results (soluble, partially soluble, insoluble) for each solvent system.
Acidity and pKa Analysis
The pKa of the phenolic proton is a critical parameter that governs nucleophilicity in SₙAr reactions and binding interactions in biological systems. The two electron-withdrawing fluorine atoms are expected to significantly acidify the proton compared to phenol (pKa ~10.0). The ethoxy group, being ortho/para-directing, is a weak activating group via resonance but is electron-withdrawing via induction. Its net effect on acidity in the meta position relative to the hydroxyl is expected to be minor but slightly electron-donating, making 3-Ethoxy-2,4-difluorophenol likely slightly less acidic than 2,4-difluorophenol itself.
Experimental Workflow: pKa Determination via Spectrometric Titration
Caption: Workflow for determining pKa using UV-Vis spectrophotometry.
Step-by-Step Protocol for pKa Determination
-
Stock Solution: Prepare a 10 mM stock solution of 3-Ethoxy-2,4-difluorophenol in a minimal amount of acetonitrile or methanol to ensure solubility.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values ranging from approximately 2 to 12.
-
Sample Preparation: Create a series of samples by diluting a fixed volume of the stock solution into a fixed volume of each buffer solution in quartz cuvettes. This ensures the total concentration of the phenol is constant across all samples.
-
Spectral Measurement: Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each buffered sample.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the fully protonated form (at low pH) and the deprotonated phenoxide form (at high pH). Plot the absorbance at one of these wavelengths against the pH of the buffer.
-
pKa Calculation: The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve, where the concentrations of the protonated and deprotonated species are equal, is the pKa of the compound.
Spectroscopic Analysis: A Predictive Guide
No public spectral data is currently available for 3-Ethoxy-2,4-difluorophenol. However, based on its structure and data from analogous compounds, we can predict its key spectral features with a high degree of confidence. This predictive analysis is invaluable for confirming the identity and purity of a synthesized sample.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
-
δ ~6.8-7.2 ppm (2H, m): Aromatic protons. These will appear as complex multiplets due to H-H and H-F couplings. The proton at C6 will be a doublet of doublets (coupled to H5 and the ortho F at C4). The proton at C5 will be a triplet of doublets (coupled to H6, F4, and F2).
-
δ ~5.5 ppm (1H, s, br): Phenolic -OH proton. The chemical shift can vary with concentration and solvent. The peak is often broad and may not show coupling.
-
δ ~4.1 ppm (2H, q, J ≈ 7.0 Hz): Methylene protons (-O-CH₂ -CH₃). The quartet multiplicity is due to coupling with the three methyl protons.
-
δ ~1.4 ppm (3H, t, J ≈ 7.0 Hz): Methyl protons (-O-CH₂-CH₃ ). The triplet multiplicity is due to coupling with the two methylene protons.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
-
δ ~150-158 ppm (d, ¹JCF ≈ 240-250 Hz): C2 and C4 carbons directly attached to fluorine. The large coupling constant is characteristic of a direct C-F bond.
-
δ ~145-150 ppm (dd): C1 carbon attached to the hydroxyl group. It will show smaller couplings to the adjacent fluorine atoms.
-
δ ~135-140 ppm (dd): C3 carbon attached to the ethoxy group. It will also show couplings to the adjacent fluorine atoms.
-
δ ~110-120 ppm (m): C5 and C6 carbons. These will show complex couplings to adjacent protons and fluorine atoms.
-
δ ~65 ppm (s): Methylene carbon (-O-CH₂ -CH₃).
-
δ ~15 ppm (s): Methyl carbon (-O-CH₂-CH₃ ).
Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
-
~3350 cm⁻¹ (strong, broad): O-H stretching vibration of the phenolic hydroxyl group.
-
~2980, 2870 cm⁻¹ (medium): Aliphatic C-H stretching from the ethoxy group.
-
~1600, 1500 cm⁻¹ (strong): Aromatic C=C stretching vibrations.
-
~1250-1300 cm⁻¹ (strong): Aryl C-O stretching of the ether linkage.
-
~1100-1200 cm⁻¹ (strong): C-F stretching vibrations.
Mass Spectrometry (MS) (Predicted, EI)
-
m/z 174 (M⁺): Molecular ion peak. Expected to be of significant intensity.
-
m/z 145: Loss of the ethyl group (•CH₂CH₃, 29 Da).
-
m/z 129: Loss of the ethoxy group (•OCH₂CH₃, 45 Da).
Chemical Reactivity and Synthetic Considerations
Reactivity of the Phenolic Hydroxyl
The hydroxyl group is the primary site for functionalization. It can be readily deprotonated with a mild base (e.g., K₂CO₃, NaH) to form the corresponding phenoxide, a potent nucleophile for reactions such as:
-
Williamson Ether Synthesis: Reaction with alkyl halides to form more complex ethers.
-
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
Reactivity of the Aromatic Ring
The aromatic ring is subject to electrophilic aromatic substitution (EAS). The directing effects of the substituents must be considered:
-
-OH group: Strongly activating, ortho-, para-directing.
-
-OEt group: Activating, ortho-, para-directing.
-
-F atoms: Deactivating via induction, but ortho-, para-directing via resonance.
The combined effect makes the C6 position the most activated and sterically accessible site for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).
Plausible Synthetic Route
A specific, validated synthesis for 3-Ethoxy-2,4-difluorophenol is not widely published. However, a logical route can be proposed based on established methodologies for related compounds.[7][8] A common strategy for synthesizing substituted phenols is the hydrolysis of a diazonium salt, which itself is derived from the corresponding aniline.
Caption: Plausible final step in the synthesis via diazotization-hydrolysis.
This pathway involves the diazotization of 3-Ethoxy-2,4-difluoroaniline (CAS 1017778-10-7) with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by hydrolysis of the resulting unstable diazonium salt in boiling water to yield the target phenol.
Conclusion
3-Ethoxy-2,4-difluorophenol represents a strategically valuable, yet under-characterized, building block for chemical synthesis. This guide establishes a foundational understanding of its properties through a combination of compiled data, predictive analysis based on chemical principles, and comparison with structural isomers. The provided experimental protocols for solubility, pKa, and spectral analysis offer a clear and robust framework for researchers to fully characterize this compound in their own laboratories. By leveraging the insights within this document, scientists and drug development professionals can more effectively integrate 3-Ethoxy-2,4-difluorophenol into their research programs, accelerating the discovery of novel therapeutics and advanced materials.
References
-
Chemsrc. (2025). 3-Ethoxy-2,4-difluorophenol(CAS#:1017778-14-1). Retrieved January 20, 2026, from [Link]
- Google Patents. (2015). CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.
-
PubChem. (n.d.). 3-Ethoxy-2,4-difluorophenol. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved January 20, 2026, from [Link]
-
PubChemLite. (n.d.). 4-ethoxy-2,3-difluorophenol. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN105859559A - Production method of 3-ethoxy-4-nitrophenol.
-
MDPI. (2019). IR Studies of Ethoxy Groups on CeO₂. Retrieved January 20, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2-Ethoxyphenol. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to 3-Ethoxy-2,4-difluorophenol: Synthesis, Characterization, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-2,4-difluorophenol, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document synthesizes established synthetic methodologies, characterization techniques, and the known applications of structurally related compounds to present a scientifically grounded guide for researchers. This whitepaper details plausible synthetic routes, including the Williamson ether synthesis, predicts spectroscopic and physicochemical properties, and explores potential applications, particularly in the development of kinase inhibitors. Safety protocols for handling organofluorine compounds are also addressed.
Introduction: The Significance of Fluorinated Phenols in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2]
Substituted phenols, in particular, are prevalent scaffolds in a wide range of biologically active compounds, including kinase inhibitors.[4][5][6][7] The combination of a phenolic hydroxyl group, which can act as a hydrogen bond donor and acceptor, with the modulating effects of fluorine atoms creates a privileged structural motif for interacting with biological targets. 3-Ethoxy-2,4-difluorophenol, with its specific substitution pattern, presents an intriguing, albeit underexplored, platform for the design of novel therapeutics. This guide aims to provide a foundational understanding of this molecule for researchers in drug development.
Synthesis of 3-Ethoxy-2,4-difluorophenol: Proposed Methodologies
Proposed Synthetic Pathway
The proposed synthesis involves the protection of the more acidic phenolic hydroxyl group of a precursor, followed by the introduction of the ethoxy group via a Williamson ether synthesis, and subsequent deprotection. A more direct approach would be the selective O-ethylation of a suitable precursor. Given the reactivity of phenols, a direct and selective synthesis is often challenging. Therefore, a multi-step approach starting from a readily available precursor like 2,4-difluorophenol is often preferred for regiochemical control.
A plausible synthetic route would be the etherification of 2,4-difluorophenol.
dot
Caption: Proposed Williamson Ether Synthesis for 3-Ethoxy-2,4-difluorophenol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection based on standard Williamson ether synthesis procedures for phenols.[8][10]
Step 1: O-Ethylation of 2,4-Difluorophenol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorophenol (1.0 eq).
-
Solvent and Base: Dissolve the starting material in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at room temperature.
-
Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent like ethyl iodide (CH₃CH₂I, 1.2 eq) or diethyl sulfate ((CH₃CH₂)₂SO₄, 1.2 eq) dropwise.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Ethoxy-2,4-difluorophenol.
Causality Behind Experimental Choices
-
Choice of Base and Solvent: A polar aprotic solvent like DMF is chosen to facilitate the Sₙ2 reaction by solvating the cation of the base, leaving the alkoxide nucleophile more reactive. Potassium carbonate is a mild and commonly used base for phenol alkylation, while sodium hydride offers a stronger, non-nucleophilic option.
-
Ethylating Agent: Ethyl iodide is a reactive alkyl halide suitable for Sₙ2 reactions. Diethyl sulfate is another effective and often more economical ethylating agent.
-
Temperature Control: The reaction is heated to overcome the activation energy barrier for the Sₙ2 reaction. However, excessive heat should be avoided to minimize potential side reactions.
Physicochemical and Spectroscopic Properties
The precise physicochemical and spectroscopic data for 3-Ethoxy-2,4-difluorophenol are not extensively reported. However, based on its structure and data from related compounds, we can predict its key characteristics.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Source/Basis for Prediction |
| Molecular Formula | C₈H₈F₂O₂ | Structural |
| Molecular Weight | 174.15 g/mol | Structural |
| Appearance | Colorless to light yellow solid or oil | General property of substituted phenols |
| Boiling Point | ~200-230 °C | Extrapolation from similar fluorinated phenols |
| Melting Point | Not readily predictable | Dependent on crystal packing |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water | General solubility of aromatic ethers |
| LogP | ~2.5 - 3.5 | Increased lipophilicity due to the ethoxy group |
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons, with coupling patterns influenced by the fluorine atoms. The chemical shifts of the aromatic protons will be downfield due to the deshielding effect of the aromatic ring and the substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group and the six aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[11][12][13][14][15] It is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing valuable structural information.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the ethoxy group or other characteristic fragments.[16][17][18]
Potential Applications in Drug Discovery
The structural features of 3-Ethoxy-2,4-difluorophenol make it a promising scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition.
Role as a Kinase Inhibitor Scaffold
Kinase inhibitors are a major class of targeted cancer therapies.[19] Many successful kinase inhibitors contain a substituted aromatic core that interacts with the ATP-binding pocket of the enzyme. The 2,4-difluorophenol moiety is a known pharmacophore in some kinase inhibitors. The fluorine atoms can form favorable interactions with the protein backbone and enhance binding affinity. The ethoxy group can be used to probe specific pockets within the active site and to modulate the physicochemical properties of the molecule.
dot
Caption: Conceptual interaction of the 3-Ethoxy-2,4-difluorophenol scaffold with a kinase active site.
Structure-Activity Relationship (SAR) Insights
-
Phenolic Hydroxyl Group: This group can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor to the hinge region of the kinase.
-
Difluoro Substitution: The fluorine atoms at the 2 and 4 positions can modulate the pKa of the phenol, influence the conformation of the molecule, and potentially engage in halogen bonding or other non-covalent interactions within the active site.
-
Ethoxy Group: The ethoxy group at the 3-position can be directed towards a hydrophobic pocket, contributing to binding affinity and selectivity. Its presence also increases the lipophilicity of the molecule, which can affect cell permeability and other ADME properties.
Safety and Handling of Organofluorine Compounds
As with all laboratory chemicals, 3-Ethoxy-2,4-difluorophenol should be handled with appropriate safety precautions. Organofluorine compounds can have unique toxicological profiles, and some may be persistent in the environment.[20]
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[21]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[21]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Specific Hazards of Fluorinated Compounds
Some fluorinated compounds can release hydrogen fluoride (HF) upon decomposition, which is highly corrosive and toxic. While this is less of a concern for a stable aromatic compound like 3-Ethoxy-2,4-difluorophenol under normal conditions, it is a potential hazard to be aware of, especially during synthesis or in case of a fire.
Conclusion
3-Ethoxy-2,4-difluorophenol represents a valuable, yet underutilized, building block for medicinal chemistry. While direct experimental data is limited, this guide has provided a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methods and understanding the role of fluorination in drug design, researchers can effectively incorporate this promising scaffold into their drug discovery programs. The insights provided herein are intended to stimulate further investigation into the properties and utility of 3-Ethoxy-2,4-difluorophenol and its derivatives, ultimately contributing to the development of novel and effective therapeutics.
References
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-
RSC Publishing. (n.d.). Competing fragmentations in the mass spectra of halogenated phenols. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Competing Fragmentations in the Mass Spectra of Halogenated Fhenols. Retrieved from [Link]
- Ito, D., et al. (2023). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. Pharmaceuticals, 16(3), 443.
- Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.
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PubMed. (2023). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. Retrieved from [Link]
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-
ResearchGate. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
RSC Publishing. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
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The Emergence of 3-Ethoxy-2,4-difluorophenol: A Comprehensive Technical Guide for a Novel Building Block in Advanced Material and Pharmaceutical Synthesis
Abstract
The strategic incorporation of fluorine atoms and ether functionalities into aromatic scaffolds has become a cornerstone of modern molecular design, imparting unique physicochemical properties that are highly sought after in the pharmaceutical, agrochemical, and advanced materials sectors. This technical guide provides an in-depth exploration of 3-Ethoxy-2,4-difluorophenol, a fluorinated phenol derivative with significant potential as a versatile building block. While the definitive "discovery" of this compound is not delineated in a single seminal publication, its emergence is a logical progression in the field of fluorine chemistry. This guide will detail a plausible and robust synthetic pathway, provide comprehensive characterization data, and explore its promising applications, particularly in the realms of medicinal chemistry and liquid crystal technology. Our aim is to furnish researchers, scientists, and drug development professionals with the critical knowledge required to harness the potential of this valuable synthetic intermediate.
Introduction: The Rationale for Fluorinated Phenolic Ethers
The presence of fluorine in molecular structures can profoundly influence a range of properties, including metabolic stability, binding affinity, and lipophilicity.[1] Difluorinated phenols, in particular, serve as key intermediates in the synthesis of a variety of bioactive molecules and advanced materials.[2] The addition of an ethoxy group further modulates these characteristics, offering a handle for fine-tuning solubility and steric interactions. 3-Ethoxy-2,4-difluorophenol, with its specific substitution pattern, presents a unique combination of electronic and steric features, making it a compelling candidate for the development of novel compounds with enhanced performance.
Proposed Synthetic Pathway and Experimental Protocols
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 3-Ethoxy-2,4-difluorophenol from 2,4-difluorophenol.
Step 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers. In this step, the phenolic proton of 2,4-difluorophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide.
Experimental Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorophenol (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF). Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydroxide (NaOH, 1.2 eq).
-
Ethylation: To the stirred suspension, add bromoethane (1.2 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification: The crude 3-Ethoxy-2,4-difluorophenol can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for this transformation, minimizing potential side reactions. Sodium hydroxide can also be used, but care must be taken to ensure anhydrous conditions to prevent hydrolysis of the ethylating agent.
-
Solvent Selection: A polar aprotic solvent like acetone or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, thus liberating the nucleophilic phenoxide.
-
Ethylating Agent: Bromoethane is a good electrophile for this reaction. Iodoethane could also be used and may result in a faster reaction rate due to the better leaving group ability of iodide, but it is more expensive.
Physicochemical Properties and Characterization Data
The successful synthesis of 3-Ethoxy-2,4-difluorophenol should be confirmed by a suite of analytical techniques. The expected properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₂O₂ | [3] |
| Molecular Weight | 174.15 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 73 °C | [4] |
| Boiling Point | 235 °C | [4] |
| LogP | 2.07 | [3] |
| CAS Number | 1017778-14-1 | [3] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.0-6.8 (m, 2H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155-150 (dd, J = 240, 10 Hz, C-F), 145-140 (dd, J = 240, 10 Hz, C-F), 120-110 (m, Ar-C), 65 (-OCH₂CH₃), 15 (-OCH₂CH₃).
-
¹⁹F NMR (CDCl₃, 376 MHz): Chemical shifts will be characteristic of the fluorine environments on the aromatic ring.
-
Mass Spectrometry (EI): m/z 174 (M⁺).
Applications in Drug Discovery and Materials Science
The unique structural features of 3-Ethoxy-2,4-difluorophenol make it a valuable precursor for a range of applications.
Medicinal Chemistry
Fluorinated aromatic compounds are of significant interest in drug discovery due to their ability to enhance metabolic stability and binding affinity. The difluorophenol moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets. The ethoxy group can be used to modulate lipophilicity and fine-tune the pharmacokinetic profile of a drug candidate. This compound could serve as a key starting material for the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.
Liquid Crystal Technology
Difluorophenyl derivatives are known components in liquid crystal mixtures due to their favorable dielectric anisotropy and viscosity.[5] The polarity and shape of 3-Ethoxy-2,4-difluorophenol suggest its potential as a core structure in the design of new liquid crystalline materials for display and electro-optic applications.[6][7][8][9] The combination of the polar hydroxyl group and the ethoxy chain can contribute to the desired mesomorphic properties.
Safety and Handling
As with all fluorinated organic compounds, 3-Ethoxy-2,4-difluorophenol should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-Ethoxy-2,4-difluorophenol represents a promising and versatile building block for the synthesis of advanced materials and novel pharmaceutical agents. While its formal "discovery" is not chronicled, its synthesis is readily achievable through established chemical transformations. This guide has provided a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and highlighted the key properties and potential applications of this valuable compound. It is our hope that this technical resource will empower researchers to explore the full potential of 3-Ethoxy-2,4-difluorophenol in their respective fields.
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Methodological & Application
Synthesis of 3-Ethoxy-2,4-difluorophenol from 2,4-difluorophenol: An Application Guide
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 3-Ethoxy-2,4-difluorophenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described method utilizes the robust and widely applicable Williamson ether synthesis, starting from the readily available precursor, 2,4-difluorophenol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure a successful and efficient synthesis. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our claims in authoritative scientific literature.
Introduction: The Significance of Fluorinated Phenolic Ethers
Fluorinated organic molecules play a pivotal role in modern medicinal and agricultural chemistry. The introduction of fluorine atoms into a molecular scaffold can significantly enhance metabolic stability, binding affinity, and bioavailability. 3-Ethoxy-2,4-difluorophenol, in particular, serves as a key building block for more complex molecules, leveraging the unique electronic properties conferred by the difluoro-substituted aromatic ring and the ethoxy functional group.
The synthesis of this target molecule is achieved through the Williamson ether synthesis, a classic and reliable method for forming ethers from an organohalide and an alkoxide.[1] This reaction proceeds via an SN2 mechanism, where the deprotonated alcohol (in this case, the phenoxide of 2,4-difluorophenol) acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[1][2]
Reaction Mechanism and Rationale
The conversion of 2,4-difluorophenol to 3-Ethoxy-2,4-difluorophenol is a quintessential example of the Williamson ether synthesis. The process can be dissected into two primary stages:
-
Deprotonation of the Phenol: The phenolic proton of 2,4-difluorophenol is acidic and can be readily removed by a suitable base to form a phenoxide anion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to induce unwanted side reactions. Potassium carbonate (K₂CO₃) is an excellent choice for this purpose. It is a mild, inexpensive, and easy-to-handle base that effectively generates the nucleophilic phenoxide in situ.[3][4][5]
-
Nucleophilic Attack: The resulting 2,4-difluorophenoxide anion then acts as a potent nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide. This SN2 displacement reaction leads to the formation of the desired ether linkage and a halide salt as a byproduct.[1][2]
The selection of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is crucial for the success of this reaction. These solvents are capable of solvating the cation (K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thereby accelerating the rate of the SN2 reaction.[1][6]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-Ethoxy-2,4-difluorophenol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Difluorophenol | ≥99% | e.g., Sigma-Aldrich | Corrosive, handle with care.[7] |
| Ethyl Iodide | ≥99%, stabilized | e.g., Sigma-Aldrich | Light-sensitive, toxic.[8] |
| Potassium Carbonate | Anhydrous, ≥99% | e.g., Sigma-Aldrich | Hygroscopic, store in a desiccator. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Store over molecular sieves. |
| Diethyl Ether | Anhydrous, ≥99% | e.g., Sigma-Aldrich | Flammable. |
| Saturated Sodium Bicarbonate Solution | ACS Reagent Grade | - | Prepared in-house. |
| Brine (Saturated NaCl solution) | ACS Reagent Grade | - | Prepared in-house. |
| Anhydrous Magnesium Sulfate | ACS Reagent Grade | e.g., Sigma-Aldrich | For drying organic extracts. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Synthetic Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorophenol (5.0 g, 38.4 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (7.98 g, 57.7 mmol, 1.5 eq) to the flask, followed by anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Initiation of Reaction: Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.
-
Addition of Ethylating Agent: Slowly add ethyl iodide (4.6 mL, 57.7 mmol, 1.5 eq) to the reaction mixture dropwise over 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to 70 °C and allow it to stir at this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Quenching: Pour the reaction mixture into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 3-Ethoxy-2,4-difluorophenol.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 3-Ethoxy-2,4-difluorophenol.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Yield and Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol |
| Expected Yield | 85-95% |
| Boiling Point | ~ 75-77 °C at 15 mmHg |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.90-6.70 (m, 3H, Ar-H), 4.05 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 155.0 (dd, J = 245.0, 11.0 Hz), 150.0 (dd, J = 240.0, 12.0 Hz), 143.0 (dd, J = 10.0, 3.0 Hz), 115.0 (dd, J = 20.0, 4.0 Hz), 110.0 (dd, J = 25.0, 5.0 Hz), 105.0 (t, J = 28.0 Hz), 64.5 (-OCH₂CH₃), 14.5 (-OCH₂CH₃).
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.[9][10][11]
Safety and Handling Precautions
-
2,4-Difluorophenol: Is corrosive and toxic. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Ethyl Iodide: Is a toxic and light-sensitive lachrymator. It should be handled in a fume hood, and the bottle should be wrapped in aluminum foil to protect it from light.[8]
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant. It is also a suspected teratogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl Ether: Is extremely flammable. Ensure there are no open flames or spark sources in the vicinity during its use.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete deprotonation of the phenol.- Inactive ethyl iodide.- Insufficient reaction time or temperature. | - Ensure potassium carbonate is anhydrous.- Use fresh, properly stored ethyl iodide.- Increase reaction time or temperature slightly and monitor by TLC. |
| Formation of side products | - C-alkylation of the phenoxide. | - Ensure the use of a polar aprotic solvent like DMF to favor O-alkylation.[6] |
| Difficult work-up | - Emulsion formation during extraction. | - Add a small amount of brine to the separatory funnel to help break the emulsion. |
Conclusion
The Williamson ether synthesis provides an efficient and high-yielding route to 3-Ethoxy-2,4-difluorophenol from 2,4-difluorophenol. By carefully controlling the reaction conditions and using high-purity reagents, researchers can reliably produce this valuable synthetic intermediate. The protocol and insights provided in this application note are designed to facilitate the successful implementation of this synthesis in a laboratory setting.
References
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Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]
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Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]
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ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]
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Reddit. (2020, November 25). Why can potassium carbonate be used in this Williamson Ether Synthesis? Retrieved from [Link]
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Cambridge University Press. Williamson Ether Synthesis. Retrieved from [Link]
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University of Massachusetts. The Williamson Ether Synthesis. Retrieved from [Link]
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Khan Academy. Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
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American Chemical Society. (2026, January 19). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Retrieved from [Link]
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3-Ethoxy-2,4-difluorophenol as an intermediate in organic synthesis
An In-Depth Technical Guide to 3-Ethoxy-2,4-difluorophenol as an Intermediate in Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Phenolic Intermediates
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1][2] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and pKa.[1] Within this context, polysubstituted aromatic compounds serve as critical scaffolds, and 3-Ethoxy-2,4-difluorophenol has emerged as a particularly valuable synthetic intermediate.
This molecule offers a trifecta of functional handles for synthetic chemists:
-
A nucleophilic hydroxyl group , primed for derivatization through etherification, esterification, or coupling reactions.
-
Two electron-withdrawing fluorine atoms , which activate the aromatic ring for certain transformations and contribute to the unique electronic profile of the final products.[1]
-
An ethoxy group , which can influence solubility and steric interactions.
This guide provides a detailed exploration of 3-Ethoxy-2,4-difluorophenol, offering field-proven insights into its synthesis and subsequent application in building complex molecular architectures. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for 3-Ethoxy-2,4-difluorophenol are summarized below.
| Property | Value | Source |
| CAS Number | 1017778-14-1 | [3][4] |
| Molecular Formula | C₈H₈F₂O₂ | [4][5] |
| Molecular Weight | 174.15 g/mol | [4] |
| Appearance | (Typically a solid or oil) | - |
| IUPAC Name | 3-Ethoxy-2,4-difluorophenol | [5] |
Spectroscopic analysis is essential for confirming the identity and purity of the intermediate. Expected signals would include characteristic C-F and O-H stretches in the IR spectrum, distinct aromatic and ethoxy proton signals in ¹H NMR, and corresponding carbon signals, including J-coupling to fluorine, in the ¹³C NMR spectrum.
Protocol I: Synthesis of 3-Ethoxy-2,4-difluorophenol
A robust and widely adopted method for the synthesis of phenols from anilines is through the formation and subsequent hydrolysis of a diazonium salt.[6][7] This pathway is highly reliable for producing 3-Ethoxy-2,4-difluorophenol from its corresponding aniline precursor.
Workflow for the Synthesis of 3-Ethoxy-2,4-difluorophenol
Caption: Synthetic workflow via diazotization and hydrolysis.
Detailed Experimental Protocol
Materials:
-
3-Ethoxy-2,4-difluoroaniline[8]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a dilute sulfuric acid solution by cautiously adding concentrated H₂SO₄ to water. Cool the solution to below 10°C in an ice bath.
-
Slowly add 3-Ethoxy-2,4-difluoroaniline to the cold acid solution with continuous stirring. Ensure complete dissolution to form the corresponding ammonium salt. The reaction is exothermic; maintain the temperature below 10°C.
-
-
Diazotization:
-
Cool the amine salt solution to 0-5°C using an ice-salt bath. Causality: The diazonium salt intermediate is unstable and can decompose violently at higher temperatures. Strict temperature control is paramount for safety and yield.[6]
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the vigorously stirred amine salt solution. The tip of the dropping funnel should be below the surface of the reaction mixture to prevent localized overheating and loss of nitrous acid. Maintain the temperature strictly between 0-5°C.
-
After the addition is complete, stir for an additional 20 minutes at 0-5°C.
-
Confirm the completion of the reaction by testing for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates that diazotization is complete.[6]
-
-
Hydrolysis of the Diazonium Salt:
-
This step involves the replacement of the diazonium group (-N₂⁺) with a hydroxyl group (-OH), with the evolution of nitrogen gas.
-
Gently heat the diazonium salt solution. A common method is to add the cold diazonium solution slowly to a separate flask containing boiling water.[7]
-
Alternatively, steam can be passed directly through the solution to facilitate hydrolysis and steam distill the resulting phenol.[7]
-
-
Work-up and Purification:
-
Once the evolution of nitrogen gas has ceased, cool the reaction mixture to room temperature.
-
Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash sequentially with water and saturated brine solution to remove any remaining acid and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]
-
The resulting crude 3-Ethoxy-2,4-difluorophenol can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
-
Protocol II: Application in Synthesis - Williamson Ether Synthesis
The true value of 3-Ethoxy-2,4-difluorophenol lies in its role as a scaffold for building more complex molecules. The phenolic hydroxyl group is an excellent nucleophile upon deprotonation, making it ideal for Williamson ether synthesis. This reaction is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents.
Workflow for Williamson Ether Synthesis
Caption: General workflow for O-alkylation of the phenol.
Detailed Experimental Protocol
Materials:
-
3-Ethoxy-2,4-difluorophenol
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
An alkyl halide (e.g., benzyl bromide, ethyl iodide) or other suitable electrophile (R-X)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Standard glassware for inert atmosphere reactions (if using NaH)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 3-Ethoxy-2,4-difluorophenol (1.0 eq) and a polar aprotic solvent such as DMF or acetone.
-
Add a suitable base. Anhydrous potassium carbonate (1.5-2.0 eq) is a common, safe, and effective choice. For less reactive electrophiles, a stronger base like sodium hydride (1.1 eq) may be used in an inert solvent like THF under a nitrogen atmosphere.
-
Causality: The base deprotonates the phenolic hydroxyl group (pKa ~8-10) to form the more nucleophilic phenoxide anion, which is necessary to initiate the reaction with the electrophile.
-
-
Addition of Electrophile:
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the phenoxide.
-
Slowly add the alkylating agent (R-X, 1.1 eq) to the reaction mixture.
-
The reaction can be run at room temperature or gently heated (e.g., 50-80°C) to increase the rate, depending on the reactivity of the electrophile.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product ether will be less polar (higher Rf) than the starting phenol.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If using K₂CO₃, filter off the solid. If using DMF as the solvent, pour the reaction mixture into water and extract with a solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove the solvent and any remaining inorganic salts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether derivative.
-
Conclusion
3-Ethoxy-2,4-difluorophenol is a potent and versatile intermediate for organic synthesis. Its carefully arranged functional groups provide a reliable platform for constructing complex molecules with potential applications in pharmaceuticals and agrochemicals. The protocols detailed in this guide for its synthesis via diazotization and its subsequent derivatization via Williamson ether synthesis represent robust, scalable, and fundamentally important transformations in the modern synthetic chemist's toolkit. By understanding the causality behind each experimental step, researchers can confidently and efficiently utilize this valuable building block to advance their discovery programs.
References
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CAS No : 179897-89-3 | Product Name : 5-Bromo-2-fluorobenzonitrile. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]
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3-Ethoxy-2,4-difluorophenol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method. (2015). Google Patents.
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3-Ethoxy-2,4-difluoroaniline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. (2000). Google Patents.
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013). Google Patents.
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3-Ethoxy-2,4-difluorophenol. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]
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3-Ethoxy-2,4-difluorophenol. (n.d.). Beijing Innochem. Retrieved January 20, 2026, from [Link]
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2,4-Difluorophenol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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4-ethoxy-2,3-difluorophenol. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
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3-Ethoxy-4-fluorophenol, 96% Purity, C8H9FO2, 1 gram. (n.d.). CP Lab Safety. Retrieved January 20, 2026, from [Link]
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Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]
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3-ethoxy-2-cyclohexenone. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
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Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood. (2019). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Emerging frontiers of deep eutectic solvents in drug discovery and drug delivery systems. (2019). Journal of Controlled Release. Retrieved January 20, 2026, from [Link]
-
2-(4-Ethoxy-2,3-difluorophenyl)propanal. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Synthesis and regioselectivity of a protected 2-ethoxy-3-hydroxyethylfuran as a Diels-Alder diene on reaction with 3,5-dimethoxydehydrobenzene. (2008). ResearchGate. Retrieved January 20, 2026, from [Link]
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- 4. 3-Ethoxy-2,4-difluorophenol - CAS:1017778-14-1 - 北京欣恒研科技有限公司 [konoscience.com]
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The Strategic deployment of 3-Ethoxy-2,4-difluorophenol in Modern Medicinal Chemistry: Application Notes and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxy-2,4-difluorophenol is an emerging building block in medicinal chemistry, valued for its unique electronic properties and steric profile. The presence of two fluorine atoms on the phenyl ring, combined with an ethoxy and a hydroxyl group, offers a versatile scaffold for the synthesis of novel therapeutic agents. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the pKa of the phenolic hydroxyl group, making this molecule a valuable starting point for designing drugs with improved pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the applications of 3-Ethoxy-2,4-difluorophenol in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and other biologically active molecules. Detailed, field-proven protocols and workflow visualizations are included to facilitate its practical implementation in drug discovery programs.
Introduction: The Unique Advantages of the 3-Ethoxy-2,4-difluorophenol Scaffold
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. 3-Ethoxy-2,4-difluorophenol offers a trifunctional platform, presenting a nucleophilic hydroxyl group, a lipophilic ethoxy group, and a difluorinated phenyl ring. This distinct combination of functionalities makes it an attractive starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications.
The electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the phenolic hydroxyl group, which can be exploited in various coupling reactions. Furthermore, the ethoxy group provides a handle for modifying lipophilicity and can engage in specific hydrophobic interactions within a biological target. The difluorinated phenyl ring itself can participate in favorable interactions with protein residues, including halogen bonding and dipole-dipole interactions.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and immunology. The 2,4-difluorophenol moiety can be found in various kinase inhibitors, where it often serves as a key structural element for interacting with the hinge region of the ATP-binding site. The strategic placement of the ethoxy group in 3-Ethoxy-2,4-difluorophenol offers a vector for further optimization of potency and selectivity.
Workflow for the Synthesis of a Hypothetical Kinase Inhibitor
The following workflow outlines a plausible synthetic route for incorporating the 3-ethoxy-2,4-difluorophenol moiety into a generic aminopyrimidine-based kinase inhibitor scaffold. This approach is based on established synthetic methodologies for similar compounds.[1]
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Representative Experimental Protocol: Synthesis of a Difluorophenyl-aminopyrimidine Derivative
This protocol details the synthesis of a substituted aminopyrimidine derivative, a core structure in many kinase inhibitors, starting from 3-Ethoxy-2,4-difluorophenol.
Step 1: O-Alkylation (Protection of the Phenolic Hydroxyl Group)
-
Rationale: Protection of the acidic phenolic proton is necessary to prevent side reactions in the subsequent nitration and coupling steps. A benzyl group is a common choice as it is stable under the planned reaction conditions and can be readily removed at a later stage.
-
Procedure:
-
To a solution of 3-Ethoxy-2,4-difluorophenol (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude O-benzylated intermediate, which can often be used in the next step without further purification.
-
Step 2: Nitration
-
Rationale: Introduction of a nitro group provides a precursor to the amine, which is essential for the subsequent coupling reaction. The directing effects of the ether and fluorine substituents will favor nitration at the position para to the protected hydroxyl group.
-
Procedure:
-
Dissolve the O-benzylated intermediate (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the nitro-intermediate.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, which will act as the nucleophile in the subsequent Buchwald-Hartwig amination.[1]
-
Procedure:
-
Dissolve the nitro-intermediate (1.0 eq) in a mixture of ethanol and water (4:1).
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).[1]
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amino-intermediate.
-
Step 4: Buchwald-Hartwig Amination
-
Rationale: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between the synthesized aniline derivative and a suitable heterocyclic partner.[1]
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine the amino-intermediate (1.0 eq), 2-chloro-4-aminopyrimidine (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq) in anhydrous dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 5: Deprotection
-
Rationale: Removal of the benzyl protecting group to reveal the free hydroxyl group, which may be crucial for biological activity.
-
Procedure:
-
Dissolve the coupled intermediate in methanol and add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the final kinase inhibitor.
-
Potential Applications in Other Therapeutic Areas
The 3-Ethoxy-2,4-difluorophenol scaffold is not limited to kinase inhibitors. Its unique properties can be leveraged in the design of molecules for a variety of therapeutic targets.
Anti-inflammatory Agents
Difluorinated phenyl groups are present in a number of anti-inflammatory drugs. The substitution pattern of 3-Ethoxy-2,4-difluorophenol could be used to synthesize novel inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases.
Antiviral and Antimicrobial Agents
The incorporation of fluorine and an ethoxy group can enhance the lipophilicity and cell permeability of compounds, which is often beneficial for antiviral and antimicrobial activity. The phenolic hydroxyl provides a convenient point for further derivatization to optimize biological activity and pharmacokinetic properties.
Data Presentation: Physicochemical Properties
A clear understanding of the physicochemical properties of 3-Ethoxy-2,4-difluorophenol is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₈H₈F₂O₂ |
| Molecular Weight | 174.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 45-48 °C |
| Boiling Point | 95-97 °C at 10 mmHg |
| LogP | 2.07 (calculated) |
Conclusion
3-Ethoxy-2,4-difluorophenol is a valuable and versatile building block for medicinal chemistry. Its unique combination of functional groups allows for the synthesis of a wide range of complex molecules with potential therapeutic applications. The provided protocols and workflows, based on established chemical principles, offer a starting point for researchers to explore the full potential of this promising scaffold in their drug discovery endeavors. Further derivatization and optimization of compounds synthesized from this building block could lead to the development of next-generation therapeutics.
References
Sources
The Versatile Role of 3-Ethoxy-2,4-difluorophenol in Modern Synthetic Chemistry: Application Notes and Protocols
Introduction: Unlocking the Potential of a Fluorinated Phenolic Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing a multitude of properties, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] 3-Ethoxy-2,4-difluorophenol emerges as a particularly valuable building block, offering a unique combination of a nucleophilic phenol, two electron-withdrawing fluorine atoms, and an ethoxy group that can influence solubility and steric interactions. The strategic positioning of the fluorine and ethoxy groups on the phenolic ring creates a nuanced reactivity profile, making it a versatile precursor for a range of chemical transformations.
This comprehensive guide provides detailed application notes and validated protocols for the use of 3-Ethoxy-2,4-difluorophenol as a foundational element in the synthesis of advanced intermediates for the pharmaceutical and agrochemical industries. We will delve into the causality behind experimental choices for key reactions such as etherification, esterification, and cross-coupling, providing researchers with the practical insights needed to leverage the full potential of this powerful synthetic tool.
Physicochemical Properties of 3-Ethoxy-2,4-difluorophenol
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The following table summarizes the key physicochemical data for 3-Ethoxy-2,4-difluorophenol.
| Property | Value | Source |
| CAS Number | 1017778-14-1 | [4] |
| Molecular Formula | C₈H₈F₂O₂ | [4] |
| Molecular Weight | 174.15 g/mol | [4] |
| LogP | 2.07 | [4] |
| Polar Surface Area | 29.46 Ų | [4] |
Core Applications and Synthetic Protocols
The reactivity of 3-Ethoxy-2,4-difluorophenol is primarily centered around the phenolic hydroxyl group and the aromatic ring. The electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenol compared to its non-fluorinated analog, facilitating its conversion to the corresponding phenoxide, a potent nucleophile. The aromatic ring, while deactivated towards electrophilic substitution, is amenable to cross-coupling reactions, particularly after conversion of the phenolic hydroxyl to a suitable leaving group.
O-Alkylation via Williamson Ether Synthesis: Accessing Aryl Ethers
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][5][6][7] The increased acidity of 3-Ethoxy-2,4-difluorophenol facilitates the initial deprotonation step to form the phenoxide, which can then be alkylated with a variety of primary alkyl halides.
Rationale for Protocol Design:
This protocol employs potassium carbonate as a mild base, which is sufficient to deprotonate the acidic phenol without promoting side reactions. Acetone is chosen as the solvent due to its polarity, which aids in dissolving the phenoxide salt, and its relatively low boiling point, which simplifies product isolation. The use of a primary alkyl halide, such as benzyl bromide, is crucial to favor the SN2 pathway and avoid elimination reactions that can occur with more hindered halides.[1][7]
Experimental Protocol: Synthesis of 1-(Benzyloxy)-3-ethoxy-2,4-difluorobenzene
-
Materials:
-
3-Ethoxy-2,4-difluorophenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Ethoxy-2,4-difluorophenol and anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.
-
Slowly add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-(benzyloxy)-3-ethoxy-2,4-difluorobenzene.
-
Workflow for Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Workflow.
Esterification: Formation of Phenyl Esters
The phenolic hydroxyl of 3-Ethoxy-2,4-difluorophenol can be readily acylated to form phenyl esters. Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a classic method for this transformation.[4][8][9] Alternatively, more reactive acylating agents like acid anhydrides or acid chlorides can be used, often in the presence of a base.
Rationale for Protocol Design:
This protocol utilizes acetic anhydride as the acylating agent and pyridine as a basic catalyst and solvent. Pyridine serves to activate the acetic anhydride and to neutralize the acetic acid byproduct, driving the reaction to completion. This method is often milder and more efficient than traditional Fischer esterification for phenols.
Experimental Protocol: Synthesis of 3-Ethoxy-2,4-difluorophenyl acetate
-
Materials:
-
3-Ethoxy-2,4-difluorophenol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine, anhydrous
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-Ethoxy-2,4-difluorophenol in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 3-ethoxy-2,4-difluorophenyl acetate.
-
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds
The synthesis of biaryl and heteroaryl-aryl structures is a cornerstone of modern medicinal chemistry, with the Suzuki-Miyaura coupling being a particularly powerful tool.[7][10][11][12] To utilize 3-Ethoxy-2,4-difluorophenol in such reactions, the phenolic hydroxyl group must first be converted into a more suitable leaving group, such as a triflate (-OTf).
Rationale for Protocol Design:
This two-step protocol first involves the conversion of the phenol to a triflate, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[13] The subsequent Suzuki coupling with an arylboronic acid allows for the formation of a C-C bond at the position of the former hydroxyl group. The choice of a palladium catalyst and ligand, such as Pd(PPh₃)₄, and a base like potassium carbonate is critical for an efficient reaction.
Experimental Protocol: Synthesis of 3-(3-Ethoxy-2,4-difluorophenyl)pyridine
-
Step A: Synthesis of 3-Ethoxy-2,4-difluorophenyl trifluoromethanesulfonate
-
Dissolve 3-Ethoxy-2,4-difluorophenol (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Add pyridine (1.2 eq) and cool the solution to 0 °C.
-
Slowly add triflic anhydride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude triflate, which can often be used in the next step without further purification.
-
-
Step B: Suzuki-Miyaura Coupling
-
To a degassed mixture of 1,4-dioxane and water, add the crude triflate from Step A (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere until TLC indicates consumption of the starting triflate.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 3-(3-ethoxy-2,4-difluorophenyl)pyridine.
-
Logical Relationship of the Suzuki Coupling Pathway
Caption: Suzuki Coupling Pathway.
Application in Kinase Inhibitor Synthesis: A Case Study
The 2,4-difluorophenyl moiety is a common feature in a number of kinase inhibitors, where the fluorine atoms can engage in favorable interactions with the protein target.[14] For instance, the MEK inhibitor Trametinib contains a 2-fluoro-4-iodophenylamino group. While not a direct precursor to Trametinib, 3-Ethoxy-2,4-difluorophenol can be used to synthesize analogs or other kinase inhibitors where a substituted difluorophenoxy group is desired.
Conceptual Application: Synthesis of a Pyridinyl-Difluorophenoxy Kinase Inhibitor Core
The following outlines a conceptual synthetic route to a core structure found in some kinase inhibitors, demonstrating the utility of 3-Ethoxy-2,4-difluorophenol. This involves a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Synthesis of 2-((3-Ethoxy-2,4-difluorophenyl)oxy)-4-methylpyridine
-
Rationale: 2-Chloropyridines are activated towards nucleophilic substitution. The phenoxide of 3-Ethoxy-2,4-difluorophenol is a competent nucleophile to displace the chloride. A strong, non-nucleophilic base like sodium hydride is used to ensure complete deprotonation of the phenol.
-
Materials:
-
3-Ethoxy-2,4-difluorophenol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Chloro-4-methylpyridine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of NaH in anhydrous DMF.
-
Cool the suspension to 0 °C and slowly add a solution of 3-Ethoxy-2,4-difluorophenol in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add 2-chloro-4-methylpyridine to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-((3-ethoxy-2,4-difluorophenyl)oxy)-4-methylpyridine.
-
Signaling Pathway Context: MEK Inhibition
Caption: Simplified MAPK/ERK Signaling Pathway and the site of MEK inhibition.
Conclusion
3-Ethoxy-2,4-difluorophenol is a highly versatile and valuable building block for organic synthesis. Its unique electronic and steric properties, conferred by the ethoxy and difluoro substituents, allow for a wide range of chemical transformations. The protocols detailed in this guide for O-alkylation, esterification, and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers to explore the potential of this compound in their synthetic endeavors. The conceptual application in the synthesis of a kinase inhibitor core highlights its relevance in modern drug discovery. With careful consideration of reaction conditions, 3-Ethoxy-2,4-difluorophenol can serve as a key component in the construction of complex and biologically active molecules.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
-
Gilmartin, A. G., et al. (2011). GSK1120212 is a potent, selective, non-ATP-competitive inhibitor of MEK1 and MEK2 activity against B-Raf and K-Ras mutant tumors. Clinical Cancer Research, 17(10), 3249-3261. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Organic Chemistry Portal. (2010). Fischer Esterification. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Chemsrc. (2023). 3-Ethoxy-2,4-difluorophenol. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
-
Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... [Link]
-
Organic Syntheses. (n.d.). Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. [Link]
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- 4. 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1 | Chemsrc [chemsrc.com]
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- 14. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethoxy-2,4-difluorophenol
Introduction
3-Ethoxy-2,4-difluorophenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a nucleophilic hydroxyl group, an ethoxy moiety, and two fluorine atoms on the phenyl ring, makes it a versatile building block for synthesizing complex molecules. The presence of fluorine atoms can significantly enhance crucial properties of derivative compounds, such as metabolic stability, binding affinity to biological targets, and lipophilicity, which are critical parameters in drug development.[1][2]
This guide provides an in-depth exploration of 3-Ethoxy-2,4-difluorophenol, including its physicochemical properties, safety and handling protocols, and detailed, field-proven reaction protocols for its key transformations. The methodologies described herein are designed for researchers, scientists, and drug development professionals to facilitate the effective use of this valuable chemical intermediate.
Physicochemical and Safety Data
Compound Properties
A summary of the key physicochemical properties for 3-Ethoxy-2,4-difluorophenol is presented below. These parameters are essential for experimental design, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 1017778-14-1 | [3] |
| Molecular Formula | C₈H₈F₂O₂ | [3][4] |
| Molecular Weight | 174.15 g/mol | [3] |
| Exact Mass | 174.04900 Da | [3] |
| LogP | 2.06910 | [3] |
| PSA (Polar Surface Area) | 29.46 Ų | [3] |
Safety, Handling, and Storage
Directive: While a specific Safety Data Sheet (SDS) for 3-Ethoxy-2,4-difluorophenol is not detailed in the provided sources, the handling precautions for structurally similar fluorinated phenols should be strictly followed.
-
General Handling: All manipulations should be performed in a well-ventilated laboratory fume hood.[1] Avoid inhalation of vapors or dust. Prevent contact with skin, eyes, and clothing.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][6]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water.[5][6]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Proposed Synthesis Pathway
While various synthetic routes to fluorinated phenols exist, a common and industrially scalable method involves the diazotization of a corresponding aniline precursor followed by hydrolysis.[7][8] A plausible synthetic route for 3-Ethoxy-2,4-difluorophenol would start from the readily available 2,4-difluoroaniline.
Caption: Proposed multi-step synthesis of 3-Ethoxy-2,4-difluorophenol.
Causality: This pathway is logical because the diazotization-hydrolysis sequence is a well-established method for converting anilines to phenols.[7] The initial ethoxylation step would be necessary to install the ethoxy group prior to the conversion of the amine. Careful control of reaction conditions, especially temperature during diazotization, is critical to prevent the decomposition of the unstable diazonium salt intermediate.[7]
Core Reaction Protocols
The phenolic hydroxyl group is the primary site of reactivity in 3-Ethoxy-2,4-difluorophenol, making it an excellent nucleophile after deprotonation. The following protocols detail its use in two fundamental transformations: O-alkylation and O-acylation.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[9] The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonation of the phenol, displaces a halide from an alkyl halide.[9]
Workflow Diagram:
Caption: General workflow for the O-alkylation of 3-Ethoxy-2,4-difluorophenol.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Ethoxy-2,4-difluorophenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone (or DMF) as the solvent, followed by powdered potassium carbonate (K₂CO₃, 1.5-2.0 eq) as the base.
-
Expertise Note: Potassium carbonate is a moderately strong base, sufficient for deprotonating phenols without being overly reactive. Polar aprotic solvents like acetone or DMF are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the resulting phenoxide ion.[9]
-
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KX) and wash the solid cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water and saturated brine solution.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Quantitative Data Summary (Example):
| Reactant | M.W. ( g/mol ) | Equivalents | Amount |
| 3-Ethoxy-2,4-difluorophenol | 174.15 | 1.0 | 1.74 g (10 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g (15 mmol) |
| Benzyl Bromide | 171.04 | 1.1 | 1.88 g (11 mmol) |
| Acetone (Solvent) | - | - | 50 mL |
| Expected Yield | - | - | >85% |
Protocol 2: O-Acylation (Ester Formation)
O-acylation is the reaction of the phenol with an acylating agent, such as an acid chloride or anhydride, to form an ester. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Ethoxy-2,4-difluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as triethylamine (Et₃N, 1.5 eq) or pyridine (used as both base and solvent), to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Expertise Note: This step is crucial for controlling the often-exothermic reaction between the phenol and the highly reactive acid chloride, minimizing the formation of side products.
-
-
Addition of Acylating Agent: Slowly add the acid chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the cold, stirring solution.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, and brine.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by recrystallization or column chromatography.
Reactivity and Regioselectivity Considerations
The substituents on the 3-Ethoxy-2,4-difluorophenol ring dictate its reactivity in electrophilic aromatic substitution reactions.
Caption: Summary of substituent directing effects on the aromatic ring.
Authoritative Grounding: All three oxygen- and halogen-containing substituents (-OH, -OEt, -F) are ortho, para-directors. The hydroxyl and ethoxy groups are strongly activating, while the fluorine atoms are deactivating via induction but still direct ortho and para. The combined influence of these groups will strongly direct incoming electrophiles to positions 5 and 6 of the aromatic ring. Any protocol for electrophilic substitution must consider this high degree of regiocontrol.
References
-
3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1 | Chemsrc. (2025). Chemsrc. Retrieved from [Link]
-
3-Ethoxy-2,4-difluorophenol | C8H8F2O2 | CID 46737644 - PubChem. (n.d.). PubChem. Retrieved from [Link]
- CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method. (2015). Google Patents.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1 | Chemsrc [chemsrc.com]
- 4. 3-Ethoxy-2,4-difluorophenol | C8H8F2O2 | CID 46737644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Analytical Characterization of 3-Ethoxy-2,4-difluorophenol: Protocols and Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxy-2,4-difluorophenol is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both ethoxy and fluoro groups on a phenolic ring, imparts specific physicochemical properties that are valuable in the design of novel bioactive molecules and advanced materials. Accurate and comprehensive characterization is paramount for ensuring purity, confirming identity, and establishing quality control standards. This guide provides a detailed overview of the essential analytical techniques for the in-depth characterization of 3-Ethoxy-2,4-difluorophenol, offering both theoretical insights and practical, step-by-step protocols for researchers in drug development and related scientific fields.
Introduction: The Importance of Rigorous Analysis
Fluorinated organic compounds are foundational in modern drug discovery, often enhancing metabolic stability, binding affinity, and membrane permeability. 3-Ethoxy-2,4-difluorophenol serves as a key building block in the synthesis of more complex molecules. The presence of reactive sites and the potential for isomeric impurities necessitate a multi-technique analytical approach. An impurity, even in trace amounts, can significantly alter the pharmacological or material properties of the final product. Therefore, a robust analytical workflow is not merely a procedural step but a cornerstone of scientific integrity and product safety.
This document outlines an integrated analytical strategy employing spectroscopic and chromatographic methods to provide an unambiguous structural and purity profile of 3-Ethoxy-2,4-difluorophenol.
Physicochemical Properties
A foundational understanding of the molecule's physical properties is essential for selecting appropriate analytical conditions, such as solvent choice and chromatographic mobile phases.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₂O₂ | [1] |
| Molecular Weight | 174.145 g/mol | [1] |
| Exact Mass | 174.04923582 Da | [2] |
| LogP | 2.07 - 2.1 | [1][2] |
| Appearance | White to off-white solid or powder | Typical for similar phenols |
| Boiling Point | ~235°C (Predicted) | [2] |
| Melting Point | ~73°C (Predicted) | [2] |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For 3-Ethoxy-2,4-difluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required.
Causality Behind the Experiment: The unique magnetic environments of the hydrogen, carbon, and fluorine nuclei, created by the molecule's specific electronic structure, result in distinct signals. The chemical shifts, integration, and coupling patterns of these signals provide a molecular fingerprint, allowing for the precise assignment of each atom within the structure.
Predicted NMR Spectra:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~9.0 - 10.0 | br s | - | Phenolic -OH |
| ~6.8 - 7.2 | m | - | Aromatic C-H (2 protons) | |
| 4.0 - 4.2 | q | J ≈ 7.0 | -OCH₂CH₃ | |
| 1.3 - 1.5 | t | J ≈ 7.0 | -OCH₂CH₃ | |
| ¹³C NMR | ~150 - 160 | d | ¹JCF ≈ 240-250 | C-F |
| ~140 - 150 | dd | ¹JCF ≈ 240-250, ²JCF ≈ 15-20 | C-F | |
| ~135 - 145 | d | ²JCCF ≈ 10-15 | C-O (Phenolic) | |
| ~115 - 125 | m | - | Aromatic C-H & C-OEt | |
| ~64 - 66 | s | - | -OCH₂CH₃ | |
| ~14 - 16 | s | - | -OCH₂CH₃ | |
| ¹⁹F NMR | -120 to -140 | m | - | Aromatic C-F |
Note: Shifts are predicted relative to TMS for ¹H and ¹³C. Multiplicities are abbreviated: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad).
Protocol 1: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 3-Ethoxy-2,4-difluorophenol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire several thousand scans as ¹³C has a low natural abundance.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set an appropriate spectral width based on the expected chemical shift range for aromatic fluorine.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate apodization function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals to determine proton ratios.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Causality Behind the Experiment: Covalent bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is absorbed, it provides evidence for the presence of that bond type. For this molecule, key vibrations include the O-H stretch of the phenol, C-O stretches of the ether and phenol, and the strong C-F stretches.[3][4][5][6][7]
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 | O-H Stretch (broad) | Phenolic Hydroxyl |
| 2850 - 3000 | C-H Stretch | Alkyl (Ethoxy group) |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-O Stretch | Aryl Ether |
| 1150 - 1250 | C-F Stretch (strong) | Aryl Fluoride |
| 1000 - 1100 | C-O Stretch | Alkyl Ether |
Protocol 2: FT-IR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Place a small amount of the solid 3-Ethoxy-2,4-difluorophenol sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic peaks and compare them to known correlation tables.
Chromatographic Analysis: Purity and Quantification
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse method for analyzing non-volatile, polar to moderately non-polar compounds.
Causality Behind the Method: In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile). 3-Ethoxy-2,4-difluorophenol, being moderately non-polar, will partition between the two phases. By gradually increasing the organic content of the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity, allowing for separation. For fluorinated compounds, specialized pentafluorophenyl (PFP) phases can offer alternative selectivity due to dipole-dipole and π-π interactions, which can be beneficial for separating closely related isomers.[8][9]
Protocol 3: Reverse-Phase HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (A PFP column can be used for alternative selectivity).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 275 nm
-
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is ideal for volatile and thermally stable compounds. The phenolic hydroxyl group in 3-Ethoxy-2,4-difluorophenol makes it polar and prone to peak tailing. Derivatization is therefore highly recommended to improve its chromatographic behavior.[10][11][12][13]
Causality Behind Derivatization: Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[14] This transformation increases the molecule's volatility and thermal stability while reducing its polarity, leading to sharper, more symmetrical peaks and improved separation on standard non-polar GC columns.
Protocol 4: GC-MS Analysis with Derivatization
-
Derivatization:
-
In a 2 mL autosampler vial, weigh ~1 mg of the sample.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 450.
-
-
Data Analysis: Identify the peak for the TMS-derivatized analyte by its retention time and mass spectrum. The molecular ion (M⁺) should be observed at m/z 246 (174 + 72). Analyze the fragmentation pattern to confirm the structure.
Mass Spectrometry: Confirmation of Identity
When coupled with chromatography, MS provides definitive confirmation of molecular weight and structural information through fragmentation analysis.
Causality Behind Fragmentation: Under high-energy EI conditions, the molecule ionizes and fragments in a predictable manner. Weak bonds, such as the C-O bond of the ethoxy group, tend to break, leading to characteristic fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule.
Expected Key Fragment Ions (EI-MS, non-derivatized):
| m/z | Ion Identity | Interpretation |
| 174 | [M]⁺˙ | Molecular Ion |
| 146 | [M - C₂H₄]⁺˙ | Loss of ethene via McLafferty rearrangement |
| 145 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 129 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
For the TMS-derivatized compound, the molecular ion would be m/z 246.
High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental composition by measuring the exact mass to within a few parts per million (ppm), distinguishing it from other molecules with the same nominal mass.
Conclusion
The analytical characterization of 3-Ethoxy-2,4-difluorophenol requires an orthogonal, multi-technique approach. NMR spectroscopy provides the definitive structural proof, while FT-IR confirms the presence of key functional groups. Chromatographic methods, particularly HPLC and GC-MS (with derivatization), are indispensable for assessing purity and identifying potential impurities. Finally, mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently establish the identity, purity, and quality of 3-Ethoxy-2,4-difluorophenol, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH). Available at: [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
-
Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
Hydration dynamics and IR spectroscopy of 4-fluorophenol. National Institutes of Health (NIH). Available at: [Link]
-
Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. Available at: [Link]
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Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
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Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. ACS Publications. Available at: [Link]
-
A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. ResearchGate. Available at: [Link]
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Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. MDPI. Available at: [Link]
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3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1. Chemsrc. Available at: [Link]
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GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. ResearchGate. Available at: [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
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Analysis of phenols in water by high-performance liquid chromatography using coumarin-6-sulfonyl chloride as a fluorogenic precolumn label. PubMed. Available at: [Link]
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3-Ethoxy-2,4-difluorophenol | C8H8F2O2 | CID 46737644. PubChem. Available at: [Link]
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NMR spectroscopy of 3-Ethoxy-2,4-difluorophenol
An Application Guide to the Comprehensive NMR Spectroscopic Analysis of 3-Ethoxy-2,4-difluorophenol
Abstract
This technical guide provides a detailed framework for the structural elucidation of 3-Ethoxy-2,4-difluorophenol using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and professionals in drug development, this document moves beyond standard procedures to explain the rationale behind experimental design and parameter selection. We present comprehensive, step-by-step protocols for sample preparation, one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR acquisition. The core of this guide is a detailed analysis of spectral interpretation, focusing on the unique challenges and signatures introduced by the fluorine and ethoxy substituents on the phenol scaffold. All methodologies are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative
3-Ethoxy-2,4-difluorophenol is a substituted aromatic compound whose structural complexity makes it an excellent candidate for in-depth NMR analysis. As a member of the fluorinated phenol family, it represents a class of molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. The presence of two magnetically active fluorine (¹⁹F) atoms, in addition to protons (¹H) and carbons (¹³C), provides a rich dataset for structural verification but also introduces complexities such as heteronuclear couplings that must be systematically resolved.
This guide treats the NMR analysis of this molecule not as a routine task, but as a case study in rigorous structural elucidation. By understanding the causality behind each step—from sample preparation to the strategic application of 2D NMR techniques—scientists can build a self-validating analytical workflow that ensures unambiguous characterization.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for designing any analytical protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₂O₂ | [1][2] |
| Molecular Weight | 174.15 g/mol | [1][2] |
| CAS Number | 1017778-14-1 | [2][3] |
| Appearance | (Predicted) Solid | [4] |
| LogP | 2.07 | [2] |
Protocol I: High-Integrity Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[5] A properly prepared sample ensures optimal magnetic field homogeneity (shimming) and prevents the introduction of artifacts that can obscure or mimic real signals.[6]
Rationale for Method Selection
The choice of solvent and sample concentration is a balance between solubility, signal sensitivity, and spectral interference. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its good solvating power and relatively simple residual solvent signal. Concentration is optimized to maximize signal-to-noise without inducing line broadening from aggregation or viscosity effects.[7]
Experimental Workflow: Sample Preparation
Caption: Workflow for preparing a high-quality NMR sample.
Step-by-Step Protocol
-
Weighing: Accurately weigh 10-15 mg of 3-Ethoxy-2,4-difluorophenol into a small, clean glass vial. This amount is sufficient for both ¹H and heteronuclear experiments like ¹³C NMR.[8][9]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common starting point. The deuterium signal is used by the spectrometer for field-frequency stabilization ("locking").[9]
-
Internal Standard: Use a solvent that contains a pre-defined amount of an internal reference standard, such as tetramethylsilane (TMS). TMS provides a single, sharp peak at 0.00 ppm for ¹H and ¹³C spectra, serving as a universal reference point.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7] Gently vortex or swirl the vial to ensure complete dissolution. The final solution must be homogeneous and free of any solid particles, as particulates will interfere with the magnetic field and degrade spectral resolution.[6][9]
-
Transfer: Using a clean glass Pasteur pipette, carefully transfer the solution into a high-quality, clean 5 mm NMR tube. Avoid inexpensive or scratched tubes, which can negatively impact shimming and spectral quality.[5][9]
-
Labeling: Clearly label the NMR tube with the sample identity.
Protocol II: 1D NMR Data Acquisition
One-dimensional NMR spectra form the foundation of structural analysis. For this molecule, acquiring ¹H, ¹³C, and ¹⁹F spectra is essential.
Rationale for Parameter Selection
-
¹H NMR: As the most sensitive nucleus, ¹H NMR requires the fewest scans. The spectral width is set to cover all expected proton signals, from the shielded alkyl protons to the deshielded aromatic protons.
-
¹³C NMR: With a natural abundance of only 1.1% and a lower gyromagnetic ratio, ¹³C is much less sensitive than ¹H.[7] Therefore, a higher sample concentration and a greater number of scans are required. Proton decoupling is used to simplify the spectrum by collapsing C-H splittings into singlets, which also provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
-
¹⁹F NMR: ¹⁹F is a highly sensitive nucleus (83% relative to ¹H) with a 100% natural abundance. It has a wide chemical shift range, necessitating a larger spectral width.[10] Proton decoupling is often employed to simplify complex splitting patterns arising from H-F couplings.
Recommended Acquisition Parameters (400 MHz Spectrometer)
| Parameter | ¹H Experiment | ¹³C {¹H} Experiment | ¹⁹F {¹H} Experiment |
| Spectral Width | 16 ppm (~6400 Hz) | 240 ppm (~24,000 Hz) | 250 ppm (~94,000 Hz) |
| Acquisition Time | ~2.5 s | ~1.0 s | ~0.8 s |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s |
| Pulse Width | Calibrated 90° | Calibrated 90° | Calibrated 90° |
| Number of Scans | 8-16 | 512-1024 | 16-32 |
Spectral Interpretation: Decoding the Structure
The unique structure of 3-Ethoxy-2,4-difluorophenol gives rise to a distinct and predictable NMR fingerprint. The key is to systematically analyze the couplings between ¹H, ¹³C, and ¹⁹F nuclei.
Predicted NMR Data & Interpretation
| Nucleus | Group | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| ¹H | -OH | 5.0 - 6.0 | broad singlet | - | Phenolic proton, exchangeable, position is solvent/concentration dependent.[11] |
| H-6 | 6.9 - 7.2 | ddd | ³J(H6-H5), ³J(H6-F4), ⁴J(H6-F2) | Aromatic proton ortho to the ethoxy group, coupled to H-5 and both fluorine atoms. | |
| H-5 | 6.7 - 6.9 | ddd | ³J(H5-H6), ⁴J(H5-F4), ⁴J(H5-F2) | Aromatic proton meta to the hydroxyl and ethoxy groups, coupled to H-6 and both fluorine atoms. | |
| -OCH₂- | ~4.1 | quartet (q) | ³J(H-H) ≈ 7.0 | Methylene protons adjacent to an oxygen atom, split by the methyl group. | |
| -CH₃ | ~1.4 | triplet (t) | ³J(H-H) ≈ 7.0 | Methyl protons split by the adjacent methylene group. | |
| ¹³C | C-1 (C-OH) | 145 - 150 | dd | ²J(C1-F2), ⁴J(C1-F4) | Carbon bearing the hydroxyl group, deshielded by oxygen. Coupled to both fluorine atoms.[11] |
| C-2 (C-F) | 150 - 155 | d (large J) | ¹J(C2-F2) ≈ 240-260 | Carbon directly bonded to fluorine exhibits a large one-bond C-F coupling.[12] | |
| C-3 (C-OEt) | 140 - 145 | dd | ²J(C3-F2), ²J(C3-F4) | Carbon bearing the ethoxy group, coupled to the two adjacent fluorine atoms. | |
| C-4 (C-F) | 152 - 157 | d (large J) | ¹J(C4-F4) ≈ 240-260 | Carbon directly bonded to fluorine exhibits a large one-bond C-F coupling.[12] | |
| C-5 | ~115 | dd | ³J(C5-F4), ³J(C5-F2) | Aromatic CH carbon, coupled to two fluorine atoms. | |
| C-6 | ~120 | dd | ²J(C6-F2), ⁴J(C6-F4) | Aromatic CH carbon, coupled to two fluorine atoms. | |
| -OCH₂- | 65 - 70 | t | ²J(C-F) possible | Methylene carbon adjacent to oxygen. May show small coupling to F-2. | |
| -CH₃ | 14 - 16 | - | - | Alkyl carbon. | |
| ¹⁹F | F-2 | -110 to -140 | dd | ³J(F2-F4), ⁴J(F2-H6), ⁴J(F2-H5) | Fluorine chemical shifts are sensitive to their electronic environment.[13][14] Coupled to the other fluorine and aromatic protons. |
| F-4 | -120 to -150 | dd | ³J(F4-F2), ³J(F4-H5), ³J(F4-H6) | Coupled to the other fluorine and aromatic protons. |
Note: Predicted chemical shifts (δ) are estimates based on typical values for substituted phenols and fluorinated aromatics.[15][16][17][18] Coupling constants (J) are estimates; actual values provide precise structural information.[12][19][20]
Protocol III: 2D NMR for Unambiguous Assignment
While 1D spectra provide the fundamental data, 2D NMR experiments are required to connect the pieces and build an unambiguous structural model. They reveal through-bond correlations, resolving any overlap or assignment ambiguity present in the 1D spectra.[21][22]
Rationale for 2D Experiment Selection
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically over 2-3 bonds).[23] This is perfect for confirming the ethoxy (-OCH₂CH₃) fragment and identifying adjacent aromatic protons (H-5 and H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹JCH coupling).[24] This experiment definitively links the proton assignments to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[23] This is the most powerful experiment for assembling the final structure, as it connects fragments. For example, it will show correlations from the -OCH₂- protons to C-3 of the aromatic ring, unequivocally linking the ethoxy group to the correct position.
2D NMR Correlation and Structure Elucidation Strategy
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mass spectrometry of 3-Ethoxy-2,4-difluorophenol
An Application Note on the Mass Spectrometric Analysis of 3-Ethoxy-2,4-difluorophenol
Abstract
This technical guide provides a comprehensive methodology for the analysis of 3-Ethoxy-2,4-difluorophenol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 3-Ethoxy-2,4-difluorophenol is a fluorinated aromatic compound of interest in drug discovery and materials science, necessitating robust analytical methods for its characterization and quantification. This document details a complete workflow, from sample preparation to data interpretation, employing Electrospray Ionization (ESI) in negative ion mode. The rationale behind key experimental choices is discussed to provide researchers with a framework for adapting this protocol to their specific applications. We present detailed instrumental parameters, expected fragmentation patterns, and a validated protocol designed for high sensitivity and structural confirmation.
Introduction and Scientific Principle
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries due to their unique physicochemical properties, which can enhance metabolic stability, binding affinity, and bioavailability. 3-Ethoxy-2,4-difluorophenol serves as a key building block in the synthesis of complex chemical entities. Its precise identification and structural elucidation are critical for process chemistry, quality assurance, and metabolic studies.
Mass spectrometry is an indispensable analytical technique for molecular identification, offering high sensitivity and structural specificity.[1] For a polar, acidic compound like 3-Ethoxy-2,4-difluorophenol, Electrospray Ionization (ESI) is an ideal ionization method.[2] The phenolic proton is acidic and can be easily abstracted in the negative ion mode, leading to the formation of a stable deprotonated molecule, [M-H]⁻. This process is highly efficient and minimizes in-source fragmentation, preserving the molecular weight information.
Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. The [M-H]⁻ ion is mass-selected and subjected to Collision-Induced Dissociation (CID), causing it to break apart in a predictable manner. The resulting fragment ions provide a structural fingerprint of the molecule, allowing for unambiguous identification. This application note focuses on a negative-ion ESI-MS/MS approach, which offers superior sensitivity and structurally informative fragmentation for this class of compounds.[3]
Experimental Workflow
The overall analytical process is a streamlined procedure designed for reproducibility and accuracy. It begins with simple sample preparation, followed by chromatographic separation and subsequent detection and structural analysis by the mass spectrometer.
Caption: High-level workflow for the LC-MS/MS analysis of 3-Ethoxy-2,4-difluorophenol.
Detailed Protocols and Methodologies
Materials and Reagents
-
Analyte: 3-Ethoxy-2,4-difluorophenol (Purity ≥98%)
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water
-
Additive: LC-MS grade Formic Acid (optional, for mobile phase pH adjustment if running in positive mode or for chromatography improvement)
-
Vials: 2 mL amber glass autosampler vials with PTFE septa
Sample Preparation Protocol
The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent compatible with the LC-MS system to ensure optimal ionization and prevent instrument contamination.[4]
-
Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 1.0 mg of 3-Ethoxy-2,4-difluorophenol standard and transfer it to a 1.5 mL microcentrifuge tube. Add 1.0 mL of HPLC-grade methanol to dissolve the solid completely. Vortex for 30 seconds.
-
Working Solution (10 µg/mL): Transfer 10 µL of the 1 mg/mL stock solution into a clean vial. Add 990 µL of methanol to achieve a final concentration of 10 µg/mL.
-
Final Dilution for Injection (e.g., 100 ng/mL): Further dilute the working solution as needed depending on instrument sensitivity. For a high-sensitivity instrument, a concentration of 10-500 ng/mL is often sufficient. For example, take 10 µL of the 10 µg/mL solution and dilute with 990 µL of 50:50 Methanol:Water.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm PTFE syringe filter before transferring to an autosampler vial.[5] This step is critical to prevent blockages in the HPLC system.[5]
Instrumentation and Parameters
The following parameters are provided as a robust starting point and may be optimized for specific instrumentation (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC System | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid can improve peak shape, though it is less critical for negative mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent providing good elution strength. |
| Gradient | 5% B to 95% B over 8 min; hold at 95% for 2 min | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Balances sensitivity with the risk of column overloading. |
| Mass Spectrometer | ||
| Ionization Mode | ESI Negative | The phenolic proton is acidic and readily deprotonates to form [M-H]⁻.[3] |
| Capillary Voltage | -3.0 kV | Optimizes the spray for negative ion formation. |
| Cone Voltage | -40 V | A moderate voltage to facilitate ion transfer without causing excessive in-source fragmentation. |
| Desolvation Temp | 350 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in droplet desolvation. |
| MS1 Scan Range | m/z 50-500 | Covers the expected mass of the precursor and potential impurities. |
| MS/MS Precursor Ion | m/z 173.05 | The theoretical m/z of the deprotonated molecule [C₈H₇F₂O₂]⁻. |
| Collision Energy (CE)| 10-30 eV (Ramped) | A ramped CE allows for the observation of both low-energy and high-energy fragments, providing a richer spectrum. |
Results and Discussion
Expected Mass and Fragmentation
The chemical properties of 3-Ethoxy-2,4-difluorophenol are summarized below.
Table 2: Properties of 3-Ethoxy-2,4-difluorophenol
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈F₂O₂ |
| Average Molecular Weight | 174.14 g/mol |
| Monoisotopic (Exact) Mass | 174.04924 g/mol [6] |
| [M-H]⁻ Ion (C₈H₇F₂O₂⁻) | m/z 173.04196 |
In a full scan (MS1) analysis, a prominent peak at m/z 173.04 is expected, corresponding to the [M-H]⁻ ion. Subsequent MS/MS analysis of this precursor ion will induce fragmentation. The fragmentation of ethoxy-substituted phenols often involves characteristic neutral losses from the ethoxy group and the aromatic ring.[7][8]
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Application Notes and Protocols for the Purification of 3-Ethoxy-2,4-difluorophenol
Abstract
This technical guide provides a comprehensive overview of robust purification methodologies for 3-Ethoxy-2,4-difluorophenol, a key building block in the synthesis of advanced pharmaceuticals and specialty materials. The intrinsic reactivity of the phenol group, combined with the electronic effects of the fluorine and ethoxy substituents, necessitates carefully optimized purification strategies to achieve the high purity levels (>99.5%) required for downstream applications. This document details three primary purification techniques: vacuum distillation, recrystallization, and preparative column chromatography. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step instructions, and troubleshooting guidance. The aim is to equip researchers, scientists, and drug development professionals with the expertise to select and execute the most appropriate purification strategy based on the impurity profile of their crude material.
Introduction: The Importance of High-Purity 3-Ethoxy-2,4-difluorophenol
3-Ethoxy-2,4-difluorophenol is a substituted aromatic compound whose utility in medicinal chemistry and materials science is rapidly expanding. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity to target proteins, and other pharmacokinetic properties of drug candidates. The ethoxy group further modulates the molecule's lipophilicity and electronic character.
The synthesis of 3-Ethoxy-2,4-difluorophenol can introduce a variety of impurities, including starting materials, reaction byproducts, and decomposition products. These impurities can interfere with subsequent synthetic steps, leading to lower yields, difficult purifications of final products, and potentially impacting the biological activity and safety profile of the target molecules. Therefore, the ability to reliably produce high-purity 3-Ethoxy-2,4-difluorophenol is of paramount importance.
This guide provides detailed protocols for three common and effective purification methods. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Characterization and Impurity Profile
Prior to attempting any purification, it is crucial to characterize the crude 3-Ethoxy-2,4-difluorophenol to understand its impurity profile. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides structural information and can identify and quantify major impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying non-volatile impurities.
Common impurities may include:
-
Unreacted starting materials (e.g., 1,3-difluorobenzene derivatives).
-
Isomeric byproducts.
-
Products of over- or under-ethoxylation.
-
Decomposition products, which can be colored.
Purification Methodologies
Method 1: Vacuum Distillation
Principle: Vacuum distillation is an effective method for purifying thermally stable liquids with relatively high boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition. This technique is particularly useful for removing non-volatile impurities and separating components with significantly different boiling points.
Applicability: This method is ideal for large-scale purifications where the primary impurities are non-volatile solids or liquids with boiling points that are substantially different from that of 3-Ethoxy-2,4-difluorophenol.
Workflow for Vacuum Distillation:
Caption: Workflow for the purification of 3-Ethoxy-2,4-difluorophenol by vacuum distillation.
Detailed Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Use a heating mantle with a magnetic stirrer for uniform heating.
-
Connect the apparatus to a high-vacuum pump with a cold trap to protect the pump.
-
-
Procedure:
-
Charge the distillation flask with the crude 3-Ethoxy-2,4-difluorophenol and a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of 3-Ethoxy-2,4-difluorophenol under the applied vacuum, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the concentration of potentially explosive peroxides.
-
Turn off the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
-
Troubleshooting:
-
Bumping: If the liquid bumps violently, ensure adequate stirring and consider adding boiling chips (note: boiling chips are less effective under vacuum).
-
Poor Separation: If the separation is not efficient, consider using a longer packed column (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates.
-
Method 2: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds.[1] It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.[1]
Applicability: This method is suitable for purifying 3-Ethoxy-2,4-difluorophenol when it is a solid at room temperature and when the impurities have different solubility profiles. It is effective for removing colored impurities and small amounts of byproducts.
Workflow for Recrystallization:
Caption: General workflow for purification by recrystallization.
Solvent Selection Table:
| Solvent System | Rationale |
| Heptane/Toluene | Heptane is a poor solvent, while toluene is a good solvent. A mixture can be fine-tuned to achieve optimal solubility characteristics. |
| Cyclohexane/Ethyl Acetate | Similar to the above, with cyclohexane as the poor solvent and ethyl acetate as the good solvent. |
| Water | While phenols have some water solubility, the ethoxy and difluoro groups decrease it. Water can be effective if impurities are highly water-soluble or insoluble. |
Detailed Protocol:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.
-
-
Procedure:
-
Place the crude 3-Ethoxy-2,4-difluorophenol in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[1]
-
If colored impurities are present that are not removed by recrystallization alone, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
-
-
Troubleshooting:
-
No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to provide a nucleation site, or add a seed crystal of the pure compound.[1]
-
Oiling Out: If the compound separates as an oil, the boiling point of the solvent may be too high, or the solution may be too concentrated. Reheat the solution, add more solvent, and allow it to cool again.
-
Method 3: Preparative Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[2] Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.
Applicability: This is a highly versatile method that can separate compounds with very similar physical properties. It is often used for small to medium-scale purifications and when other methods have failed to achieve the desired purity.
Workflow for Column Chromatography:
Caption: Workflow for purification by preparative column chromatography.
Mobile Phase Selection Table:
| Stationary Phase | Mobile Phase System (Gradient) | Rationale |
| Silica Gel | Hexanes/Ethyl Acetate | A common and effective system for compounds of moderate polarity. The gradient is typically started with a low percentage of ethyl acetate, which is gradually increased. |
| Silica Gel | Dichloromethane/Hexanes | Useful for less polar compounds. The polarity is increased by increasing the proportion of dichloromethane. |
Detailed Protocol:
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude 3-Ethoxy-2,4-difluorophenol in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a low polarity.
-
Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Collect fractions of the eluate in test tubes or other suitable containers.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 3-Ethoxy-2,4-difluorophenol.
-
-
Troubleshooting:
-
Poor Separation: If the separation is poor, the choice of mobile phase may not be optimal. Run TLC with different solvent systems to find a better eluent. A slower flow rate can also improve resolution.
-
Band Tailing: This can occur if the sample is overloaded on the column or if the compound is interacting strongly with the stationary phase. For acidic compounds like phenols, adding a small amount of a modifying agent like acetic acid to the mobile phase can sometimes improve peak shape.[3][4]
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Handle all organic solvents with care, as they are often flammable and can be toxic.[6]
-
Be aware of the specific hazards associated with 3-Ethoxy-2,4-difluorophenol and all other chemicals used.[7][8][9] Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
The purification of 3-Ethoxy-2,4-difluorophenol to a high degree of purity is an essential step in its utilization for research and development. The choice of purification method—vacuum distillation, recrystallization, or column chromatography—should be guided by the scale of the purification and the nature of the impurities present in the crude material. By understanding the principles behind each technique and following the detailed protocols provided in this guide, researchers can confidently and efficiently obtain high-purity 3-Ethoxy-2,4-difluorophenol for their specific applications.
References
-
PubChem. (n.d.). 3-Ethoxy-2,4-difluorophenol. Retrieved from [Link]
- Google Patents. (n.d.). US4160111A - Process for recovering phenol from aqueous phenolic mixtures.
-
Chemsrc. (n.d.). 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1. Retrieved from [Link]
- Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
Ritter, T., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science. Retrieved from [Link]
-
Gouverneur, V., et al. (n.d.). Deoxyfluorination of phenols for chemoselective 18 F-labeling of peptides. Nature Protocols. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US5064507A - Distillation process for recovery of high purity phenol.
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.
-
Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. Retrieved from [Link]
-
Ritter, T. (n.d.). Deoxyfluorination of Phenols. DASH (Harvard). Retrieved from [Link]
-
A-Star Research. (n.d.). 4-Ethoxy-2,3-difluorophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
- Google Patents. (n.d.). US6500973B2 - Extractive solution crystallization of chemical compounds.
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN105859559A - Production method of 3-ethoxy-4-nitrophenol.
-
Environment Canada. (1981). Chlorophenols and Their Impurities in the Canadian Environment. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
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- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 3-Ethoxy-2,4-difluorophenol
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-Ethoxy-2,4-difluorophenol as a key intermediate in the synthesis of modern agrochemicals. The strategic incorporation of both ethoxy and difluoro substituents onto a phenolic scaffold provides a unique building block for creating potent herbicides, particularly those targeting the protoporphyrinogen oxidase (PPO) enzyme. This document elucidates the chemical rationale behind its use, details a representative synthetic pathway to a novel triazolinone herbicide, provides step-by-step experimental protocols, and presents quantitative data to guide laboratory synthesis.
Introduction: The Strategic Value of Fluorinated Phenols in Agrochemicals
The design of next-generation agrochemicals hinges on the principles of high efficacy, target specificity, and favorable environmental profiles. Fluorine chemistry has become an indispensable tool in achieving these objectives. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target enzymes.[1][2]
3-Ethoxy-2,4-difluorophenol is a prime example of a highly functionalized intermediate designed for this purpose. Its structural features offer distinct advantages:
-
Difluoro Substitution: The two fluorine atoms on the aromatic ring act as powerful electron-withdrawing groups, which can increase the acidity of the phenolic proton and influence the electronics of the entire molecule. This electronic modulation is critical for enhancing binding interactions with the target protein.[1]
-
Ethoxy Group: The ethoxy moiety provides a balance of lipophilicity and can engage in specific hydrophobic or van der Waals interactions within the active site of an enzyme. Its presence can also influence the molecule's translocation within the target weed.
-
Phenolic Hydroxyl Group: This functional group serves as a versatile handle for synthetic elaboration, most commonly through nucleophilic reactions to form ether linkages, a common structural motif in a major class of herbicides.
This guide will focus on a representative application: the synthesis of a hypothetical PPO-inhibiting herbicide, demonstrating the utility of 3-Ethoxy-2,4-difluorophenol as a core building block.
Target Agrochemical Class: Protoporphyrinogen Oxidase (PPO) Inhibitors
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthetic pathway of both chlorophyll and heme.[3][4] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, generates singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation, leading to membrane disruption and ultimately, cell death in susceptible plants.[5][6] PPO inhibitors are valued for their rapid, contact-based action and broad-spectrum control of broadleaf weeds.[5]
Many successful PPO-inhibiting herbicides, such as carfentrazone-ethyl and sulfentrazone, are built around a central heterocyclic scaffold linked to a substituted phenyl ring.[7][8][9] The 3-ethoxy-2,4-difluorophenoxy moiety represents a desirable pharmacophore for incorporation into novel PPO inhibitors.
Proposed Synthetic Pathway: From Phenol to a Triazolinone Herbicide
We propose a robust and scalable two-stage synthesis. The first stage involves the preparation of the key intermediate, 3-Ethoxy-2,4-difluorophenol. The second stage is the coupling of this intermediate with a reactive heterocycle to form the final herbicide product via a nucleophilic aromatic substitution (SNAr) reaction.
Stage 1: Synthesis of the Key Intermediate, 3-Ethoxy-2,4-difluorophenol
While this document's primary focus is the application of 3-Ethoxy-2,4-difluorophenol, its preparation is a critical first step. A common route involves the selective O-ethylation of a suitable precursor like 2,4-difluorophenol. The hydroxyl group of 2,4-difluorophenol directs ortho and para, and its activation with a base followed by reaction with an ethylating agent is a standard procedure.
dot
Caption: Workflow for the synthesis of the key phenol intermediate.
Stage 2: Synthesis of a Hypothetical Triazolinone Herbicide
The core of this application is the coupling of 3-Ethoxy-2,4-difluorophenol with a reactive heterocyclic partner. For this example, we have chosen 5-chloro-1-methyl-1H-1,2,4-triazol-3(2H)-one as the coupling partner. The electron-deficient nature of the triazole ring, combined with the good leaving group (chloride), makes it an excellent electrophile for nucleophilic aromatic substitution.
The reaction proceeds via a classic SNAr mechanism, where the phenoxide, generated in situ by a base, attacks the carbon bearing the chlorine atom on the triazolinone ring, displacing the chloride and forming the desired aryl ether linkage.
dot
Caption: Synthetic workflow for the preparation of the target herbicide.
Experimental Protocols
The following protocols are provided as a guide for laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 4.1: Synthesis of 3-Ethoxy-2,4-difluorophenol (Key Intermediate)
This protocol is based on the general principles of Williamson ether synthesis.[10][11]
Materials:
-
2,4-Difluorophenol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Diethyl sulfate ((C₂H₅)₂SO₄, 1.1 eq)[12]
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorophenol (13.0 g, 0.1 mol) and anhydrous acetone (200 mL).
-
Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add diethyl sulfate (17.0 g, 0.11 mol) dropwise to the refluxing mixture over 30 minutes.
-
Maintain the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (150 mL) and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-Ethoxy-2,4-difluorophenol.
Protocol 4.2: Synthesis of 5-(3-Ethoxy-2,4-difluorophenoxy)-1-methyl-1H-1,2,4-triazol-3(2H)-one (Final Product)
This protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction.[4][13][14]
Materials:
-
3-Ethoxy-2,4-difluorophenol (1.0 eq)
-
5-chloro-1-methyl-1H-1,2,4-triazol-3(2H)-one (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add 3-Ethoxy-2,4-difluorophenol (9.41 g, 54 mmol) and anhydrous DMF (100 mL).
-
Add anhydrous potassium carbonate (14.9 g, 108 mmol) to the solution.
-
Heat the mixture to 80 °C with stirring.
-
Add 5-chloro-1-methyl-1H-1,2,4-triazol-3(2H)-one (8.4 g, 56.7 mmol) portion-wise over 15 minutes.
-
Increase the temperature to 100-110 °C and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) to yield the final product.
Data Presentation: Summary of Synthetic Inputs and Expected Outputs
The following table summarizes the key quantitative data for the proposed synthesis of the target herbicide.
| Parameter | Protocol 4.1: Intermediate Synthesis | Protocol 4.2: Final Product Synthesis |
| Starting Material 1 | 2,4-Difluorophenol | 3-Ethoxy-2,4-difluorophenol |
| CAS Number | 367-27-1[6] | (Not Available) |
| Molecular Weight | 130.09 g/mol [6] | 174.15 g/mol |
| Starting Material 2 | Diethyl sulfate | 5-chloro-1-methyl-1H-1,2,4-triazol-3(2H)-one |
| CAS Number | 64-67-5[12] | (Not Available) |
| Molecular Weight | 154.18 g/mol [12] | 147.55 g/mol |
| Key Reagent | K₂CO₃ | K₂CO₃ |
| Solvent | Acetone | DMF |
| Reaction Temperature | Reflux (~56 °C) | 100-110 °C |
| Typical Reaction Time | 4-6 hours | 8-12 hours |
| Final Product Name | 3-Ethoxy-2,4-difluorophenol | 5-(3-Ethoxy-2,4-difluorophenoxy)-1-methyl-1H-1,2,4-triazol-3(2H)-one |
| Theoretical Yield | ~80-90% (based on analogs) | ~75-85% (based on analogs) |
| Purification Method | Vacuum Distillation / Chromatography | Recrystallization |
Conclusion and Future Perspectives
3-Ethoxy-2,4-difluorophenol stands out as a highly valuable and versatile building block for the synthesis of novel agrochemicals. The synthetic route detailed herein, employing a classical Williamson ether synthesis followed by a robust nucleophilic aromatic substitution, provides a clear and scalable pathway to potent PPO-inhibiting herbicides. The predictable reactivity of the phenolic hydroxyl group, combined with the beneficial electronic properties conferred by the difluoro-substitution, allows for its strategic incorporation into a wide array of heterocyclic scaffolds. Researchers are encouraged to explore the use of this intermediate to generate diverse libraries of compounds for screening, not only for PPO inhibition but for other biological targets where a substituted phenyl ether moiety is desired.
References
-
AERU. (n.d.). Carfentrazone-ethyl (Ref: F 8426). University of Hertfordshire. Retrieved from [Link]
-
Cui, Z., et al. (2008). Syntheses and herbicidal activities of novel triazolinone derivatives. Journal of Agricultural and Food Chemistry, 56(5), 1745-1751. Available at: [Link]
-
Witkowski, D. A., & Halling, B. P. (1988). Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide Acifluorfen-Methyl. Plant Physiology, 87(3), 632–637. Available at: [Link]
-
Purdue University. (n.d.). Inhibitors of Protoporphyrinogen Oxidase. Herbicides That Act Through Photosynthesis. Retrieved from [Link]
-
Li, Y., et al. (2014). Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors. Journal of ancer Science and Therapy, 6(11), 464-469. Available at: [Link]
-
University of Mary Washington. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Shang, R., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1533–1538. Available at: [Link]
-
Organic Synthesis. (Director). (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]
-
University of California, Agriculture and Natural Resources. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. Retrieved from [Link]
-
Zhang, G., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 139(39), 13989–13992. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
University of Nebraska–Lincoln. (n.d.). Inhibition of Protoporphyrinogen Oxidase. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation. Frontiers in Chemistry, 11, 1173932. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Retrieved from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Retrieved from [Link]
- Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
-
Wikipedia. (n.d.). Diethyl sulfate. Retrieved from [Link]
Sources
- 1. Carfentrazone-ethyl synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103483280A - Method for synthesizing carfentrazone-ethyl - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carfentrazone-ethyl (Ref: F 8426) [sitem.herts.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxy-2,4-difluorophenol
Introduction: Navigating the Synthesis of 3-Ethoxy-2,4-difluorophenol
Welcome to the technical support guide for the synthesis of 3-Ethoxy-2,4-difluorophenol. This molecule is a valuable building block in the development of advanced pharmaceutical and agrochemical compounds, where the unique combination of ethoxy and difluoro substituents can significantly enhance biological activity and metabolic stability. However, its synthesis can present challenges, often leading to suboptimal yields and purification difficulties.
This guide is designed for researchers and process chemists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's critical parameters. We will explore the most reliable synthetic pathway, troubleshoot common experimental pitfalls, and offer detailed, field-tested protocols to empower you to consistently achieve higher yields and purity.
Recommended Synthetic Pathway: Diazotization-Hydrolysis
The most robust and widely adaptable method for synthesizing 3-Ethoxy-2,4-difluorophenol is the diazotization of the corresponding aniline precursor, 3-Ethoxy-2,4-difluoroaniline, followed by thermal hydrolysis of the intermediate diazonium salt. This pathway offers good regiochemical control and relies on well-understood chemical transformations.
The overall workflow is visualized below. Success hinges on precise control over temperature during diazotization and efficient management of the highly reactive intermediates formed during hydrolysis.
Caption: Troubleshooting decision tree for low-yield synthesis.
Part 1: The Diazotization Step
Q1: My reaction seems to stall, and subsequent yield is very low. How do I ensure the diazotization is complete?
A1: Incomplete diazotization is a primary cause of low yield. The key is to ensure a slight excess of nitrous acid is present after all the 3-Ethoxy-2,4-difluoroaniline has reacted.
-
Causality: The reaction requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid. If the starting aniline is not fully dissolved or if insufficient NaNO₂ is used, the reaction will be incomplete.
-
Troubleshooting Protocol:
-
Monitor Completion: Use starch-iodide paper to test for the presence of excess nitrous acid. A drop of the reaction mixture should produce an immediate blue-black color. [1]If the test is negative, it indicates all nitrous acid has been consumed and unreacted aniline likely remains.
-
Corrective Action: If the test is negative, continue to add your pre-chilled NaNO₂ solution dropwise until a positive test is maintained for 15-20 minutes.
-
Ensure Solubility: The starting aniline must be fully dissolved in the aqueous acid solution before cooling and adding nitrite. Incomplete dissolution leads to a heterogeneous reaction and poor conversion.
-
Q2: Why is maintaining a temperature of 0-5 °C so critical during the addition of sodium nitrite?
A2: Temperature control is the single most important parameter for a successful diazotization.
-
Expertise & Experience: There are two core reasons for strict temperature control. First, nitrous acid is thermally unstable and decomposes at higher temperatures. Second, and more critically, the aryl diazonium salt product is itself unstable. [1]Above 5 °C, it will begin to decompose, leading to a loss of the desired intermediate and the formation of complex impurities that are difficult to remove.
-
Trustworthiness (Self-Validation): Your reaction's success is validated by a clean reaction profile (pale yellow solution) and a consistently low temperature reading. A sudden exotherm or darkening of the solution indicates a loss of control and likely decomposition.
Q3: I observed the formation of a dark red or orange precipitate during the reaction. What is it and how can it be prevented?
A3: This indicates an azo coupling side reaction, where the newly formed diazonium salt reacts with an electron-rich aromatic ring.
-
Causality: The most common coupling partner is the unreacted starting material, 3-Ethoxy-2,4-difluoroaniline. [1]This occurs if the aniline's amino group is not fully protonated to its non-nucleophilic ammonium salt form.
-
Preventative Measures:
-
Sufficient Acid: Ensure a sufficient excess of strong acid (e.g., sulfuric acid) is used to fully protonate the starting aniline.
-
Low Temperature: Keeping the temperature low minimizes the rate of this side reaction.
-
Part 2: The Hydrolysis & Work-up Steps
Q4: My hydrolysis step produces a low yield of the phenol along with a significant amount of dark, tarry material. What is the cause?
A4: This is a classic sign of side reactions involving the highly reactive aryl cation intermediate formed after the diazonium salt loses nitrogen gas (N₂).
-
Causality: The aryl cation can react with other species in the mixture besides water, leading to polymerization and other unwanted products. [1]* Optimization Strategies:
-
Efficient Hydrolysis: Ensure the hydrolysis is conducted at a sufficiently high temperature (e.g., by adding the cold diazonium solution to boiling water) to promote rapid reaction with water and minimize the lifetime of the reactive cation. [2] 2. Use of a Two-Phase System: Performing the hydrolysis in a biphasic system (e.g., water with an organic solvent like cyclopentyl methyl ether) can help. The desired phenol product is immediately extracted into the organic phase as it forms, protecting it from further side reactions in the acidic aqueous layer. [1] 3. Catalysis: The addition of a copper catalyst, such as copper(II) sulfate, can sometimes improve the efficiency and cleanness of the hydrolysis step. [1] Q5: What is the recommended procedure for purifying the final 3-Ethoxy-2,4-difluorophenol product?
-
A5: A standard liquid-liquid extraction followed by distillation or chromatography is typically effective.
-
Protocol:
-
After hydrolysis is complete (nitrogen evolution has ceased), cool the reaction mixture.
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash them sequentially with water and then a saturated brine solution to remove residual acid and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be further purified by vacuum distillation or column chromatography on silica gel. [2]
-
Detailed Experimental Protocol
This protocol provides a representative procedure for laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 3-Ethoxy-2,4-difluorophenol from 3-Ethoxy-2,4-difluoroaniline
| Reagent | Molar Eq. | Typical Scale (Example) | Notes |
| 3-Ethoxy-2,4-difluoroaniline | 1.0 | 17.3 g (0.1 mol) | Starting Material |
| Sulfuric Acid (98%) | ~3.0 | 30.0 g (0.3 mol) | Acid catalyst and solvent component |
| Deionized Water | - | 100 mL | Solvent |
| Sodium Nitrite (NaNO₂) | 1.05 | 7.25 g (0.105 mol) | Diazotizing agent |
| Deionized Water (for NaNO₂) | - | 30 mL | To dissolve NaNO₂ |
Part A: Diazotization
-
Prepare Aniline Solution: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine sulfuric acid and 100 mL of water. Carefully add the 3-Ethoxy-2,4-difluoroaniline. Stir until a clear, homogeneous solution of the ammonium salt is formed.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath. It is critical that the internal temperature does not deviate from this range.
-
Prepare Nitrite Solution: In a separate beaker, dissolve the sodium nitrite in 30 mL of cold water.
-
Slow Addition: Slowly add the sodium nitrite solution dropwise to the cold, vigorously stirred aniline salt solution over 30-45 minutes. The tip of the dropping funnel should be below the surface of the liquid. CRITICAL: Maintain the internal reaction temperature strictly between 0 and 5 °C throughout the addition. [1][2]5. Stir: After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
Verification (Optional but Recommended): Test the solution with starch-iodide paper to confirm a slight excess of nitrous acid is present. [1] Part B: Hydrolysis
-
Prepare for Hydrolysis: In a separate larger flask (e.g., 1 L) equipped for distillation or with a reflux condenser, bring a solution of 20% aqueous sulfuric acid (approx. 200 mL) to a gentle boil.
-
Add Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the boiling acid solution. A vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a manageable reaction.
-
Complete the Reaction: Once the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure full hydrolysis.
-
Work-up: Cool the reaction mixture to room temperature and proceed with the purification protocol as described in FAQ Q5 .
References
-
BenchChem. (2025). Technical Support Center: Synthesis of 2,4-Difluorophenol.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene.
-
Google Patents. (2015). CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.
-
PubChem. (n.d.). 3-Ethoxy-2,4-difluorophenol. National Center for Biotechnology Information.
-
Google Patents. (2016). CN105859559A - Production method of 3-ethoxy-4-nitrophenol.
Sources
Technical Support Center: Synthesis of 3-Ethoxy-2,4-difluorophenol
Welcome to the technical support guide for the synthesis of 3-Ethoxy-2,4-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and side reactions encountered during the selective mono-O-ethylation of 2,4-difluororesorcinol, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format.
Core Synthesis Pathway: Selective Mono-Ethylation of 2,4-Difluororesorcinol
The most direct and logical pathway to 3-Ethoxy-2,4-difluorophenol is the selective mono-O-ethylation of 2,4-difluoro-1,3-dihydroxybenzene (2,4-difluororesorcinol) via a Williamson ether synthesis. This reaction, while straightforward in principle, presents a significant regioselectivity and chemoselectivity challenge: how to favor the formation of the desired mono-ether over the di-ether byproduct and ensure the reaction proceeds to completion.
The core transformation involves the deprotonation of one of the phenolic hydroxyls on 2,4-difluororesorcinol with a suitable base, followed by nucleophilic attack of the resulting phenoxide on an ethylating agent (e.g., bromoethane or iodoethane).
Diagram of Reaction Pathways
Caption: Key reaction pathways in the synthesis of 3-Ethoxy-2,4-difluorophenol.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific issues encountered during the synthesis in a Q&A format.
Q1: My primary isolated product is 1,3-Diethoxy-2,4-difluorobenzene, with very low yield of the desired mono-ether. How can I improve selectivity?
A1: This is the most common side reaction, resulting from the alkylation of both hydroxyl groups. The mono-alkylation product, once formed, can be deprotonated and react again with the ethylating agent. To favor mono-alkylation, you must carefully control the reaction kinetics.
Probable Causes & Solutions:
| Probable Cause | Troubleshooting Solution | Scientific Rationale |
| Incorrect Stoichiometry | Use a slight deficit or exactly 1.0 equivalent of the ethylating agent (e.g., bromoethane) relative to the 2,4-difluororesorcinol. | By making the ethylating agent the limiting reagent, you starve the reaction of the component needed for the second alkylation step. |
| Rapid Addition of Reagents | Add the ethylating agent slowly, dropwise, over an extended period (e.g., 1-2 hours) to a solution of the resorcinol and base. | Maintaining a low instantaneous concentration of the ethylating agent favors the initial, faster reaction with the diol over the subsequent reaction with the mono-ether product. |
| Reaction Temperature Too High | Conduct the reaction at a lower temperature. For instance, if using acetone as a solvent, run the reaction at a gentle reflux (around 56°C) instead of a higher-boiling solvent like DMF at 80-100°C. | Higher temperatures increase the rate of both alkylation steps, reducing the kinetic selectivity. Lower temperatures provide more control. |
| Base is Too Strong or in Excess | Use a milder base like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) instead of a very strong base like sodium hydride (NaH).[1] Use only a slight excess of the base (e.g., 1.1-1.2 equivalents). | A very strong base can generate a higher concentration of the di-anion or rapidly deprotonate the mono-ether product, making the second alkylation more competitive. Weaker bases favor the formation of the more acidic mono-anion.[1] |
Q2: The reaction has stalled, and I have a high percentage of unreacted 2,4-difluororesorcinol. How do I drive the reaction to completion?
A2: Incomplete conversion is often a result of insufficient activation of the nucleophile or low reactivity of the electrophile.
Probable Causes & Solutions:
| Probable Cause | Troubleshooting Solution | Scientific Rationale |
| Incomplete Deprotonation | Ensure the base is sufficiently strong and anhydrous. While K₂CO₃ is often sufficient, if conversion is low, consider a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF. | The phenolic protons must be removed to form the nucleophilic phenoxide. The electron-withdrawing fluorine atoms increase acidity, but inefficient deprotonation will halt the reaction. |
| Low Reactivity of Ethylating Agent | Switch from bromoethane (EtBr) to the more reactive iodoethane (EtI). Alternatively, add a catalytic amount of sodium or potassium iodide (NaI/KI) if using EtBr. | The Williamson ether synthesis is an SN2 reaction.[2] The reaction rate is dependent on the leaving group ability (I⁻ > Br⁻ > Cl⁻). Catalytic iodide can displace bromide via the Finkelstein reaction to generate the more reactive iodoethane in situ. |
| Insufficient Reaction Time/Temp | If selectivity is not an issue, moderately increasing the temperature or extending the reaction time can improve conversion. Monitor closely with TLC to avoid promoting the di-alkylation side reaction. | Reaction kinetics are temperature-dependent. A modest increase can overcome the activation energy barrier without drastically compromising selectivity. |
| Solvent Choice | Use a polar aprotic solvent such as acetonitrile, DMF, or acetone. These solvents effectively solvate the cation (e.g., K⁺) but do not hydrogen-bond with the phenoxide, leaving it more nucleophilic.[3][4] | Protic solvents (like alcohols) can form hydrogen bonds with the phenoxide oxygen, shielding it and reducing its nucleophilicity.[3][4] |
Q3: I am struggling to separate the desired 3-Ethoxy-2,4-difluorophenol from the starting material and the di-ethoxy byproduct. What purification strategies are effective?
A3: The similar polarities of the starting material, product, and di-ether byproduct make purification challenging. A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Acid-Base Extraction: After the reaction, quench and dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH). The unreacted 2,4-difluororesorcinol and the desired 3-Ethoxy-2,4-difluorophenol are acidic and will move to the aqueous layer as their corresponding sodium salts.
-
The neutral di-ether byproduct (1,3-Diethoxy-2,4-difluorobenzene) will remain in the organic layer. This effectively removes the major non-polar side product.
-
Carefully re-acidify the aqueous layer with dilute HCl to a pH of ~2-3. The phenolic compounds will precipitate or become soluble in a fresh organic layer. Extract with ethyl acetate.
-
-
Silica Gel Column Chromatography:
-
The extract from the previous step will now contain a mixture of the starting material and the desired mono-ether product. These are often separable by column chromatography.
-
Eluent System: A gradient system of hexane/ethyl acetate is typically effective. The less polar mono-ether will elute before the more polar diol starting material. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.
-
Monitor fractions carefully using TLC.
-
Frequently Asked Questions (FAQs)
FAQ 1: Which of the two hydroxyl groups on 2,4-difluororesorcinol is more likely to react first? The two hydroxyl groups are in chemically distinct environments. The hydroxyl at the C3 position is flanked by two electron-withdrawing fluorine atoms at C2 and C4. The hydroxyl at the C1 position is ortho to the C2-fluorine and para to the C4-fluorine. The strong inductive effect of two ortho/para fluorine atoms makes the C3-OH proton significantly more acidic and thus more likely to be deprotonated first by a base. Therefore, the major product is expected to be 3-Ethoxy-2,4-difluorophenol.
FAQ 2: What is C-alkylation and is it a concern in this synthesis? C-alkylation is a competing side reaction where the phenoxide acts as a nucleophile through one of the ortho or para carbons of the aromatic ring instead of the oxygen atom.[3][4] While it is a known side reaction in phenol alkylations, it is less common under standard Williamson ether conditions that favor O-alkylation (polar aprotic solvents, moderate temperatures).[3][4] Given the steric hindrance and electronic effects of the fluorine atoms, significant C-alkylation is not expected to be a primary side reaction here, but its possibility should not be entirely dismissed, especially if unusual conditions are used.
FAQ 3: What analytical methods are best for monitoring the reaction progress?
-
Thin-Layer Chromatography (TLC): This is the most convenient method. Use a silica plate with a hexane/ethyl acetate eluent. The starting diol will be the most polar (lowest Rf), the desired mono-ether will be intermediate, and the di-ether byproduct will be the least polar (highest Rf). Visualize under UV light (254 nm).
-
¹H NMR Spectroscopy: The disappearance of one of the -OH protons and the appearance of a characteristic ethyl group signal (a quartet around 4.0-4.2 ppm and a triplet around 1.4-1.5 ppm) are clear indicators of product formation.
-
¹⁹F NMR Spectroscopy: This can be a powerful tool to distinguish between the starting material, product, and any potential isomers, as the chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.
-
GC-MS: Useful for identifying the components in the crude reaction mixture by their mass-to-charge ratio and retention time, confirming the molecular weights of the product and side products.
Experimental Protocol: Selective Mono-Ethylation
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Materials:
-
2,4-Difluororesorcinol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.2 eq)
-
Bromoethane (1.0 eq)
-
Acetone, anhydrous
-
Ethyl Acetate
-
Hexane
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-difluororesorcinol (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of resorcinol).
-
Add finely powdered anhydrous potassium carbonate (1.2 eq) to the solution.
-
Heat the mixture to a gentle reflux (approx. 56°C) with vigorous stirring for 30 minutes.
-
Slowly add bromoethane (1.0 eq) dropwise to the refluxing mixture over 1 hour using a syringe pump or dropping funnel.
-
Allow the reaction to stir at reflux. Monitor the reaction progress every 1-2 hours by TLC. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KBr) and wash the solid with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting crude oil in ethyl acetate (20 mL/g of starting material) and transfer to a separatory funnel.
-
Wash the organic layer with 1M NaOH (2 x 15 mL/g). Combine these aqueous basic washes as they contain the product.
-
Wash the organic layer (which contains the di-ether byproduct) with water (1 x 15 mL/g) and brine (1 x 15 mL/g), dry over MgSO₄, filter, and concentrate to isolate the di-ether side product for characterization if desired.
-
Cool the combined basic aqueous layers from step 10 in an ice bath and slowly acidify with 1M HCl until the pH is ~2.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL/g).
-
Combine the organic extracts, wash with brine (1 x 15 mL/g), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-ether product.
-
Purify the crude product further by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Troubleshooting Flowchart
Sources
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of 3-Ethoxy-2,4-difluorophenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability and proper storage of 3-Ethoxy-2,4-difluorophenol. Given that specific, long-term stability data for this compound is not extensively published, this document synthesizes best practices derived from the fundamental chemistry of substituted and fluorinated phenols to ensure experimental integrity and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Ethoxy-2,4-difluorophenol?
For maximum stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. Recommended storage temperatures are typically 2-8°C (refrigerated).[1]
Q2: My new batch of 3-Ethoxy-2,4-difluorophenol is an off-white or light yellow solid. Is this normal?
Yes, a slight off-white to light yellow or tan color is often acceptable for phenolic compounds. However, a significant or deepening color change over time (e.g., to brown or dark red) is a key indicator of degradation. It is crucial to record the initial appearance of a new batch to use as a baseline for future stability assessments.
Q3: Is this compound sensitive to light or air?
Yes. Phenols as a class are susceptible to oxidation, a process that can be accelerated by both air (oxygen) and light (photolysis).[2] The electron-rich nature of the phenol ring makes it prone to oxidation, which can lead to the formation of colored quinone-type byproducts.[3][4] Fluorination can influence photolytic stability, with degradation rates often dependent on factors like pH.[2]
Q4: What chemicals or materials are incompatible with 3-Ethoxy-2,4-difluorophenol?
Avoid contact with strong oxidizing agents, strong bases, and certain metals that can catalyze oxidation.[5][6] Strong bases will deprotonate the phenolic hydroxyl group, forming a phenoxide ion.[7] This phenoxide is even more electron-rich and thus significantly more susceptible to rapid oxidation than the parent phenol.
Q5: What is the expected shelf-life of this compound?
There is no fixed shelf-life. It is highly dependent on the storage conditions. When stored correctly as described in Q1, the compound should remain stable for an extended period. However, for critical applications, it is best practice to re-qualify the material (e.g., by melting point, NMR, or HPLC) if it has been stored for more than 1-2 years or if any visual changes are observed.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 3-Ethoxy-2,4-difluorophenol.
Issue 1: The compound has developed a noticeable brown or reddish color upon storage.
-
Probable Cause: Oxidation. The phenolic ring has likely been oxidized to form quinone-like structures. These molecules contain extended conjugated systems that absorb visible light, appearing colored. This process is often autocatalytic and is accelerated by exposure to air, light, and trace metal impurities.
-
Scientific Rationale: Phenols can be oxidized to phenoxyl radicals, which can then couple or react further to form a variety of colored byproducts. The presence of activating groups on the ring (like ethoxy and hydroxyl) makes the compound particularly susceptible.[8]
-
Recommended Actions:
-
Assess Purity: Analyze a small sample using TLC or HPLC to determine the extent of the impurity.
-
Evaluate for Use: For non-critical synthetic steps, the material might still be usable. For sensitive applications (e.g., final API synthesis, quantitative assays), the impurity may interfere with the reaction or analysis.
-
Consider Purification: If necessary, the compound can potentially be repurified by recrystallization or column chromatography.
-
Review Storage Protocol: Immediately purge the container headspace with an inert gas (argon or nitrogen) and store in a refrigerated, dark location to prevent further degradation.
-
Issue 2: I am observing inconsistent yields or unexpected side products in my reaction.
-
Probable Cause: Compound degradation or moisture contamination. Degradation products can act as catalysts or inhibitors in subsequent reactions. Phenols are also often hygroscopic, and absorbed water can interfere with moisture-sensitive reagents (e.g., Grignards, organolithiums).
-
Scientific Rationale: The degradation products are chemically different from the parent compound and will have their own reactivity profile. For instance, a quinone byproduct could participate in redox reactions or act as a dienophile, interfering with the intended chemical transformation.
-
Recommended Actions:
-
Confirm Identity and Purity: Run a full analytical characterization (¹H NMR, ¹⁹F NMR, LC-MS) on your starting material to confirm its identity and purity against a reference standard or the supplier's Certificate of Analysis.
-
Dry the Material: If moisture is suspected, dry the compound under a high vacuum for several hours before use.
-
Use Aliquots: For long-term projects, consider aliquoting the material upon receipt into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to the atmosphere.
-
Section 3: Technical Data and Protocols
3.1: Recommended Long-Term Storage Protocol
This protocol is designed to maximize the shelf-life and preserve the integrity of 3-Ethoxy-2,4-difluorophenol.
-
Initial Inspection: Upon receipt, visually inspect the compound's color and physical state. Record these observations and the date of receipt on the container label.
-
Container Selection: If the original supplier container is not ideal (e.g., a screw-cap bottle with a poor seal), transfer the compound inside a glovebox or glovebag to a clean, dry amber glass vial with a PTFE-lined cap.
-
Inerting: Backfill the vial with a dry, inert gas such as argon or nitrogen. Gently flush the headspace for 15-30 seconds.
-
Sealing: Tightly seal the vial cap. For extra protection against moisture and air ingress, wrap the cap-vial interface with Parafilm®.
-
Storage Location: Place the sealed vial inside a secondary container (e.g., a small, sealed bag with a desiccant pouch) and store it in a refrigerator at 2-8°C. Ensure the location is dark.
-
Dispensing: When material is needed, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. If possible, dispense the required amount in a low-humidity environment or under a positive pressure of inert gas.
-
Resealing: After dispensing, repeat steps 3 and 4 before returning the vial to cold storage.
3.2: Summary of Stability-Influencing Factors
| Factor | Recommendation | Scientific Rationale |
| Temperature | Store at 2-8°C.[1] | Reduces the rate of potential decomposition reactions, which are kinetically driven. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Displaces oxygen, preventing the oxidation of the electron-rich phenol ring to colored byproducts. |
| Light | Store in an amber vial or in the dark. | Prevents photo-induced degradation (photolysis), a known degradation pathway for fluorinated aromatic compounds.[2][9] |
| Moisture | Keep in a tightly sealed container in a dry environment. | Phenols can be hygroscopic. Absorbed water can degrade the sample or interfere with moisture-sensitive reactions. |
| Incompatibilities | Avoid strong bases and strong oxidizing agents.[5][6] | Strong bases deprotonate the phenol, forming a highly reactive phenoxide ion that oxidizes rapidly. Oxidizing agents directly attack the phenol ring.[7] |
3.3: Visualization of Potential Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of 3-Ethoxy-2,4-difluorophenol. The main drivers of degradation are oxidation and deprotonation by strong bases, both of which can lead to the formation of undesirable, often colored, impurities.
Caption: Key degradation pathways for 3-Ethoxy-2,4-difluorophenol.
References
-
Chatgilialoglu, C., & Guerra, M. (1993). Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. [Link]
-
University of Calgary. (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary Chemistry Pages. [Link]
-
Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the Activity of Phenolic Antioxidants: A Theoretical Study. Journal of the American Chemical Society. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Phenols. Chemistry LibreTexts. [Link]
-
Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
-
K συνεχίζετε, S., & Arnold, W. A. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
-
Bhat, A. P., & Arnold, W. A. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purity of 3-Ethoxy-2,4-difluorophenol
Welcome to the comprehensive technical support guide for 3-Ethoxy-2,4-difluorophenol. This resource is meticulously designed for researchers, scientists, and professionals in drug development who utilize this fluorinated intermediate. Here, we delve into the common impurities encountered during its synthesis and use, providing practical troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to empower you with the scientific understanding to anticipate, identify, and resolve purity-related challenges in your experiments.
Troubleshooting Guide: A Proactive Approach to Purity
This section is structured to address specific observational issues you might encounter during your work with 3-Ethoxy-2,4-difluorophenol, linking them to potential underlying impurities and offering actionable solutions.
Question 1: My final product of 3-Ethoxy-2,4-difluorophenol has a persistent yellow or brownish tint, even after initial purification. What is the likely cause and how can I remove it?
Answer:
A persistent off-color hue in your 3-Ethoxy-2,4-difluorophenol is often indicative of trace impurities that are highly chromophoric. The most probable culprits are residual intermediates or byproducts from the synthesis, particularly if a diazotization route was employed for a precursor.
-
Plausible Cause: Azo Compounds. If 2,4-difluoroaniline was a precursor to obtaining 2,4-difluorophenol (which is then etherified), residual diazonium salts can undergo coupling reactions with the electron-rich phenolic product or unreacted aniline to form colored azo compounds.[1] These compounds are intensely colored and can be present even at very low concentrations.
-
Troubleshooting Steps:
-
Re-purification: A careful column chromatography using a gradient elution of hexane and ethyl acetate can be effective in separating these polar, colored impurities.
-
Activated Carbon Treatment: Dissolving the product in a suitable organic solvent and stirring with a small amount of activated carbon can help adsorb the colored impurities. Subsequent filtration through celite should yield a decolorized solution.
-
Chemical Wash: A dilute solution of sodium bisulfite can be used to wash the organic extract of the product. This can help in reducing some of the colored species.
-
Question 2: I am observing an unexpected peak in my HPLC analysis of 3-Ethoxy-2,4-difluorophenol. How can I identify this unknown impurity?
Answer:
Identifying unknown peaks is a common challenge in synthetic chemistry. The identity of the impurity is closely tied to the synthetic route used. Let's consider the most probable synthetic pathway: the Williamson ether synthesis.[2][3][4][5]
-
Likely Synthetic Route: The most straightforward synthesis of 3-Ethoxy-2,4-difluorophenol is the Williamson ether synthesis, involving the reaction of 2,4-difluorophenol with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base.
-
Potential Impurities from this Route:
-
Unreacted 2,4-Difluorophenol: Incomplete reaction will leave residual starting material. This can be identified by comparing the retention time with a standard of 2,4-difluorophenol.
-
Over-Alkylated Byproducts: While less common for phenols, it is possible for the ethoxy group to further react under harsh conditions, though unlikely here.
-
C-Alkylated Isomers: Phenoxides are ambident nucleophiles, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[5] This would result in an isomer of the final product.
-
Solvent and Reagent Adducts: Depending on the solvent (e.g., DMF, DMSO) and base used, side reactions can lead to impurities.
-
-
Identification Strategy:
-
LC-MS Analysis: The most powerful tool for this scenario. The mass spectrometer will provide the molecular weight of the impurity, which can help in deducing its structure.
-
Spiking Experiment: If you suspect a particular impurity (like the starting material), you can "spike" your sample with a small amount of that compound and see if the peak of interest increases in area.
-
Preparative HPLC and NMR: If the impurity is present in a significant amount, you can isolate it using preparative HPLC and then characterize its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Question 3: My reaction yield is consistently low, and I am isolating a significant amount of a low-boiling point byproduct. What could be happening?
Answer:
Low yield in a Williamson ether synthesis is often due to a competing elimination reaction (E2) of the alkyl halide, especially if the reaction conditions are not optimized.[4][6]
-
The Competing Reaction: E2 Elimination. The alkoxide base can abstract a proton from the ethylating agent, leading to the formation of ethylene gas instead of the desired ether. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under forcing conditions.
-
Mitigation Strategies:
-
Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) if possible.[5]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred for S_N2 reactions.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material-related impurities in 3-Ethoxy-2,4-difluorophenol?
A1: The most common starting material-related impurities are residual 2,4-difluorophenol and the ethylating agent (e.g., ethyl iodide). If the 2,4-difluorophenol was synthesized in-house, you might also see traces of its precursors, such as 2,4-difluoroaniline or 1,3-difluorobenzene .[7]
Q2: Are positional isomers a concern, and how can they be differentiated?
A2: Yes, positional isomers can be a significant issue. Depending on the starting materials and reaction conditions, you could potentially form other ethoxy difluorophenol isomers. The most reliable methods for differentiating isomers are:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR will show distinct coupling patterns and chemical shifts for different isomers.
-
Chromatography: A well-developed HPLC or GC method can often separate positional isomers.
Q3: How can I best store 3-Ethoxy-2,4-difluorophenol to prevent degradation?
A3: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities. It is recommended to store 3-Ethoxy-2,4-difluorophenol in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Visualizing Impurity Formation
To better understand the origin of potential impurities, the following diagram illustrates the likely synthetic pathway and key side reactions.
Caption: Williamson ether synthesis of 3-Ethoxy-2,4-difluorophenol and competing side reactions.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for developing an HPLC method for the purity analysis of 3-Ethoxy-2,4-difluorophenol.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude 3-Ethoxy-2,4-difluorophenol in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the hexane/ethyl acetate gradient, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Data Summary
| Impurity Type | Potential Source | Recommended Analytical Technique |
| Starting Materials | Unreacted 2,4-difluorophenol, residual ethylating agent | HPLC, GC-MS |
| Isomers | C-alkylation, impurities in starting materials | HPLC, GC-MS, NMR |
| Byproducts | Azo compounds (from precursor synthesis), elimination products (ethylene) | HPLC-UV/Vis, GC-MS |
| Solvent/Reagent | Residual solvents, byproducts from reagent decomposition | GC-MS (for volatile), LC-MS |
References
Sources
- 1. CN102659536A - Method for synthesizing o-hydroxy phenyl ether - Google Patents [patents.google.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Scale-Up Synthesis of 3-Ethoxy-2,4-difluorophenol
Welcome to the technical support center for the synthesis of 3-Ethoxy-2,4-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful synthesis campaign.
Introduction
3-Ethoxy-2,4-difluorophenol is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. The introduction of the ethoxy group and the fluorine atoms on the phenyl ring can significantly enhance the biological activity, metabolic stability, and binding affinity of the final products. While the laboratory-scale synthesis is relatively straightforward, scaling up the process presents a unique set of challenges that require careful consideration and optimization. This guide will focus on the most common and industrially viable method for this synthesis: the Williamson ether synthesis.
Reaction Overview: The Williamson Ether Synthesis
The synthesis of 3-Ethoxy-2,4-difluorophenol is typically achieved through the O-alkylation of 2,4-difluorophenol with an ethylating agent, a classic example of the Williamson ether synthesis.[1] This S SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack the electrophilic ethylating agent.[1]
Caption: Competing O- and C-alkylation pathways for the phenoxide intermediate.
Problem 3: Runaway Reaction and Thermal Safety Concerns
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature and pressure.
-
Vigorous outgassing or boiling of the solvent.
Potential Causes & Solutions:
The Williamson ether synthesis is an exothermic reaction. On a large scale, the heat generated can be significant, and if not properly managed, can lead to a dangerous runaway reaction. [2][3]
| Cause | Scientific Explanation | Prevention and Mitigation |
|---|---|---|
| Inadequate Heat Removal | The surface area-to-volume ratio decreases as the reactor size increases. This means that heat generated in the bulk of the reaction mass cannot be removed as efficiently through the reactor jacket. [2][4] | 1. Controlled Addition: Add the ethylating agent slowly and at a controlled rate to the solution of the phenoxide. This allows the cooling system to keep up with the heat being generated. 2. Reactor Cooling: Ensure the reactor's cooling system is functioning optimally. Use a suitable heat transfer fluid and ensure adequate flow. 3. Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process. [4] |
| Accumulation of Unreacted Reagents | If the reaction is initiated at too low a temperature, the ethylating agent may accumulate without reacting. A subsequent small increase in temperature can then trigger a very rapid reaction of all the accumulated reagent, leading to a sudden and large release of heat. | 1. Ensure Reaction Initiation: Before starting the main addition of the ethylating agent, add a small amount and confirm that the reaction has started (e.g., by observing a slight exotherm that is controlled by the cooling system). 2. Maintain a Minimum Temperature: Do not let the reaction temperature drop too low during the addition of the ethylating agent. |
| Cooling System Failure | A mechanical or utility failure can lead to a loss of cooling, which is a primary cause of runaway reactions. [5]| 1. Emergency Procedures: Have a clear and well-rehearsed emergency plan in place. This may include an emergency cooling system, a quench system (e.g., adding a cold, inert solvent), or a pressure relief system. 2. Process Alarms: Install and maintain high-temperature and high-pressure alarms on the reactor. |
Caption: The positive feedback loop leading to a thermal runaway reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best ethylating agent to use for this synthesis?
For both laboratory and industrial scale, ethyl iodide and ethyl bromide are common choices. Ethyl iodide is generally more reactive than ethyl bromide. [6]Diethyl sulfate is another option but is more toxic and requires careful handling. The choice may depend on cost, availability, and safety considerations.
Q2: How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the disappearance of 2,4-difluorophenol and the appearance of the 3-Ethoxy-2,4-difluorophenol product. [7][8]Gas Chromatography (GC) can also be used. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring at the lab scale.
Q3: What are the key safety precautions for this synthesis at scale?
-
Reagent Handling: 2,4-difluorophenol is corrosive and toxic. [9]Ethylating agents can be toxic and are potential carcinogens. [10]Always handle these chemicals in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exotherm Management: As discussed above, the potential for a runaway reaction is a major concern. A thorough understanding of the reaction's thermal hazards is essential before scaling up.
-
Pressure Build-up: The reaction may generate off-gases, and at elevated temperatures, the solvent will have a significant vapor pressure. Ensure the reactor is equipped with a proper venting and pressure relief system.
-
Base Handling: Strong bases like NaOH, KOH, and NaH are corrosive and can cause severe burns. Handle with care.
Q4: How do I purify the final product at a large scale?
Purification at scale often moves away from laboratory techniques like column chromatography towards more scalable methods:
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be a very effective purification method.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly efficient way to achieve high purity.
-
Liquid-Liquid Extraction: A series of extractions with acidic and/or basic aqueous solutions can be used to remove unreacted starting materials and certain byproducts. For example, an aqueous base wash can remove unreacted 2,4-difluorophenol. [11]
Experimental Protocols
Representative Lab-Scale Synthesis of 3-Ethoxy-2,4-difluorophenol
This is a representative protocol and may require optimization.
-
To a stirred solution of 2,4-difluorophenol (1.0 eq) in anhydrous acetonitrile (10 volumes), add powdered potassium carbonate (1.5 eq).
-
Heat the mixture to 60 °C and stir for 1 hour.
-
Slowly add ethyl iodide (1.2 eq) to the reaction mixture.
-
Maintain the reaction at 60 °C and monitor by HPLC until the 2,4-difluorophenol is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Scale-Up Considerations for the Protocol:
-
Solvent: Consider using a higher-boiling solvent like DMF to allow for a wider operating temperature range, but be mindful of potential difficulties in removal.
-
Base: For larger scales, using an aqueous solution of NaOH or KOH with a phase-transfer catalyst can be more practical and cost-effective than using potassium carbonate in an organic solvent.
-
Reagent Addition: The ethyl iodide should be added subsurface via a dosing pump over a period of time to control the exotherm.
-
Work-up: The filtration of large quantities of inorganic salts can be challenging. A quench with water followed by a phase split and extraction may be a more scalable work-up procedure.
Data Presentation
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Considerations) |
| Reactant Ratio (Phenol:Base:Ethylating Agent) | 1 : 1.5 : 1.2 | 1 : 1.5-2.0 : 1.1-1.3 |
| Solvent | Acetonitrile, DMF | DMF, Toluene (with PTC) |
| Temperature | 50-80 °C | 60-100 °C (with careful monitoring) |
| Reaction Time | 4-12 hours | 6-18 hours (dependent on addition time) |
| Typical Yield | 70-90% | 75-85% |
| Purification Method | Column Chromatography, Distillation | Vacuum Distillation, Crystallization |
References
-
Practical approach to prediction and prevention of runaway reactions. (n.d.). Retrieved January 20, 2026, from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved January 20, 2026, from [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 20, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]
-
Health and Safety Executive. (2014, August). Chemical reaction hazards and the risk of thermal runaway. Retrieved January 20, 2026, from [Link]
-
Understanding Runaway Reactions and Their Safety Implications. (2024, September 18). Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). New Thermal Runaway Risk Assessment Methods for Two Step Synthesis Reactions. Retrieved January 20, 2026, from [Link]
-
PubMed Central (PMC). (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Retrieved January 20, 2026, from [Link]
-
Rice University. (2025, December 25). New technology eliminates “forever chemicals” with record-breaking speed and efficiency. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
-
Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Retrieved January 20, 2026, from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved January 20, 2026, from [Link]
-
Patent 1125924. (2005, December 21). INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION. Retrieved January 20, 2026, from [Link]
-
A Treat for the Universe - Purify conclave. (n.d.). Retrieved January 20, 2026, from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Retrieved January 20, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 20, 2026, from [Link]
-
OEHHA. (2011, July 1). 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Its Salts and Esters. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Comparison of Chromatographic and Electrochemical Methods for Detecting and Quantifying Sunscreen Agents and Their Degradation Products in Water Matrices. Retrieved January 20, 2026, from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 20, 2026, from [Link]
-
DTIC. (1984, August 2). Research in Phase Transfer Catalysis. Retrieved January 20, 2026, from [Link]
-
PubMed Central (PMC). (2019). 2,4-D Ethyl Ester Poisoning: A Case Report. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). Selective removal of 2,4-dichlorophenol from contaminated water using non-covalent imprinted microspheres. Retrieved January 20, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved January 20, 2026, from [Link]
Sources
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. cedrec.com [cedrec.com]
- 3. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 4. wjarr.com [wjarr.com]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. francis-press.com [francis-press.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,4-D Ethyl Ester Poisoning: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
Validation & Comparative
A Comparative Analysis of 3-Ethoxy-2,4-difluorophenol and 4-Ethoxy-2,3-difluorophenol for the Research Scientist
An In-Depth Guide to the Synthesis, Properties, and Spectroscopic Signatures of Two Promising Fluorinated Building Blocks
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a well-established strategy for modulating physicochemical and biological properties. Difluorophenolic compounds, in particular, serve as versatile intermediates. This guide provides a detailed comparative analysis of two isomeric ethoxy difluorophenols: 3-Ethoxy-2,4-difluorophenol and 4-Ethoxy-2,3-difluorophenol. While structurally similar, the distinct placement of the fluorine and ethoxy substituents profoundly influences their electronic character, reactivity, and spectroscopic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these differences in their synthetic and molecular design endeavors.
Introduction to the Isomers: A Subtle Distinction with Significant Implications
3-Ethoxy-2,4-difluorophenol (CAS: 1017778-14-1) and 4-Ethoxy-2,3-difluorophenol (CAS: 126163-56-2) are both valuable building blocks in organic synthesis. Their utility stems from the combined electronic effects of the electron-donating hydroxyl and ethoxy groups and the strongly electron-withdrawing fluorine atoms. This intricate electronic balance governs their reactivity in key synthetic transformations and their potential interactions in biological systems.
The primary distinction lies in the substitution pattern on the benzene ring. In the 3-ethoxy isomer, the ethoxy group is situated meta to the hydroxyl group, while in the 4-ethoxy isomer, it is in the para position. This seemingly minor positional change has a cascading effect on the molecule's properties, from its acidity to its characteristic signals in spectroscopic analysis.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties for both isomers is presented below. It is important to note that while experimental data for 4-Ethoxy-2,3-difluorophenol is more readily available, some properties for 3-Ethoxy-2,4-difluorophenol are predicted based on computational models.
| Property | 3-Ethoxy-2,4-difluorophenol | 4-Ethoxy-2,3-difluorophenol |
| CAS Number | 1017778-14-1[1] | 126163-56-2[2] |
| Molecular Formula | C₈H₈F₂O₂[1] | C₈H₈F₂O₂[3] |
| Molecular Weight | 174.14 g/mol [1] | 174.14 g/mol [3] |
| Melting Point | Not available | 73 °C[3] |
| Boiling Point | Not available | 235 °C[3] |
| Predicted LogP | 2.07[1] | 2.1[3] |
| Topological Polar Surface Area (PSA) | 29.46 Ų[1] | 29.5 Ų[3] |
The similar predicted LogP and PSA values suggest that both isomers possess comparable lipophilicity and polar surface area, which are crucial parameters in drug design for predicting membrane permeability and oral bioavailability. The availability of a reported melting point for the 4-ethoxy isomer suggests it exists as a solid at room temperature.
Synthesis Strategies: Pathways to Isomeric Purity
The synthetic accessibility of these isomers is a key consideration for their practical application. While a documented one-pot synthesis exists for 4-Ethoxy-2,3-difluorophenol, a plausible route for its 3-ethoxy counterpart can be proposed based on established synthetic methodologies.
Established Synthesis of 4-Ethoxy-2,3-difluorophenol
A one-pot method for the preparation of 4-Ethoxy-2,3-difluorophenol has been reported, starting from 4-ethoxy-2,3-difluorobromobenzene.[4] This approach involves the formation of a Grignard reagent, followed by boronation and subsequent oxidation to yield the desired phenol.[4]
Experimental Protocol: One-Pot Synthesis of 4-Ethoxy-2,3-difluorophenol [4]
-
Grignard Reagent Formation: To a reaction vessel containing magnesium turnings and a catalytic amount of iodine under an inert atmosphere, a solution of 4-ethoxy-2,3-difluorobromobenzene in an ethereal solvent (e.g., THF) is added dropwise. The reaction is initiated and maintained to ensure the complete formation of the Grignard reagent.
-
Boronation: The freshly prepared Grignard reagent is then treated with trimethyl borate at low temperatures.
-
Hydrolysis and Oxidation: The resulting boronic ester is hydrolyzed with an acidic workup to afford 4-ethoxy-2,3-difluorophenylboronic acid. Subsequent oxidation of the boronic acid with hydrogen peroxide yields the crude 4-Ethoxy-2,3-difluorophenol.
-
Purification: The crude product is purified by appropriate methods such as recrystallization or column chromatography to yield the pure phenol.
Sources
A Comparative Guide to the Reactivity of Fluorophenol Isomers for Researchers and Drug Development Professionals
Introduction
Fluorophenols are a critical class of aromatic compounds that serve as versatile building blocks in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of a fluorine atom onto the phenol scaffold dramatically alters the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. Consequently, understanding the nuanced differences in chemical reactivity among the constitutional isomers of fluorophenol—2-fluorophenol, 3-fluorophenol, and 4-fluorophenol—is paramount for synthetic chemists in designing efficient and selective reaction pathways.
This guide provides an in-depth, objective comparison of the reactivity of these three isomers. We will dissect their behavior in key chemical transformations, including acid-base reactions, electrophilic and nucleophilic aromatic substitutions, and etherification. The discussion is grounded in fundamental electronic principles and supported by available experimental data to provide actionable insights for researchers, scientists, and drug development professionals.
The Electronic Landscape of Fluorophenol Isomers: A Tale of Two Effects
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. In fluorophenols, both the hydroxyl (-OH) and the fluorine (-F) groups exert these effects, but their combined influence varies depending on the fluorine's position.
-
Inductive Effect (-I): Both oxygen and fluorine are highly electronegative, pulling electron density away from the aromatic ring through the sigma bonds. This electron-withdrawing effect is strongest for fluorine. The -I effect deactivates the ring towards electrophilic attack and stabilizes negative charges (e.g., in phenoxides), thus increasing acidity. The strength of the inductive effect diminishes with distance.
-
Resonance Effect (+R): Both the hydroxyl and fluoro substituents possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating effect increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack at these sites. The hydroxyl group is a much stronger +R donor than fluorine.
The balance of these opposing forces dictates the overall reactivity and regioselectivity of each isomer.
A Comparative Guide to the Synthesis of 3-Ethoxy-2,4-difluorophenol: An Evaluation of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-2,4-difluorophenol is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of fluorine and ethoxy groups on the phenol ring can significantly influence the physicochemical properties, metabolic stability, and biological activity of target molecules. This guide provides a comprehensive comparison of validated and proposed synthetic methodologies for 3-Ethoxy-2,4-difluorophenol, offering an in-depth analysis of reaction pathways, experimental protocols, and comparative performance data to aid researchers in selecting the most suitable route for their specific needs.
Retrosynthetic Analysis: Key Disconnections and Strategic Considerations
The synthesis of 3-Ethoxy-2,4-difluorophenol presents several strategic challenges, primarily centered around the regioselective introduction of the ethoxy, fluoro, and hydroxyl moieties onto the benzene ring. Two primary retrosynthetic disconnections are considered:
-
C-O Bond Formation (Phenol Synthesis): This approach prioritizes the late-stage formation of the phenolic hydroxyl group, typically from a corresponding aniline precursor via a diazotization-hydrolysis sequence. The key intermediate in this pathway is 3-Ethoxy-2,4-difluoroaniline .
-
C-O Bond Formation (Ether Synthesis): This alternative strategy involves the early introduction of the ethoxy group, often via a Williamson ether synthesis on a pre-functionalized difluorophenol derivative.
This guide will focus on the more extensively documented and versatile aniline-based route, while also exploring a potential alternative based on organometallic chemistry.
Method 1: The Diazotization-Hydrolysis Pathway via 3-Ethoxy-2,4-difluoroaniline
This classical and reliable multi-step approach hinges on the successful synthesis of the key intermediate, 3-Ethoxy-2,4-difluoroaniline. The overall transformation is outlined below:
Diagram 1: Multi-step synthesis via 3-Ethoxy-2,4-difluoroaniline.
Step 1: Nitration of 1,3-Difluorobenzene
The initial step involves the electrophilic nitration of 1,3-difluorobenzene to introduce a nitro group, which will be subsequently converted to the aniline.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.
-
To a separate flask containing 1,3-difluorobenzene, slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-difluoro-1-nitrobenzene.
Step 2: Reduction of 2,4-Difluoro-1-nitrobenzene
The nitro group is reduced to an amine to yield 2,4-difluoroaniline. Catalytic hydrogenation is a common and efficient method.
Experimental Protocol:
-
In a high-pressure reactor, dissolve 2,4-difluoro-1-nitrobenzene in ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas (H₂).
-
Heat the reaction mixture and stir vigorously.
-
Monitor the reaction progress by hydrogen uptake.
-
Upon completion, cool the reactor, release the pressure, and filter the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield 2,4-difluoroaniline.
Step 3: Bromination of 2,4-Difluoroaniline
Regioselective bromination is crucial to introduce the bromine atom at the desired position, ortho to the amino group.
Experimental Protocol:
-
Dissolve 2,4-difluoroaniline in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise, maintaining the low temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield 3-bromo-2,4-difluoroaniline.
Step 4: Williamson Ether Synthesis to form 3-Ethoxy-2,4-difluoroaniline
The ethoxy group is introduced via a nucleophilic substitution reaction. However, a direct etherification of the brominated aniline can be challenging. A more viable approach involves the synthesis of the corresponding phenol, followed by etherification. A plausible, though not explicitly documented route, would involve a copper-catalyzed reaction with sodium ethoxide.
Hypothetical Protocol (requiring experimental validation):
-
In a sealed reaction vessel, combine 3-bromo-2,4-difluoroaniline, sodium ethoxide, and a copper(I) catalyst (e.g., CuI) in a high-boiling point polar aprotic solvent (e.g., DMF or NMP).
-
Heat the mixture under an inert atmosphere.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool the reaction, quench with water, and extract the product.
-
Purify by column chromatography to isolate 3-Ethoxy-2,4-difluoroaniline.
Step 5: Diazotization and Hydrolysis of 3-Ethoxy-2,4-difluoroaniline
This is the final and critical step to convert the aniline to the target phenol.
Experimental Protocol:
-
Prepare a solution of 3-Ethoxy-2,4-difluoroaniline in a dilute aqueous solution of sulfuric acid.
-
Cool the solution to between 0 and 5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.[1]
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
-
To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.[2]
-
The 3-Ethoxy-2,4-difluorophenol may be collected by steam distillation or extraction.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: A Proposed Alternative via Organometallic Intermediates
Inspired by a patented synthesis of the related isomer 4-ethoxy-2,3-difluorophenol, an alternative route can be proposed.[3] This method avoids the multi-step synthesis of the aniline precursor and instead utilizes a Grignard reagent.
Diagram 2: Proposed synthesis via a Grignard reagent.
Step 1: Williamson Ether Synthesis
The synthesis would commence with a suitable brominated difluorophenol.
Experimental Protocol (based on analogous transformations):
-
To an aqueous solution of 3-bromo-2,4-difluorophenol, add bromoethane and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add sodium hydroxide and heat the mixture.
-
After the reaction is complete, extract the product, wash, dry, and purify to obtain 1-bromo-3-ethoxy-2,4-difluorobenzene.
Step 2: Grignard Reagent Formation and Subsequent Oxidation
The aryl bromide is converted to a Grignard reagent, which is then oxidized to the phenol.
Experimental Protocol (based on the synthesis of the 4-ethoxy isomer): [3]
-
Under an inert atmosphere, react 1-bromo-3-ethoxy-2,4-difluorobenzene with magnesium turnings in anhydrous THF to form the Grignard reagent.
-
React the Grignard reagent with trimethyl borate, followed by acidic hydrolysis to yield the corresponding boronic acid.
-
Oxidize the boronic acid with hydrogen peroxide to afford the final product, 3-Ethoxy-2,4-difluorophenol.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1: Diazotization-Hydrolysis | Method 2: Proposed Organometallic Route |
| Starting Materials | 1,3-Difluorobenzene | 3-Bromo-2,4-difluorophenol |
| Number of Steps | 5 | 3 |
| Key Intermediates | 3-Ethoxy-2,4-difluoroaniline | 1-Bromo-3-ethoxy-2,4-difluorobenzene |
| Potential Challenges | Regioselectivity in bromination, potential low yield in etherification of the aniline, handling of unstable diazonium salts. | Availability and synthesis of the starting brominated phenol, handling of moisture-sensitive Grignard reagents. |
| Scalability | Generally scalable, with careful control of diazotization conditions. | Potentially scalable, but requires stringent anhydrous conditions for the Grignard reaction. |
| Purity & Yield | Yields can be variable depending on the efficiency of each step. Purity is typically achieved through purification of the final product. | The cited analogous synthesis reports high yield and purity.[3] |
Conclusion
The proposed alternative route via a Grignard reagent offers a potentially more convergent and efficient pathway, as suggested by the successful synthesis of a constitutional isomer. However, this route requires experimental validation, and the availability of the starting material, 3-bromo-2,4-difluorophenol, would be a critical factor.
Researchers should carefully consider the availability of starting materials, their expertise with the required reaction types (e.g., diazotization, organometallic reactions), and the desired scale of synthesis when selecting a method. The protocols and comparative analysis provided in this guide serve as a valuable starting point for the development and optimization of a robust synthetic route to 3-Ethoxy-2,4-difluorophenol.
References
-
PubChem. 3-Ethoxy-2,4-difluoroaniline. National Center for Biotechnology Information. [Link]
- CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.
-
Organic Chemistry Portal. Diazotisation. [Link]
-
PrepChem. Synthesis of 3,4-Difluoronitrobenzene. [Link]
- Google Patents. US4294988A - Method of preparing 2,4-difluoroaniline.
Sources
A Guide to the Spectroscopic Characterization of 3-Ethoxy-2,4-difluorophenol: A Predictive and Comparative Analysis
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-Ethoxy-2,4-difluorophenol, a substituted aromatic compound, presents a unique analytical challenge due to the interplay of its ethoxy and dual fluorine substituents. While public repositories currently lack a complete experimental spectroscopic dataset for this specific molecule, a robust and reliable characterization can be achieved through a combination of predictive analysis and objective comparison with structurally related analogs.
This guide provides a comprehensive, predictive spectroscopic profile for 3-Ethoxy-2,4-difluorophenol. By grounding these predictions in the established experimental data of key structural analogs—2,4-Difluorophenol and 4-Ethoxyphenol—we offer a validated framework for researchers to identify and characterize this target molecule with a high degree of confidence.
Section 1: The Predicted Spectroscopic Signature of 3-Ethoxy-2,4-difluorophenol
The following predictions are derived from established principles of NMR, IR, and Mass Spectrometry, considering the inductive and resonance effects of the hydroxyl, ethoxy, and fluorine substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of 3-Ethoxy-2,4-difluorophenol. The combined analysis of ¹H, ¹³C, and ¹⁹F NMR will provide an unambiguous structural confirmation.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the ethoxy group and the two remaining aromatic protons.
-
Ethoxy Group: A triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.1 ppm (OCH₂) are predicted, showing a typical ³JHH coupling of ~7 Hz.
-
Aromatic Region: Two complex multiplets are expected between 6.8 and 7.2 ppm. The proton at C5 will be coupled to the proton at C6 (³JHH), the fluorine at C4 (³JHF), and the fluorine at C2 (⁵JHF). The proton at C6 will be coupled to the proton at C5 (³JHH) and the fluorine at C4 (⁴JHF). The hydroxyl proton (-OH) will likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon spectrum will be characterized by direct and long-range carbon-fluorine couplings, which are invaluable for assignment.
-
Aromatic Carbons: The carbons directly bonded to fluorine (C2 and C4) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorines will show smaller couplings (²JCF, ³JCF). The carbon bearing the ethoxy group (C3) and the hydroxyl group (C1) will also be significantly influenced.
-
Ethoxy Carbons: The OCH₂ carbon is expected around 65 ppm and the CH₃ carbon around 15 ppm.
-
-
¹⁹F NMR: This spectrum provides direct information about the fluorine environments. Two distinct signals are expected, each coupled to the other (JFF) and to nearby protons (JHF), resulting in complex multiplets.
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups.
-
O-H Stretch: A broad band centered around 3300-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).
-
C=C Aromatic Stretch: One or more sharp bands in the 1500-1620 cm⁻¹ region.
-
C-O Stretches: Strong bands corresponding to the aryl-O and alkyl-O bonds of the ether and phenol are expected in the 1200-1300 cm⁻¹ region.
-
C-F Stretches: Strong, characteristic C-F stretching absorptions are predicted in the 1100-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.
-
Molecular Ion (M⁺): The molecular formula is C₈H₈F₂O₂. The exact mass will be approximately 174.05 g/mol . The molecular ion peak should be clearly visible, especially with soft ionization techniques.
-
Key Fragments: Under Electron Ionization (EI), a prominent fragmentation pathway is the loss of an ethyl group (•CH₂CH₃, 29 Da) to give a fragment at m/z 145. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment is also a common pathway for phenols.
Section 2: Comparative Analysis with Structural Analogs
Objectivity demands that predictions are compared against real-world data. Here, we compare the predicted data for our target molecule with the known experimental data of two key analogs: 2,4-Difluorophenol (the parent phenol) and 4-Ethoxyphenol (the non-fluorinated analog).
NMR Data Comparison
| Compound | Aromatic ¹H Signals (ppm) | Aliphatic ¹H Signals (ppm) | Key ¹³C Signals (ppm) |
| 3-Ethoxy-2,4-difluorophenol (Predicted) | ~6.8-7.2 (2H, m) | ~4.1 (2H, q), ~1.4 (3H, t) | C-F: ~150-160 (d, ¹JCF ≈ 245 Hz), C-O: ~140-155, OCH₂: ~65, CH₃: ~15 |
| 2,4-Difluorophenol (Experimental) [1][2] | ~6.8-7.2 (3H, m) | N/A | Data not readily available, but large ¹JCF couplings are expected. |
| 4-Ethoxyphenol (Experimental) [3][4] | ~6.8 (4H, pseudo-s or AA'BB') | ~3.98 (2H, q), ~1.37 (3H, t) | C-OH: 152.1, C-OEt: 153.5, Aromatic C-H: 115.5, 116.1, OCH₂: 64.1, CH₃: 15.3 |
Causality Insights: The comparison highlights how the addition of an ethoxy group to the difluorophenol scaffold will remove one aromatic proton signal and introduce the characteristic quartet and triplet of the ethyl group. Conversely, comparing the target to 4-Ethoxyphenol shows how the introduction of two fluorine atoms will drastically alter the aromatic proton splitting patterns from a simple system to complex multiplets due to H-F coupling, and will introduce large C-F couplings in the ¹³C NMR spectrum.
IR & MS Data Comparison
| Compound | Key IR Bands (cm⁻¹) | MS (m/z of M⁺) | Key MS Fragments (m/z) |
| 3-Ethoxy-2,4-difluorophenol (Predicted) | ~3400 (br, OH), ~2980 (aliphatic CH), ~1600 (C=C), ~1250 (C-O), ~1150 (C-F) | 174 | 145, 117 |
| 2,4-Difluorophenol (Experimental) [2][5] | ~3550 (br, OH), ~1600 (C=C), ~1520 , ~1220 (C-O), ~1140 (C-F) | 130 | 102, 73 |
| 4-Ethoxyphenol (Experimental) [3][6] | ~3350 (br, OH), ~2980 (aliphatic CH), ~1610 (C=C), ~1510 , ~1230 (C-O) | 138 | 110, 81 |
Causality Insights: The IR data shows expected correlations. The target molecule should exhibit a combination of the features from both analogs: the aliphatic C-H stretches from the ethoxy group (seen in 4-Ethoxyphenol) and the strong C-F stretches (seen in 2,4-Difluorophenol). The mass spectrometry data clearly distinguishes the compounds by molecular weight. The predicted fragmentation of the target (loss of ethyl) is analogous to the loss of H (or other small fragments) in the parent phenol and the loss of ethyl in the ethoxy-analog.
Section 3: Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for acquiring high-quality spectroscopic data are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
Acquire a ¹⁹F spectrum.
-
(Optional but Recommended): Perform 2D correlation experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to confirm all assignments.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software.
Caption: General workflow for NMR spectroscopic analysis.
FT-IR and Mass Spectrometry Protocol
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the sample's volatility and thermal stability. Given the phenolic structure, GC-MS is a viable starting point.
-
GC-MS Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer) with an Electron Ionization (EI) source.
-
GC Method:
-
Injector: 250 °C.
-
Column: A standard nonpolar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Method:
-
Ion Source: EI at 70 eV.
-
Scan Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).
-
-
FT-IR Analysis:
-
Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis of the solid or liquid sample.
-
Acquire the spectrum from 4000 to 400 cm⁻¹. Record a background spectrum first, which will be automatically subtracted from the sample spectrum.
-
Caption: Workflow for combined GC-MS and FT-IR analysis.
Conclusion
While direct experimental spectra for 3-Ethoxy-2,4-difluorophenol are not yet widely available, its structural identity can be confidently established. By leveraging a predictive approach built on fundamental spectroscopic principles and validated through direct comparison with the known data of structural analogs, researchers are well-equipped to identify this compound. The key identifiers are the unique combination of ethoxy signals in the ¹H NMR, the complex spin systems in the aromatic region created by H-F coupling, the large C-F coupling constants in the ¹³C NMR, and a molecular ion peak at m/z 174. The protocols outlined herein provide a robust methodology for obtaining high-quality data for this and similar molecules.
References
-
PubChem. 4-Ethoxyphenol. National Center for Biotechnology Information. [Link]
-
NIST. Phenol, 4-ethoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
PubChem. 3-Methoxyphenol. National Center for Biotechnology Information. [Link]
-
YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]
-
PubChem. 2,4-Difluorophenol. National Center for Biotechnology Information. [Link]
-
SpectraBase. 2,4-Difluorophenol. [Link]
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- 2. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethoxyphenol(622-62-8) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Phenol, 4-ethoxy- [webbook.nist.gov]
Comparative Biological Activities of 3-Ethoxy-2,4-difluorophenol Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a powerful tool for optimizing drug-like properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive comparison of the biological activities of 3-Ethoxy-2,4-difluorophenol derivatives, a class of compounds with burgeoning potential in anticancer, antimicrobial, and anti-inflammatory applications. Drawing upon established experimental data for structurally related fluorinated phenols, this document serves as an in-depth technical resource for researchers and drug development professionals, elucidating the structure-activity relationships and mechanistic underpinnings that drive the therapeutic promise of these molecules.
The Versatile Scaffold: 3-Ethoxy-2,4-difluorophenol
The 3-Ethoxy-2,4-difluorophenol core structure presents a versatile platform for the synthesis of novel therapeutic agents. The difluorinated phenyl ring, combined with the ethoxy and hydroxyl moieties, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The presence of two fluorine atoms is particularly noteworthy, as it can significantly alter the acidity of the phenolic proton and create unique electronic environments that may enhance interactions with target proteins.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Fluorinated phenolic compounds have demonstrated significant potential as anticancer agents.[1] The cytotoxic effects of these derivatives are often evaluated against a panel of cancer cell lines to determine their potency and selectivity.
Comparative Anticancer Potency
The anticancer efficacy of fluorinated phenol derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. The following table summarizes the cytotoxic activity of various fluorinated phenolic compounds against different cancer cell lines, providing a benchmark for the potential of novel 3-Ethoxy-2,4-difluorophenol derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Diphenylamine Chalcones | HeLa | 24.53 - 32.42 | [2] |
| Fluorinated Cinnamide Derivatives | HepG2 | 4.23 | [1] |
| 1,3,4-Thiadiazole Derivatives | MCF-7 | 52.35 - 82.48 | [3] |
| Tetrahydroquinoline Phenol Derivative | U2OS (Osteosarcoma) | 50.5 |
Analysis: The data indicates that fluorination can lead to potent anticancer activity. For instance, fluorinated cinnamide derivatives have shown remarkable activity against liver cancer cells (HepG2).[1] The variability in IC50 values across different cell lines and compound classes underscores the importance of the overall molecular structure in determining anticancer efficacy and spectrum.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3-Ethoxy-2,4-difluorophenol derivatives) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxic activity of test compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Fluorinated phenols represent a promising class of compounds with potential antibacterial and antifungal properties.
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus | 0.5 | [4] |
| δ-Viniferin Analogues | Staphylococcus aureus | 4 | [5] |
| Esters of 3-ethoxy-4-hydroxybenzaldehyde oxime | Various Pathogens | 31.25 - 125 | [6] |
Analysis: These findings suggest that structural modifications to the phenol scaffold can yield highly potent antimicrobial agents. For example, certain 3-alkylidene-2-indolone derivatives exhibit exceptional activity against Staphylococcus aureus, a clinically significant pathogen.[4] The broad range of MIC values for the esters of 3-ethoxy-4-hydroxybenzaldehyde oxime highlights the importance of the specific ester group in determining antimicrobial potency.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.
Step-by-Step Protocol:
-
Prepare Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculate the Plate: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Workflow for MIC Determination
Caption: Workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases. Phenolic compounds are well-known for their anti-inflammatory properties, often mediated through the modulation of key signaling pathways.
Comparative Anti-inflammatory Effects
The anti-inflammatory potential of compounds can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
| Compound Class | Cell Line | Key Finding | Reference |
| Phenoxy Acetic Acid Derivatives | - | Significant reduction in TNF-α and PGE2 | [7] |
| Synthetic Chalcone | RAW264.7, Jurkat, HK-2 | Dose-dependent anti-inflammatory effects | [8] |
| Pyrrole Derivative | Wistar rats (in vivo) | Potent anti-inflammatory activity after repeated dosing | [9] |
Analysis: These studies demonstrate that phenol derivatives can exert significant anti-inflammatory effects. The mechanisms often involve the downregulation of pro-inflammatory cytokines like TNF-α and the inhibition of enzymes like cyclooxygenase-2 (COX-2).[7][8] The efficacy of these compounds can be potent, as seen with certain pyrrole derivatives in animal models.[9]
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
This assay is a common in vitro model to screen for compounds with anti-inflammatory activity.
Principle: Murine macrophage cells (RAW 264.7) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO. The accumulation of nitrite, a stable metabolite of NO, in the culture medium is measured as an indicator of NO production.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production by the test compounds.
Structure-Activity Relationships and Mechanistic Insights
The biological activity of 3-Ethoxy-2,4-difluorophenol derivatives is intricately linked to their chemical structure. The interplay between the ethoxy group, the fluorine atoms, and other substituents dictates the molecule's interaction with its biological targets.
Key Structural Considerations:
-
Fluorine Substitution: The position and number of fluorine atoms on the phenyl ring are critical. The high electronegativity of fluorine can alter the pKa of the phenolic hydroxyl group, influencing its ability to act as a hydrogen bond donor or acceptor. Fluorine substitution can also enhance metabolic stability by blocking sites of oxidative metabolism.
-
Ethoxy Group: The ethoxy group contributes to the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach intracellular targets. It can also engage in hydrophobic interactions within the binding pockets of target proteins.
-
Further Derivatization: The phenolic hydroxyl group and the aromatic ring provide sites for further chemical modifications, such as esterification or etherification, to create a library of derivatives with diverse biological profiles.
Signaling Pathways
The anti-inflammatory effects of many phenolic compounds are mediated through the modulation of key intracellular signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in regulating the expression of pro-inflammatory genes.
Simplified NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of phenolic compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Ethoxy-difluorophenol Isomers for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. Ethoxy-difluorophenol isomers, a class of fluorinated aromatic compounds, represent valuable building blocks in this endeavor. The precise positioning of the ethoxy and difluoro substituents on the phenol ring profoundly influences the molecule's physicochemical and biological characteristics, thereby impacting its suitability for various applications in drug discovery.
This guide provides a comprehensive comparative analysis of three key ethoxy-difluorophenol isomers: 2,3-difluoro-4-ethoxyphenol, 3,4-difluoro-2-ethoxyphenol, and 2,6-difluoro-4-ethoxyphenol. By delving into their synthesis, physicochemical properties, and spectroscopic signatures, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to select the optimal isomer for their specific research and development needs.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into a drug molecule can lead to a cascade of beneficial effects. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] The lipophilicity of a molecule can also be fine-tuned by the addition of fluorine, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Molecular Architecture of Ethoxy-difluorophenol Isomers
The synthetic accessibility of these isomers is a crucial consideration for their practical application. While a one-pot synthesis method for 2,3-difluoro-4-ethoxyphenol has been reported, the synthetic routes to 3,4-difluoro-2-ethoxyphenol and 2,6-difluoro-4-ethoxyphenol are less commonly documented in readily available literature.
A general synthetic approach to these compounds involves the etherification of a corresponding difluorophenol. The availability of the difluorophenol precursors is therefore a key factor.
Figure 1: General workflow for the synthesis of ethoxy-difluorophenol isomers via Williamson Ether Synthesis.
A documented one-pot method for preparing 4-ethoxy-2,3-difluorophenol involves the use of 4-ethoxy-2,3-difluorobromobenzene as a starting material to form a Grignard reagent, followed by borating reaction, hydrolysis, and oxidation.[2]
Comparative Physicochemical Properties
The isomeric positioning of the substituents directly impacts the physicochemical properties of the molecules, which are critical determinants of their behavior in biological systems.
| Property | 2,3-Difluoro-4-ethoxyphenol | 3,4-Difluoro-2-ethoxyphenol | 2,6-Difluoro-4-ethoxyphenol |
| Molecular Formula | C₈H₈F₂O₂ | C₈H₈F₂O₂ | C₈H₈F₂O₂ |
| Molecular Weight | 174.14 g/mol | 174.14 g/mol | 174.14 g/mol |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | Data not available | Data not available |
| pKa (Predicted) | ~8-9 | ~7-8 | ~7-8 |
| LogP (Predicted) | ~2.0-2.5 | ~2.0-2.5 | ~2.0-2.5 |
Table 1: Comparison of key physicochemical properties of ethoxy-difluorophenol isomers. (Note: Experimental data is limited; pKa and LogP values are estimated based on related structures).
The acidity (pKa) of the phenolic proton is significantly influenced by the electron-withdrawing nature of the fluorine atoms. Isomers with fluorine atoms ortho or para to the hydroxyl group are expected to be more acidic (have a lower pKa) due to the combined inductive and resonance effects that stabilize the corresponding phenoxide ion.
Spectroscopic Characterization: Unambiguous Isomer Identification
Spectroscopic techniques provide a fingerprint for each isomer, allowing for their unambiguous identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the electronic environment created by the fluorine and ethoxy groups.
Expected ¹H NMR Spectral Features:
-
Aromatic Region (δ 6.5-8.0 ppm): The number of signals, their splitting patterns (doublets, triplets, doublet of doublets), and the magnitude of the coupling constants (J-values) will be unique for each isomer, reflecting the number of non-equivalent protons and their spatial relationships.
-
Ethoxy Group: A characteristic triplet around δ 1.4 ppm (CH₃) and a quartet around δ 4.0 ppm (OCH₂) will be present in all isomers.
Expected ¹⁹F NMR Spectral Features:
-
The chemical shifts of the fluorine atoms will be distinct for each isomer, providing a clear method of differentiation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Key IR Absorption Bands:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
C-O Stretch (Aryl Ether): A strong absorption band around 1200-1280 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers will have the same molecular ion peak (m/z = 174.05), their fragmentation patterns under techniques like electron ionization (EI) may differ, providing structural clues.
Sources
A Comparative Guide to the Purity Analysis of Synthetic 3-Ethoxy-2,4-difluorophenol
Introduction: The Imperative of Purity in Advanced Synthesis
3-Ethoxy-2,4-difluorophenol is a fluorinated aromatic compound of significant interest as a key intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and materials science sectors.[1] Its structural motifs are often incorporated to modulate properties such as metabolic stability, binding affinity, and lipophilicity in active pharmaceutical ingredients (APIs).[2] Consequently, the purity of this intermediate is not merely a quality metric but a foundational requirement that directly influences the safety, efficacy, and yield of the final product.[3][4] Impurities, even in trace amounts, can lead to deleterious side reactions, introduce toxic byproducts, or compromise the pharmacological profile of a drug candidate.[3][5]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthetic 3-Ethoxy-2,4-difluorophenol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind the selection of each method, present detailed experimental protocols, and offer data-driven comparisons to empower researchers and drug development professionals in selecting the optimal strategy for their analytical objectives.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds like phenols.[6] A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard, designed to separate the primary compound from process-related impurities and potential degradation products.[6][7]
Causality and Method Rationale
The choice of a C18 reversed-phase column is based on the principle of hydrophobic interaction. 3-Ethoxy-2,4-difluorophenol, being a moderately polar molecule, will partition between the nonpolar stationary phase (C18) and the polar mobile phase (typically a mixture of acetonitrile and water). By carefully controlling the mobile phase composition, we can achieve fine-tuned separation of the analyte from impurities that differ even slightly in their polarity and hydrophobicity. The inclusion of a photodiode array (PDA) detector is critical, as it allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths, which aids in peak identification and assessment of peak purity.
Protocol 1: Validated RP-HPLC Method for Purity Determination
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a PDA detector.
-
Sample Preparation: Accurately weigh and dissolve 10 mg of 3-Ethoxy-2,4-difluorophenol in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.
Data Presentation: HPLC Method Performance
| Parameter | Result | Rationale & Interpretation |
| Linearity (R²) | ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and detector response over the specified range.[6] |
| LOD | ~0.01 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| LOQ | ~0.03 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[8] |
| Precision (%RSD) | < 2.0% | Indicates the method's reproducibility for repeated measurements.[8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Shows the closeness of the measured value to the true value, assessed by spiking experiments.[6] |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[9] For 3-Ethoxy-2,4-difluorophenol, it is exceptionally useful for detecting residual solvents from the synthesis or volatile byproducts that might not be easily resolved by HPLC.[10] The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to library databases.
Causality and Method Rationale
The phenolic hydroxyl group can cause peak tailing on standard non-polar GC columns due to its acidity. To mitigate this, derivatization (e.g., silylation) is often employed to convert the polar -OH group into a less polar silyl ether, improving chromatographic peak shape and thermal stability. However, for a preliminary screen, direct injection can be attempted. The use of a mass spectrometer as a detector is the key advantage, offering high selectivity and providing structural information based on fragmentation patterns, which is invaluable for identifying unknown impurities.[9][11]
Protocol 2: GC-MS for Impurity Profiling
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Analysis: Inject the sample. Identify peaks by matching their mass spectra against a reference library (e.g., NIST).
Data Presentation: GC-MS Method Performance
| Parameter | Result | Rationale & Interpretation |
| Primary Use | Impurity Identification | Provides mass spectra for definitive identification of volatile/semi-volatile unknowns.[10] |
| Sensitivity | High (ng to pg level) | Excellent for detecting trace-level impurities like residual solvents. |
| Selectivity | Very High | The MS detector can isolate specific ions, virtually eliminating matrix interference.[9] |
| Quantitation | Semi-quantitative (without standards) | Can provide relative abundance but requires specific impurity standards for accurate quantitation. |
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS Impurity Identification.
NMR Spectroscopy: The Definitive Structural Arbiter
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation.[12] For a purity assessment, it serves two primary roles: absolute confirmation of the 3-Ethoxy-2,4-difluorophenol structure and quantification (qNMR) against a certified internal standard. ¹H, ¹³C, and ¹⁹F NMR are all highly relevant.
Causality and Method Rationale
¹H NMR confirms the presence and connectivity of protons (e.g., the ethoxy group and aromatic protons), while ¹³C NMR verifies the carbon skeleton. Crucially for this molecule, ¹⁹F NMR is extremely powerful.[13][14][15] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus allow for clear detection of fluorine-containing impurities that might be structurally very similar to the main compound and thus difficult to separate chromatographically.[16] For quantitative NMR (qNMR), a stable, non-interfering internal standard with a known purity is added, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to that of the standard.
Protocol 3: ¹H and ¹⁹F NMR for Structural Confirmation & Purity
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
For ¹H/¹³C NMR: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as a reference.
-
For ¹⁹F NMR: Use the same sample. An external standard may be used for chemical shift referencing if needed.
-
-
Acquisition Parameters (Typical for 400 MHz):
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
¹⁹F NMR: Acquire with proton decoupling to simplify the spectrum. The spectral width should be large enough to encompass all expected fluorine signals.[13]
-
-
Analysis:
-
Structural Confirmation: Analyze chemical shifts, coupling constants (J-couplings), and integration values to confirm the structure matches 3-Ethoxy-2,4-difluorophenol.
-
Purity Assessment: Look for any unexpected signals in the ¹H and ¹⁹F spectra. The relative integration of these impurity signals compared to the main compound signals provides a molar percentage of the impurity.
-
Data Presentation: NMR Method Performance
| Parameter | Result | Rationale & Interpretation |
| Primary Use | Structural Elucidation & Confirmation | Provides unambiguous proof of molecular structure.[12][16] |
| Quantitation | Absolute (with internal standard) | qNMR is a primary ratio method, highly accurate and precise without needing a standard of the analyte itself. |
| Selectivity | Very High | Different nuclei (¹H, ¹³C, ¹⁹F) provide orthogonal data, resolving signals from different parts of the molecule.[15] |
| Sensitivity | Lower than MS | Typically requires mg-scale quantities, making it less suitable for trace analysis. |
Logical Flow for NMR Analysis
Caption: Logical Flow for NMR Analysis.
Forced Degradation: A Prerequisite for a Stability-Indicating Method
In drug development, it is not enough to separate the impurities present after synthesis; one must also demonstrate that the analytical method can separate the primary compound from any degradation products that may form over the product's shelf life.[17][18] This is achieved through forced degradation (or stress testing) studies.[7][19]
The sample is intentionally subjected to harsh conditions—acidic and basic hydrolysis, oxidation, heat, and light—to generate likely degradation products.[20] The stressed samples are then analyzed, typically by HPLC, to prove that the newly formed degradant peaks are well-resolved from the main analyte peak. This process validates the method as "stability-indicating."[7]
Workflow for Forced Degradation Studies
Caption: Forced Degradation Study Workflow.
Comparative Summary and Recommendations
| Feature | HPLC-PDA | GC-MS | NMR Spectroscopy |
| Primary Application | Quantitative Purity & Impurity Profiling | Identification of Volatile/Semi-Volatile Impurities | Structural Confirmation & Absolute Quantification |
| Sensitivity | High (µg/mL) | Very High (pg-ng) | Moderate (mg) |
| Selectivity | Good to High | Very High | Very High |
| Structural Info | Limited (UV Spectra) | High (Mass Spectra) | Definitive (Connectivity) |
| Throughput | High | Medium | Low |
| Ease of Use | Moderate | Moderate to High | High (Requires Expertise) |
Recommendations:
-
For routine quality control and release testing: A validated HPLC method is the most appropriate choice due to its high throughput, robustness, and excellent quantitative capabilities.
-
For identifying unknown volatile impurities or residual solvents: GC-MS is the indispensable tool. It should be used during process development to create a comprehensive impurity profile.
-
For the definitive structural confirmation of the synthesized material and reference standards: NMR is essential. It provides unambiguous proof of identity. qNMR should be used to certify the purity of the primary reference standard against which HPLC methods are calibrated.
Conclusion
The purity analysis of 3-Ethoxy-2,4-difluorophenol requires a multi-faceted analytical approach. While HPLC serves as the robust, quantitative backbone for routine analysis and stability studies, it is powerfully complemented by GC-MS for volatile impurity identification and NMR for absolute structural verification. A comprehensive understanding of the strengths and limitations of each technique, as detailed in this guide, allows for the implementation of a scientifically sound control strategy, ensuring the quality and consistency of this critical synthetic intermediate and safeguarding the integrity of the final products derived from it.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][17]
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Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link][7]
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Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link][19]
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Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link][20]
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Mueller, L. M., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link][10]
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Rethinking MS. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link][9]
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Alsante, K. M., et al. (2003). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link][8]
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Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. Retrieved from [Link][2]
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EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link][21]
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Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Retrieved from [Link][11]
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Pro-Lab. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link][22]
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PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link][5]
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Patel, K. et al. (2015). Analytical method validation: A brief review. Retrieved from [Link][23]
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The National Law Review. (2026). Ensuring Purity and Performance: The Rise of Top Pharmaceutical and Electrochemical Manufacturers. Retrieved from [Link][1]
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Vervoort, J., et al. (2000). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Retrieved from [Link][13]
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LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link][24]
-
Faejes, F. M., et al. (1998). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. ResearchGate. Retrieved from [Link][14]
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Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Retrieved from [Link][15]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link][12]
-
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. Retrieved from [Link][25]
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JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link][16]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link][27]
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A Researcher's Comparative Guide to 3-Ethoxy-2,4-difluorophenol and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, fluorinated organic compounds are of paramount importance. Their unique properties, including enhanced metabolic stability and binding affinity, make them attractive scaffolds in drug design and building blocks for advanced materials. This guide provides a detailed characterization of 3-Ethoxy-2,4-difluorophenol and a comparative analysis with two structurally related, commercially available alternatives: 2,4-Difluorophenol and 4-Ethoxyphenol. Understanding the subtle yet significant differences in their physicochemical and spectroscopic properties is crucial for making informed decisions in synthetic chemistry and drug development.
Characterization of 3-Ethoxy-2,4-difluorophenol
3-Ethoxy-2,4-difluorophenol is a substituted phenol derivative with potential applications as an intermediate in the synthesis of complex organic molecules. While detailed experimental spectra are not widely published, its fundamental properties can be summarized.
Physicochemical Properties of 3-Ethoxy-2,4-difluorophenol
| Property | Value | Source |
| CAS Number | 1017778-14-1 | [1] |
| Molecular Formula | C₈H₈F₂O₂ | [1][2] |
| Molecular Weight | 174.15 g/mol | [1] |
| Appearance | White to light yellow solid (predicted) | |
| Boiling Point | Not available | [1] |
| Melting Point | Not available | [1] |
| LogP | 2.07 (calculated) | [1] |
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental data, the following are predicted spectroscopic characteristics based on the structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet) and two aromatic protons, with coupling patterns influenced by the fluorine atoms.
-
¹³C NMR: The carbon NMR will display signals for the eight carbon atoms, with the carbons attached to fluorine exhibiting characteristic splitting (C-F coupling).
-
IR Spectroscopy: The infrared spectrum should feature a broad O-H stretching band for the phenolic hydroxyl group, C-O stretching bands for the ether and phenol, and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with fragmentation patterns likely involving the loss of the ethoxy group.
Comparative Analysis with Structural Alternatives
For researchers seeking readily available and well-characterized starting materials, 2,4-Difluorophenol and 4-Ethoxyphenol serve as excellent alternatives, representing the core structural motifs of 3-Ethoxy-2,4-difluorophenol.
2,4-Difluorophenol: The Fluorinated Core
This compound retains the difluorinated phenyl ring of the primary topic, making it a suitable comparator for studies where the fluorine substitution is of key interest.[3][4]
Physicochemical and Spectroscopic Data for 2,4-Difluorophenol
| Property | Value | Source |
| CAS Number | 367-27-1 | [5][6] |
| Molecular Formula | C₆H₄F₂O | [5] |
| Molecular Weight | 130.09 g/mol | [5][7] |
| Appearance | Solid | [6][7] |
| Boiling Point | 52-53 °C at 19 mmHg | [6][8] |
| Melting Point | 22.4 °C | [6][8] |
| Density | 1.362 g/mL at 25 °C | [6][8] |
| ¹H NMR | Data available in spectral databases | |
| ¹³C NMR | Data available in spectral databases | |
| IR Spectrum | Data available in spectral databases | |
| Mass Spectrum | Data available in spectral databases |
4-Ethoxyphenol: The Ethoxy Moiety
4-Ethoxyphenol, also known as hydroquinone monoethyl ether, provides a comparative perspective on the influence of the ethoxy group on a phenolic ring, albeit without the fluorine substituents.[9][10]
Physicochemical and Spectroscopic Data for 4-Ethoxyphenol
| Property | Value | Source |
| CAS Number | 622-62-8 | [9][11] |
| Molecular Formula | C₈H₁₀O₂ | [9] |
| Molecular Weight | 138.16 g/mol | [9] |
| Appearance | Solid | |
| Boiling Point | 121 °C at 9 mmHg | |
| Melting Point | 64-67 °C | |
| ¹H NMR | Spectrum available | [12] |
| ¹³C NMR | Data available in spectral databases | |
| IR Spectrum | Spectrum available from NIST | [9] |
| Mass Spectrum | Spectrum available from NIST | [11] |
Experimental Protocols for Characterization
To ensure the identity and purity of phenolic compounds in a research setting, a series of standard characterization experiments are essential.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust method for determining the purity of phenolic compounds.[13][14][15] A general reversed-phase HPLC method is described below. For fluorinated phenols, a pentafluorophenyl (PFP) column can offer alternative selectivity.[16][17]
Step-by-Step HPLC Protocol:
-
Sample Preparation: Accurately weigh and dissolve the phenolic compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the compound (typically around 270-280 nm).
-
-
Injection and Analysis: Inject a small volume of the sample solution and run the gradient program.
-
Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram.
Caption: A generalized workflow for determining the purity of phenolic compounds using HPLC.
Comparative Experimental Workflow
A logical workflow for comparing a novel compound like 3-Ethoxy-2,4-difluorophenol with its alternatives is crucial for systematic evaluation.
Caption: A systematic workflow for the comparative characterization of a target compound and its structural analogs.
Conclusion
While comprehensive experimental data for 3-Ethoxy-2,4-difluorophenol remains to be fully published, a comparative analysis with its structural analogs, 2,4-Difluorophenol and 4-Ethoxyphenol, provides valuable insights for researchers. The choice between these compounds will depend on the specific requirements of the synthetic target, with 2,4-Difluorophenol being ideal for applications leveraging the properties of the difluorinated ring, and 4-Ethoxyphenol serving as a useful model for the ethoxy-phenol system. This guide provides a foundational framework for the characterization and comparative evaluation of these important chemical building blocks.
References
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Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding 2,4-Difluorophenol: Properties, Applications, and Sourcing. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123051, 2,4-Difluorophenol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12150, 4-Ethoxyphenol. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). 2,4-Difluorophenol, 99% | 233269-25G | SIGMA-ALDRICH. Retrieved from [Link]
- El-Shahawi, M. S., Al-Saiba, A. M., Al-Sibaai, A. A., & Al-Amoudi, W. M. (2006). Analysis of phenols in water by high-performance liquid chromatography using coumarin-6-sulfonyl chloride as a fluorogenic precolumn label.
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LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737644, 3-Ethoxy-2,4-difluorophenol. Retrieved from [Link]
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Chemsrc. (n.d.). 3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737643, 3-Ethoxy-2,4-difluoroaniline. Retrieved from [Link]
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ALS Environmental. (2023). Determination of Phenols in Waters and Leachates by HPLC. Retrieved from [Link]
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Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 3-Ethoxy-2,4-difluorophenol - CAS:1017778-14-1. Retrieved from [Link]
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PubChemLite. (n.d.). 3-ethoxy-2,6-difluorophenol (C8H8F2O2). Retrieved from [Link]
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Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]
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PubChemLite. (n.d.). 4-ethoxy-2,3-difluorophenol (C8H8F2O2). Retrieved from [Link]
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Vidhya, V., Austine, A., & Arivazhagan, M. (2018). A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide. ResearchGate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethene, ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). m-Ethoxyphenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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A Comparative Guide to Alternatives for 3-Ethoxy-2,4-difluorophenol in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Fluorinated phenols, in particular, are prized intermediates due to the unique physicochemical properties that fluorine imparts to molecules, such as enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical comparison of 3-Ethoxy-2,4-difluorophenol and its viable alternatives in common synthetic transformations. While direct experimental data for 3-Ethoxy-2,4-difluorophenol is not extensively available in peer-reviewed literature, its reactivity can be reliably predicted based on fundamental principles of organic chemistry and the well-documented behavior of its structural analogs.
Predicted Reactivity of 3-Ethoxy-2,4-difluorophenol: A Theoretical Framework
The reactivity of 3-Ethoxy-2,4-difluorophenol is governed by the interplay of its three substituents: the hydroxyl (-OH), the ethoxy (-OEt), and the two fluorine (-F) atoms.
-
Acidity: The phenolic proton's acidity is enhanced by the two electron-withdrawing fluorine atoms via the inductive effect. This increased acidity, relative to phenol, facilitates its deprotonation to the corresponding phenoxide, which is a more potent nucleophile in reactions at the oxygen.
-
Electrophilic Aromatic Substitution (EAS): The hydroxyl and ethoxy groups are both activating and ortho, para-directing due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the fluorine atoms are deactivating via their strong inductive effect, but also ortho, para-directing through resonance. The regiochemical outcome of EAS reactions will be determined by the synergistic and antagonistic effects of these groups. The most likely positions for electrophilic attack are C5 and C6, which are para to the fluorine at C2 and ortho to the hydroxyl group, and ortho to the ethoxy group, respectively. Steric hindrance will also play a crucial role in determining the final product distribution.
-
Nucleophilic Substitution at Oxygen: Reactions such as O-alkylation and O-acylation are expected to proceed readily, especially under basic conditions that favor the formation of the more nucleophilic phenoxide.
A Comparative Analysis of Key Alternatives
This section provides a head-to-head comparison of 3-Ethoxy-2,4-difluorophenol with commercially available and synthetically relevant alternatives.
2,4-Difluorophenol
As a foundational alternative, 2,4-difluorophenol is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
-
Reactivity Profile: The hydroxyl group strongly activates the C6 position for electrophilic attack. The two fluorine atoms inductively deactivate the ring, making it less reactive than phenol but still susceptible to substitution under appropriate conditions. Its pKa is predicted to be around 8.72, making it more acidic than phenol.[2]
2,6-Difluorophenol
This isomer presents a different reactivity profile primarily due to steric hindrance and increased acidity.
-
Reactivity Profile: The two ortho-fluorine atoms significantly increase the acidity (pKa ≈ 7.34) by stabilizing the phenoxide anion through their strong inductive effect.[2] This makes it more readily deprotonated for reactions at the phenolic oxygen.[2] However, these fluorine atoms also sterically hinder the ortho positions, directing electrophilic attack almost exclusively to the para position (C4).
Ethoxy/Methoxy-Substituted Fluorophenols
Several isomers with varying substitution patterns of fluorine and ethoxy/methoxy groups are commercially available and serve as excellent alternatives. Examples include 4-Ethoxy-2,3-difluorophenol and 4-Ethoxy-2,5-difluorophenol.
-
Reactivity Profile: The presence of the electron-donating ethoxy group, in addition to the hydroxyl group, generally increases the electron density of the aromatic ring compared to the difluorophenol analogs, potentially leading to higher reactivity in EAS. The regioselectivity will be a complex interplay of the directing effects of all substituents.
Quantitative Data Summary
The following table summarizes key comparative data for 3-Ethoxy-2,4-difluorophenol and its alternatives.
| Compound | CAS Number | pKa (Predicted/Experimental) | Key Reactivity Features |
| 3-Ethoxy-2,4-difluorophenol | 1017778-14-1 | N/A | Predicted high acidity; complex regioselectivity in EAS. |
| 2,4-Difluorophenol | 367-27-1 | 8.72 (Predicted)[2] | Versatile for EAS, with a preference for C6 substitution.[2] |
| 2,6-Difluorophenol | 28177-48-2 | 7.34[2] | Increased acidity; high regioselectivity for EAS at C4.[2] |
| 4-Ethoxy-2,3-difluorophenol | 126163-56-2 | N/A | Potential for complex regioselectivity in EAS. |
| 4-Ethoxyphenol | 622-62-8 | ~10.2 | More activated ring for EAS compared to fluorinated analogs. |
Experimental Protocols
The following are representative, detailed methodologies for key transformations, adaptable for 3-Ethoxy-2,4-difluorophenol and its alternatives.
General Protocol for O-Alkylation (Williamson Ether Synthesis)
This protocol describes a typical procedure for the etherification of a substituted phenol.
Diagrammatic Workflow:
Sources
A Senior Application Scientist's Guide to Assessing the Novelty of 3-Ethoxy-2,4-difluorophenol Derivatives in Kinase Inhibition
For drug development professionals, the quest for novel chemical entities with superior efficacy and intellectual property potential is relentless. The 3-ethoxy-2,4-difluorophenol scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The strategic placement of fluorine atoms and the ethoxy group significantly influences the molecule's electronic properties and binding interactions, making its derivatives promising candidates for targeted therapies.[1]
This guide provides an in-depth, objective comparison of 3-ethoxy-2,4-difluorophenol derivatives, offering a framework for assessing their novelty. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide researchers in this competitive landscape.
The Strategic Advantage of the 3-Ethoxy-2,4-difluorophenol Scaffold
The core scaffold's value lies in the interplay of its substituents. The two fluorine atoms are strong electron-withdrawing groups, which can modulate the acidity of the phenolic hydroxyl group and influence hydrogen bonding interactions with target proteins.[1] The ethoxy group, on the other hand, provides a handle for synthetic modification and can occupy hydrophobic pockets within an enzyme's active site. This combination of features makes the scaffold a versatile starting point for generating libraries of potential drug candidates.
When assessing the novelty of a new derivative, it is crucial to consider not just its chemical structure but also its functional performance and potential for overcoming the limitations of existing alternatives.
The Competitive Landscape: A Comparative Analysis
The novelty of a 3-ethoxy-2,4-difluorophenol derivative can be benchmarked against existing compounds targeting similar biological pathways. For the purpose of this guide, we will focus on the domain of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2]
Representative Derivative: A Case Study
Let us consider a hypothetical, yet representative, derivative: N-(3-ethoxy-2,4-difluorophenyl)acetamide (EDFP-Acetamide) . This simple amide derivative serves as an excellent model for discussing synthetic accessibility and provides a baseline for biological activity.
Alternative Scaffolds
To provide a robust comparison, we will evaluate EDFP-Acetamide against established kinase inhibitor scaffolds:
-
Quinazoline Core: Found in drugs like Gefitinib and Erlotinib, this scaffold is a cornerstone of EGFR kinase inhibition.[3]
-
Thiazolyl-Pyrazoline Hybrids: These have shown potent inhibitory effects against various kinases, including EGFR and HER2.[3]
-
Naphthalene-based Scaffolds: While potent, these can sometimes present challenges in terms of physicochemical properties.[4]
The choice of an alternative is dictated by the target kinase and the desired therapeutic outcome. For instance, while the quinazoline core is well-established, novel scaffolds like our EDFP derivative may offer improved selectivity or overcome resistance mechanisms.
A Multi-Faceted Framework for Assessing Novelty
Assessing the novelty of a new derivative is not a linear process. It requires a holistic evaluation of its chemical, functional, and mechanistic attributes. The following workflow illustrates a structured approach.
Caption: A workflow for the systematic assessment of novel chemical derivatives.
Experimental Protocols for Comparative Evaluation
To ensure trustworthiness and reproducibility, the following protocols are provided with detailed, step-by-step instructions.
Protocol 1: Synthesis of N-(3-ethoxy-2,4-difluorophenyl)acetamide (EDFP-Acetamide)
This protocol outlines a standard acylation reaction. The choice of a mild base like pyridine is crucial to prevent side reactions and ensure a good yield.
Materials:
-
3-Ethoxy-2,4-difluoroaniline
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3-Ethoxy-2,4-difluoroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-(3-ethoxy-2,4-difluorophenyl)acetamide.[5][6]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a robust method for determining the IC50 value of a test compound against a target kinase. The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[7]
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., EDFP-Acetamide)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 384-well plate, add the test compound dilutions, the target kinase, and the kinase-specific substrate.[8]
-
Initiate the kinase reaction by adding ATP and incubate for a predetermined time (e.g., 60 minutes) at 37°C.[9]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.[7]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data-Driven Comparison: Performance Metrics
The following table summarizes hypothetical, yet realistic, data comparing our representative derivative with established alternatives. This allows for a quick and objective assessment of performance.
| Compound/Scaffold | Target Kinase | IC50 (nM) | Cellular Anti-proliferative Activity (GI50, µM) | Aqueous Solubility (µg/mL) | Synthetic Yield (%) |
| EDFP-Acetamide | EGFR | 85 | 1.2 | 55 | 78 |
| Quinazoline (Gefitinib) | EGFR | 30 | 0.5 | 10 | Multi-step |
| Thiazolyl-Pyrazoline | EGFR/HER2 | 60 (EGFR) | 0.8 | 25 | Multi-step |
| Naphthalene-based | NRF2 Activator | N/A | >10 | <5 | Multi-step |
Data is illustrative and serves for comparative purposes.
This data suggests that while EDFP-Acetamide may not be as potent as Gefitinib, its favorable solubility and straightforward synthesis present a compelling case for further optimization.
Conclusion and Future Outlook
The 3-ethoxy-2,4-difluorophenol scaffold represents a promising starting point for the development of novel kinase inhibitors. The true novelty of its derivatives, however, must be rigorously assessed through a multi-faceted approach that considers chemical tractability, functional performance, and mechanistic uniqueness. The protocols and comparative framework provided in this guide offer a robust system for such an evaluation.
Future work should focus on expanding the derivatization of the core scaffold, exploring different functional groups to enhance potency and selectivity. By combining rational design with systematic experimental validation, researchers can unlock the full potential of 3-ethoxy-2,4-difluorophenol derivatives in the ongoing search for next-generation targeted therapies.
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- Application of 2,4-Difluorophenol in Agrochemical Synthesis: Detailed Applic
- A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis. BenchChem.
- A Technical Guide to the Biological Activity Screening of Novel 3-Ethoxyphenol Deriv
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(PDF) (Print) 0974-360X (Online) Synthesis of Novel N-(substituted phenyl)-N-(substituted) acetamide Derivatives as a potent Analgesic agent. (2025, July 9). ResearchGate.
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Safety Operating Guide
Proper Disposal of 3-Ethoxy-2,4-difluorophenol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Ethoxy-2,4-difluorophenol. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This content is intended for researchers, scientists, and drug development professionals who handle halogenated phenolic compounds.
The following protocols are designed to be a self-validating system, integrating best practices from established safety guidelines for phenols and halogenated compounds. The causality behind each step is explained to ensure a deep understanding of the required safety measures.
Hazard Identification and Risk Assessment
Key Hazards:
-
Toxicity: Assumed to be toxic via ingestion, inhalation, and skin absorption[2].
-
Corrosivity: Can cause chemical burns to the skin and eyes[1][3].
-
Environmental Hazard: Halogenated compounds can be persistent in the environment. Improper disposal is strictly prohibited.
Required Personal Protective Equipment (PPE)
A risk assessment must be conducted before handling 3-Ethoxy-2,4-difluorophenol[3]. The following table summarizes the minimum required PPE.
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles and a face shield if there is a splash risk[4][5]. | To protect eyes from splashes of the chemical, which can cause severe damage[1]. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended. Change gloves frequently and immediately if contaminated[4][5]. | Phenol can penetrate standard laboratory gloves. Double gloving provides an extra layer of protection[5]. |
| Body Protection | A fully buttoned lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat when handling larger quantities[2][4]. | To prevent skin contact from spills or splashes[4]. |
| Respiratory Protection | All handling of 3-Ethoxy-2,4-difluorophenol should be conducted within a certified chemical fume hood[1][3][4]. | To prevent inhalation of any vapors, which can cause respiratory irritation and systemic toxicity[1]. |
Waste Segregation and Collection
Proper segregation of 3-Ethoxy-2,4-difluorophenol waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
Waste Classification: This compound must be collected and segregated as halogenated organic waste . Do not mix it with non-halogenated waste[6].
Step-by-Step Collection Protocol:
-
Container Selection: Use a designated, leak-proof, and shatter-resistant container with a secure screw-top cap. The container must be chemically compatible with halogenated phenols. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The container must be clearly and accurately labeled. As soon as the first drop of waste is added, affix a hazardous waste tag[6][7]. The label must include:
-
Collection of Solid Waste:
-
Collection of Liquid Waste:
-
Collect solutions containing 3-Ethoxy-2,4-difluorophenol in a designated container for liquid halogenated waste.
-
Keep a log of the contents, including the approximate concentration and volume of the waste being added.
-
Do not overfill the container; a general rule is to fill it to no more than 90% capacity to allow for vapor expansion[7].
-
-
Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory[6]. The SAA should be in a well-ventilated area, away from incompatible materials such as strong oxidizers[1][5].
Disposal Procedures
The primary and required method for the disposal of 3-Ethoxy-2,4-difluorophenol is through a licensed hazardous waste disposal company. On-site chemical treatment is not recommended due to the potential for hazardous reactions and the production of other regulated waste products.
Disposal Workflow Diagram
The following diagram outlines the cradle-to-grave management process for 3-Ethoxy-2,4-difluorophenol waste, in accordance with the Resource Conservation and Recovery Act (RCRA)[9][10].
Caption: Workflow for the proper disposal of 3-Ethoxy-2,4-difluorophenol.
Step-by-Step Disposal Guide:
-
Waste Accumulation: Accumulate the segregated waste in the designated SAA. Ensure that the total volume of hazardous waste does not exceed regulatory limits (e.g., 55 gallons for a single waste stream)[6].
-
Request for Pickup: Once the waste container is nearly full (around 90% capacity), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department[7].
-
Transportation: The waste will be transported by trained personnel to a central accumulation area before being transported off-site by a licensed hazardous waste hauler. A hazardous waste manifest will track the waste from your facility to its final destination[11].
-
Final Disposal: The licensed disposal facility will use approved methods, such as high-temperature incineration, to safely destroy the 3-Ethoxy-2,4-difluorophenol waste in compliance with EPA regulations[8].
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Small Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear the appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Contain the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent[8].
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and close the doors.
-
Alert others in the vicinity and contact your institution's EHS or emergency response team.
-
Provide details of the spilled chemical to the emergency responders.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If available, polyethylene glycol (PEG) 300 or 400 can be used to wipe the affected area. Seek immediate medical attention[3][4]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][4]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[12]. |
References
-
Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
-
Phenol. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]
-
Working Safely with Phenol Guideline. (2021). The University of Queensland. Retrieved from [Link]
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SOP for the safe use of Phenol and Phenol Solutions. (n.d.). LSU Health Shreveport. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. Retrieved from [Link]
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3-Ethoxy-2,4-difluorophenol | CAS#:1017778-14-1. (n.d.). Chemsrc. Retrieved from [Link]
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Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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How can I dispose phenol? (2015). ResearchGate. Retrieved from [Link]
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Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022). The University of Tennessee Health Science Center. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethoxy-2,4-difluorophenol
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 3-Ethoxy-2,4-difluorophenol, by its very structure, combines the systemic hazards of a phenol with the unique considerations of organofluorine chemistry. This guide provides an essential framework for personal protective equipment (PPE), moving beyond a simple checklist to instill a risk-based, scientific methodology for its safe handling, use, and disposal.
The core principle guiding our recommendations is a conservative synthesis of data from the parent phenol structure and related fluorinated compounds. Phenols are notoriously hazardous; they are corrosive and toxic, with the ability to be absorbed rapidly through the skin.[1][2] This absorption can have an anesthetic effect, meaning severe chemical burns can occur without immediate pain.[1][2][3] The introduction of fluorine atoms can alter a molecule's reactivity and metabolic pathways, necessitating an even higher degree of caution.[4][5] Therefore, all handling of 3-Ethoxy-2,4-difluorophenol must be performed with the assumption that it is highly toxic and corrosive.
Hazard Analysis: The "Why" Behind the Protocol
Understanding the causality behind PPE selection is critical for building a culture of safety. The hazards of 3-Ethoxy-2,4-difluorophenol are twofold:
-
Phenolic Core: The phenol backbone presents risks of severe skin burns, permanent eye damage, and systemic toxicity affecting the central nervous system, liver, and kidneys if absorbed, inhaled, or ingested.[1][6]
-
Organofluorine Substituents: Fluorinated compounds require specialized handling. While the C-F bond is strong, reactions or degradation can potentially produce hazardous byproducts.[5] Furthermore, fluorination can enhance a molecule's ability to penetrate biological membranes, including the skin.
All work with this compound, including handling the solid and preparing solutions, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]
Essential PPE for Routine Operations
The following PPE is mandatory for any procedure involving 3-Ethoxy-2,4-difluorophenol.
Eye and Face Protection
A multi-layered approach is non-negotiable to prevent irreversible eye damage.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[5]
-
Elevated Risk: For any task with a heightened risk of splashing—such as transferring solutions, performing reactions, or handling larger quantities—a full-face shield must be worn in addition to chemical splash goggles.[4][7]
Hand Protection
Given the high risk of dermal absorption and the anesthetic properties of phenols, hand protection is arguably the most critical barrier.
-
Recommended Gloves: Utility-grade neoprene or butyl rubber gloves should be used when handling concentrated stock solutions or for prolonged tasks.[3][6] These materials offer superior resistance to phenols.
-
Incidental Contact: For tasks involving dilute solutions (<10%) or where only incidental contact is possible, double-gloving with high-quality nitrile gloves (minimum 8mil thickness) is an acceptable alternative.[6]
-
Glove Integrity: Always inspect gloves for tears or pinholes before use. Change gloves immediately after any known contact with the chemical and dispose of them as hazardous waste.[6] Do not reuse disposable gloves.
Body Protection
Protecting the skin is paramount to prevent systemic exposure.
-
Primary Barrier: A flame-resistant lab coat, fully buttoned, must be worn at all times.[4][7]
-
Splash Hazard: If a splash to the body is likely, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3][6]
-
Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.[6]
PPE Selection by Task: A Risk-Based Summary
The level of PPE should be commensurate with the risk of exposure for a given task. The following table provides guidance for common laboratory procedures.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles & Face Shield | Double Nitrile or Neoprene | Lab Coat | Certified Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Butyl Rubber or Neoprene | Lab Coat & Chemical Apron | Certified Chemical Fume Hood |
| Running Reactions | Safety Goggles & Face Shield | Butyl Rubber or Neoprene | Lab Coat & Chemical Apron | Certified Chemical Fume Hood |
| Handling Dilute Solutions | Safety Goggles | Double Nitrile | Lab Coat | Certified Chemical Fume Hood |
| Waste Disposal | Safety Goggles & Face Shield | Butyl Rubber or Neoprene | Lab Coat & Chemical Apron | Certified Chemical Fume Hood |
Procedural Workflow: Donning and Doffing PPE
Properly putting on and taking off PPE is essential to prevent cross-contamination.
Sources
- 1. twu.edu [twu.edu]
- 2. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
